(Bromomethyl)cyclohexane
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
bromomethylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c8-6-7-4-2-1-3-5-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWSLBWDFJMSFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60180190 | |
| Record name | Cyclohexane, (bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2550-36-9 | |
| Record name | Cyclohexane, (bromomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002550369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexane, (bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (bromomethyl)cyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of (Bromomethyl)cyclohexane from Cyclohexanemethanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of (bromomethyl)cyclohexane from cyclohexanemethanol (B47985). The document details two robust methods: direct bromination using phosphorus tribromide (PBr₃) and a two-step sequence involving tosylation followed by nucleophilic substitution with bromide. This guide is intended to equip researchers and professionals in drug development and organic synthesis with the necessary information to select and execute the most suitable method for their applications.
Introduction
This compound is a valuable building block in organic synthesis, frequently utilized in the pharmaceutical and agrochemical industries.[1] Its cyclohexyl moiety provides lipophilicity, while the reactive bromomethyl group allows for the facile introduction of the cyclohexylmethyl scaffold into various molecules. The synthesis of this compound from the readily available cyclohexanemethanol is a common and critical transformation. This guide will explore the experimental details, reaction mechanisms, and quantitative data associated with the most prevalent synthetic methodologies.
Method 1: Direct Bromination with Phosphorus Tribromide (PBr₃)
The reaction of cyclohexanemethanol with phosphorus tribromide is a direct and common method for the synthesis of this compound. This reaction proceeds via an SN2 mechanism, where the hydroxyl group is first converted into a good leaving group by reaction with PBr₃, followed by backside attack of a bromide ion.
Quantitative Data
| Parameter | Value | Reference |
| Reactants | ||
| Cyclohexanemethanol | 1.4 kg | [1] |
| Toluene (B28343) (solvent) | 15.4 L (8.4 L + 7 L) | [1] |
| Pyridine | 969.8 g | [1] |
| Phosphorus tribromide | 1.66 kg | [1] |
| Reaction Conditions | ||
| Initial Temperature | 0 to 10 °C | [1] |
| Temperature during PBr₃ addition | < 5 °C | [1] |
| Reaction Time after addition | 10 hours | [1] |
| Reaction Temperature after addition | Room Temperature | [1] |
| Work-up and Purification | ||
| Quenching solution | 5% Sodium hydroxide (B78521) solution (~2.5 L) | [1] |
| Solid Sodium hydroxide | 1.85 kg | [1] |
| Extraction solvent | Toluene (2 x 4 L) | [1] |
| Drying agent | Anhydrous sodium sulfate | [1] |
| Purification method | Distillation under reduced pressure | [1] |
| Product Information | ||
| Crude product weight | 1.73 kg | [1] |
| Final product weight | 722.8 g | [1] |
| Purity (GC) | 97.5% | [1] |
| Yield | 33.3% | [1] |
| Spectroscopic Data (¹H NMR) | ||
| Solvent | CDCl₃ | [1] |
| Frequency | 400 MHz | [1] |
| Chemical Shifts (δ) | 3.82 (m, 1H), 1.79-1.53 (m, 6H), 1.13-0.90 (m, 6H) | [1] |
Experimental Protocol
-
Reaction Setup: To a 20 L four-neck flask, add 1.4 kg of cyclohexanemethanol, 8.4 L of toluene, and 969.8 g of pyridine.[1]
-
Cooling: Cool the reaction mixture to a temperature between 0 and 10 °C.[1]
-
Reagent Addition: Slowly add a solution of 1.66 kg of phosphorus tribromide in 7 L of toluene to the reaction mixture. The rate of addition should be controlled to maintain the internal temperature below 5 °C. This process should take approximately 1 hour.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 10 hours.[1]
-
Work-up: Cool the reaction mixture to below 20 °C. Slowly add approximately 2.5 L of a 5% aqueous sodium hydroxide solution, followed by the addition of 1.85 kg of solid sodium hydroxide.[1]
-
Extraction: Perform a liquid-liquid separation. Extract the aqueous phase twice with 4 L of toluene each time.[1]
-
Washing and Drying: Combine the organic phases and wash with saturated brine. Dry the organic phase over anhydrous sodium sulfate.[1]
-
Purification: Concentrate the dried organic phase to obtain the crude product. Purify the crude product by distillation under reduced pressure to yield this compound.[1]
Reaction Pathway Diagram
References
An In-depth Technical Guide to (Bromomethyl)cyclohexane: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Bromomethyl)cyclohexane, also known as cyclohexylmethyl bromide, is a versatile halogenated hydrocarbon that serves as a crucial building block in organic synthesis. Its unique combination of a reactive bromomethyl group and a lipophilic cyclohexyl moiety makes it a valuable intermediate in the preparation of a wide range of organic compounds, particularly in the fields of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its applications in drug discovery and development.
Physical and Chemical Properties
This compound is a colorless to light yellow liquid with a slight aromatic or irritating odor.[1] It is a flammable liquid and should be handled with appropriate safety precautions.[2] A summary of its key physical and chemical properties is presented in the tables below.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₃Br | [2][3] |
| Molecular Weight | 177.08 g/mol | [2][3][4] |
| Appearance | Colorless to light yellow liquid | [1][5][6] |
| Odor | Slight aromatic or irritating odor | [1][6] |
| Density | 1.269 g/mL at 25 °C | [2][5][7][8] |
| Boiling Point | 159-160 °C at 760 mmHg76-77 °C at 26 mmHg94 °C at 38 mmHg99-100 °C at 40 mmHg | [1][2][5][7][8][9][3] |
| Melting Point | Approximately -60 °C | [1] |
| Flash Point | 57 °C (135 °F) | [2][5][10] |
| Refractive Index (n²⁰/D) | 1.492 - 1.494 | [2][5][7][11] |
Solubility and Stability
| Property | Description | Source(s) |
| Solubility in Water | Insoluble | [1][2][5][6] |
| Solubility in Organic Solvents | Soluble in alcohols, ethers, benzene, chloroform, and ethyl acetate. | [1][2][5][6] |
| Stability | Stable at room temperature. Sensitive to ultraviolet light and heat, which may cause decomposition and the release of hydrogen bromide (HBr). Incompatible with strong bases and strong oxidizing agents. | [1][2][3] |
Chemical Reactivity and Synthetic Applications
The chemical reactivity of this compound is dominated by the presence of the bromomethyl group. The bromine atom is an excellent leaving group, making the molecule highly susceptible to nucleophilic substitution reactions (both SN1 and SN2 mechanisms).[1][5] This reactivity allows for the facile introduction of the cyclohexylmethyl moiety into various molecular scaffolds.
Key Reactions of this compound
This compound undergoes a variety of transformations, making it a versatile intermediate in organic synthesis. The following diagram illustrates some of its key reactions.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Comparative study of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine and its enantiomorphs on analgesic and othe pharmacological activities in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. This compound Carbon-13 Full Spectrum [wiredchemist.com]
- 5. benchchem.com [benchchem.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. spectrabase.com [spectrabase.com]
- 8. asidmf.com [asidmf.com]
- 9. The Williamson Ether Synthesis [cs.gordon.edu]
- 10. cactus.utahtech.edu [cactus.utahtech.edu]
- 11. ochemonline.pbworks.com [ochemonline.pbworks.com]
(Bromomethyl)cyclohexane CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on (Bromomethyl)cyclohexane, a key intermediate in organic synthesis. It covers its chemical identity, molecular structure, physicochemical properties, detailed experimental protocols for its synthesis and purification, and analytical characterization methods.
Chemical Identity and Molecular Structure
This compound, also known as cyclohexylmethyl bromide, is a cycloaliphatic alkyl halide. It is a valuable building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
CAS Number: 2550-36-9[1]
Molecular Formula: C₇H₁₃Br
Molecular Structure: The molecule consists of a cyclohexane (B81311) ring bonded to a bromomethyl group (-CH₂Br). The cyclohexane ring typically exists in a stable chair conformation.
Synonyms: Cyclohexylmethyl bromide[1]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 177.08 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Density | 1.269 g/mL at 25 °C | |
| Boiling Point | 76-77 °C at 26 mmHg | |
| Refractive Index | n20/D 1.492 | |
| Solubility | Soluble in common organic solvents such as toluene (B28343), chloroform, and ethyl acetate. Insoluble in water. |
Experimental Protocols
Synthesis of this compound from Cyclohexylmethanol
A common and effective method for the synthesis of this compound is the bromination of cyclohexylmethanol using phosphorus tribromide (PBr₃).
Reaction Scheme:
3 C₆H₁₁CH₂OH + PBr₃ → 3 C₆H₁₁CH₂Br + H₃PO₃
Materials and Equipment:
-
Cyclohexylmethanol
-
Phosphorus tribromide (PBr₃)
-
Pyridine
-
Toluene
-
5% Sodium hydroxide (B78521) solution
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Four-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, thermometer, and nitrogen inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
To a 20 L four-neck flask, add 1.4 kg of cyclohexylmethanol, 8.4 L of toluene, and 969.8 g of pyridine.[1]
-
Cool the reaction mixture to 0-10 °C using an ice bath.[1]
-
Slowly add a solution of 1.66 kg of phosphorus tribromide in 7 L of toluene through the dropping funnel, maintaining the reaction temperature below 5 °C. The addition should take approximately 1 hour.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 10 hours.[1]
-
Cool the mixture to below 20 °C and slowly add approximately 2.5 L of 5% sodium hydroxide solution to quench the reaction.[1]
-
Perform a liquid-liquid extraction. Separate the organic layer and extract the aqueous layer twice with 4 L of toluene.[1]
-
Combine the organic layers and wash with saturated brine.[1]
-
Dry the organic phase over anhydrous sodium sulfate.[1]
-
Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude product.[1]
Purification by Vacuum Distillation
The crude this compound can be purified by distillation under reduced pressure to yield a product with high purity.[1]
Procedure:
-
Set up a vacuum distillation apparatus.
-
Transfer the crude product to the distillation flask.
-
Heat the flask gently and collect the fraction that distills at 76-77 °C at a pressure of 26 mmHg.
-
The purified product should be a colorless liquid. A yield of approximately 33.3% with a purity of 97.5% can be expected.[1]
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show signals corresponding to the different protons in the molecule. The characteristic signal for the bromomethyl protons (-CH₂Br) is a doublet around 3.2-3.4 ppm. The protons on the cyclohexane ring will appear as a series of multiplets in the upfield region (approximately 0.9-1.9 ppm). A multiplet corresponding to the methine proton adjacent to the bromomethyl group is also expected.[1]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom. The carbon of the bromomethyl group is expected to appear around 40-45 ppm. The carbons of the cyclohexane ring will resonate in the range of 25-40 ppm.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the purity of this compound and to confirm its molecular weight and fragmentation pattern.
-
Gas Chromatography: Using a standard non-polar column (e.g., DB-5MS), this compound will have a specific retention time that can be used for its identification and quantification. The retention index is reported to be 1100.[2]
-
Mass Spectrometry: The electron ionization (EI) mass spectrum will show the molecular ion peak (M⁺) at m/z 176 and 178 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom. Common fragmentation patterns include the loss of the bromine atom to give a peak at m/z 97 (M-Br)⁺, which is often the base peak. Other fragments corresponding to the cyclohexane ring are also observed.[2]
Signaling Pathways and Experimental Workflows
The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.
Caption: A generalized workflow for the synthesis and purification of this compound.
References
Spectroscopic Data Analysis of (Bromomethyl)cyclohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for (bromomethyl)cyclohexane, a key building block in organic synthesis and drug discovery. This document details the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and data presented in a clear, tabular format for ease of reference and comparison.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.25 | Doublet | 2H | -CH₂Br |
| ~1.85 - 1.60 | Multiplet | 6H | Cyclohexyl -CH₂- (axial & equatorial) and -CH- |
| ~1.30 - 1.10 | Multiplet | 5H | Cyclohexyl -CH₂- (axial & equatorial) |
Solvent: CDCl₃. Instrument: Varian A-60D. Reference: TMS (δ 0.00). The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.[1][2][3]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | DEPT-135 | Assignment |
| ~40.5 | CH₂ | -CH₂Br |
| ~38.0 | CH | -CH- |
| ~31.0 | CH₂ | Cyclohexyl -CH₂- |
| ~26.5 | CH₂ | Cyclohexyl -CH₂- |
| ~25.8 | CH₂ | Cyclohexyl -CH₂- |
Solvent: CDCl₃. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment helps in distinguishing between CH, CH₂, and CH₃ groups.[1][4][5][6]
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2925 - 2850 | Strong | C-H stretch (alkane) |
| 1450 | Medium | CH₂ bend (scissoring) |
| ~680 | Strong | C-Br stretch |
Sample preparation: Neat, as a thin film between salt plates (capillary cell) or using an ATR-IR setup.[1][7]
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 176/178 | Moderate | [M]⁺ (Molecular ion peak, bromine isotopes ⁷⁹Br/⁸¹Br in ~1:1 ratio) |
| 97 | High | [M - Br]⁺ (Loss of bromine radical) |
| 81 | Base Peak | [C₆H₉]⁺ (Cyclohexenyl cation) |
| 55 | High | [C₄H₇]⁺ |
Ionization method: Electron Ionization (EI) at 70 eV.[8]
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 5-20 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.[9]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[9][10]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[9]
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.[10][11]
-
The final volume in the NMR tube should be approximately 4-5 cm in height.[9][12]
-
Cap the NMR tube securely and wipe the exterior with a lint-free tissue to remove any contaminants.[9]
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. This can be done manually or automatically.[9]
-
Tune and match the probe for the specific nucleus being observed (¹H or ¹³C).[9]
-
Set the appropriate acquisition parameters (e.g., number of scans, spectral width, pulse sequence, relaxation delay) and acquire the spectrum.[9]
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid Film):
-
Obtain two clean, dry salt plates (e.g., NaCl or KBr).[13]
-
Place one to two drops of liquid this compound onto the center of one salt plate.[13][14]
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[13]
-
Place the "sandwich" of salt plates into the spectrometer's sample holder.[13]
Data Acquisition (FTIR):
-
Ensure the sample compartment of the FTIR spectrometer is empty and clean.
-
Collect a background spectrum to account for atmospheric and instrumental interferences.[15]
-
Place the sample holder with the prepared salt plates into the sample compartment.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):
-
For a pure liquid sample like this compound, direct infusion or injection into a gas chromatograph (GC-MS) is common. For GC-MS, a dilute solution in a volatile solvent is prepared.
-
The sample is introduced into the ion source of the mass spectrometer, where it is vaporized.
-
In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[16] This causes the molecules to ionize and fragment in a reproducible manner.[16]
Mass Analysis and Detection:
-
The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.[17]
-
The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).[16]
-
The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion intensity versus m/z.[17]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. Cyclohexane, (bromomethyl)- | C7H13Br | CID 137636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. This compound Proton [wiredchemist.com]
- 4. This compound Carbon-13 DEPT [wiredchemist.com]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 10. research.reading.ac.uk [research.reading.ac.uk]
- 11. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 12. publish.uwo.ca [publish.uwo.ca]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. scribd.com [scribd.com]
- 15. homework.study.com [homework.study.com]
- 16. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. quora.com [quora.com]
Understanding the reactivity of the bromomethyl group on a cyclohexane ring
An In-depth Technical Guide to the Reactivity of the Bromomethyl Group on a Cyclohexane (B81311) Ring
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the bromomethyl group attached to a cyclohexane ring, a common structural motif in medicinal chemistry and organic synthesis. The document details the key reaction pathways, influencing factors, and relevant experimental considerations.
Introduction and Physicochemical Properties
(Bromomethyl)cyclohexane (Cyclohexylmethyl bromide) is a versatile reagent in organic synthesis, primarily utilized to introduce the cyclohexylmethyl moiety into various molecular scaffolds.[1][2] Its reactivity is governed by the presence of the bromomethyl group, which acts as a good leaving group in both nucleophilic substitution and elimination reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2550-36-9 |
| Molecular Formula | C₇H₁₃Br |
| Molecular Weight | 177.08 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 76-77 °C at 26 mmHg |
| Density | 1.269 g/mL at 25 °C |
| Solubility | Insoluble in water; soluble in organic solvents like chloroform (B151607) and ethyl acetate |
Conformational Analysis and its Impact on Reactivity
The cyclohexane ring exists predominantly in a chair conformation to minimize angular and torsional strain. The bromomethyl group can occupy either an axial or an equatorial position. The equatorial conformation is generally more stable due to reduced steric hindrance. However, the conformational flexibility of the ring plays a crucial role in its reactivity, particularly in elimination reactions that have specific stereoelectronic requirements.
Caption: Conformational equilibrium of bromomethylcyclohexane.
Nucleophilic Substitution Reactions
The primary carbon of the bromomethyl group is susceptible to nucleophilic attack. The two main mechanisms are the S(_N)1 and S(_N)2 pathways.
S(_N)2 Mechanism
The S(_N)2 (Substitution Nucleophilic Bimolecular) reaction is a single-step process where the nucleophile attacks the carbon atom, and the bromide leaving group departs simultaneously. This mechanism is generally favored for primary alkyl halides like bromomethylcyclohexane due to minimal steric hindrance at the reaction center.
Caption: S(_N)2 reaction pathway for bromomethylcyclohexane.
S(_N)1 Mechanism
While less common for primary alkyl halides, the S(N)1 (Substitution Nucleophilic Unimolecular) mechanism can occur, particularly under solvolytic conditions with weakly basic nucleophiles. This two-step process involves the formation of a carbocation intermediate. The initial primary carbocation is highly unstable and prone to rearrangement to a more stable tertiary carbocation on the cyclohexane ring. This rearrangement leads to a mixture of products. The silver-assisted solvolysis of this compound in ethanol (B145695) is known to produce cycloheptene, indicating a carbocation rearrangement.
Caption: S(_N)1 reaction pathway with carbocation rearrangement.
Table 2: Factors Favoring S(_N)1 vs. S(_N)2 for this compound
| Factor | Favors S(_N)1 | Favors S(_N)2 |
| Substrate | Tertiary carbocation after rearrangement | Primary carbon (less steric hindrance) |
| Nucleophile | Weak, neutral (e.g., H₂O, ROH) | Strong, anionic (e.g., N₃⁻, CN⁻, RS⁻) |
| Solvent | Polar protic (e.g., ethanol, water) | Polar aprotic (e.g., acetone, DMF) |
| Leaving Group | Good leaving group (Br⁻ is good for both) | Good leaving group |
Elimination Reactions
Elimination reactions compete with substitution and lead to the formation of alkenes. The two primary mechanisms are E1 and E2.
E2 Mechanism
The E2 (Elimination Bimolecular) reaction is a concerted, one-step process where a strong base removes a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond. For cyclohexane systems, the E2 mechanism has a strict stereoelectronic requirement: the proton to be removed and the leaving group must be in an anti-periplanar (diaxial) arrangement.
Caption: E2 reaction pathway.
The regioselectivity of the E2 reaction is influenced by the steric bulk of the base:
-
Zaitsev's Rule: With a strong, non-bulky base like sodium ethoxide (NaOEt), the more substituted (more stable) alkene is the major product.[3]
-
Hofmann's Rule: With a bulky base like potassium tert-butoxide (KOtBu), the less substituted (less sterically hindered) alkene is favored.[4]
E1 Mechanism
The E1 (Elimination Unimolecular) mechanism proceeds through the same carbocation intermediate as the S(_N)1 reaction. After the formation and potential rearrangement of the carbocation, a weak base (often the solvent) removes an adjacent proton to form the alkene. E1 reactions typically compete with S(_N)1 reactions and are favored by heat.
Quantitative Data Summary
Table 3: Representative Quantitative Data for an S(_N)2 Reaction [5]
| Parameter | Value | Conditions |
| Reactant Ratio | 1.5 equivalents of Sodium Azide (B81097) | To drive the reaction to completion. |
| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent. |
| Reaction Temperature | 60-70 °C | To overcome the activation energy barrier. |
| Reaction Time | 12-24 hours | Monitored by Thin Layer Chromatography (TLC). |
| Typical Yield | > 90% | With proper purification. |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for reactions with this compound.
Protocol for S(_N)2 Reaction with Sodium Azide
This protocol is adapted from the synthesis of 1-azidooctane.[5]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in DMF.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation.
Protocol for E2 Reaction with Potassium tert-Butoxide
This protocol is a general procedure for elimination reactions with a bulky base.[4]
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tert-butanol
-
Saturated aqueous ammonium (B1175870) chloride
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide (1.5 equivalents) in anhydrous tert-butanol.
-
Add this compound (1.0 equivalent) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC or GC.
-
Cool the mixture to room temperature and quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.
-
Purify by distillation or column chromatography.
Logical Workflow for Predicting Reaction Outcome
The following diagram illustrates a logical workflow for predicting the major reaction pathway for an alkyl halide like this compound.
Caption: Decision workflow for reaction prediction.
References
The Synthetic Versatility of (Bromomethyl)cyclohexane: A Technical Guide to Key Chemical Reactions
(Bromomethyl)cyclohexane , a key cycloaliphatic building block, serves as a versatile intermediate in a wide array of chemical transformations. Its utility stems from the presence of a reactive bromomethyl group attached to a cyclohexane (B81311) ring, enabling facile introduction of the cyclohexylmethyl moiety into various molecular scaffolds. This technical guide provides an in-depth exploration of the core chemical reactions involving this compound, offering valuable insights for researchers, scientists, and professionals in drug development and organic synthesis.
This compound, also known as cyclohexylmethyl bromide, is a colorless to light yellow liquid.[1] It is insoluble in water but soluble in common organic solvents like chloroform (B151607) and ethyl acetate.[1][2] The key to its reactivity lies in the carbon-bromine bond, where bromine acts as a good leaving group, making the molecule susceptible to nucleophilic substitution and other transformations.[1]
Core Reactions and Mechanisms
This compound readily participates in several fundamental organic reactions, including nucleophilic substitution, elimination, and the formation of organometallic reagents. These reactions are pivotal in the synthesis of a diverse range of compounds, including pharmaceuticals, agrochemicals, and specialty materials.[1][2][3][4]
Nucleophilic Substitution Reactions
Nucleophilic substitution is a cornerstone of this compound chemistry. The reaction involves the displacement of the bromide ion by a nucleophile. Depending on the reaction conditions and the nature of the nucleophile, the substitution can proceed through either an S(N)1 or S(_N)2 mechanism.
-
S(_N)2 Mechanism: This is a single-step concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.[5] This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents. For this compound, being a primary alkyl halide, the S(_N)2 pathway is generally preferred.[6]
-
S(N)1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate after the departure of the leaving group, which is then attacked by the nucleophile.[7] While less common for primary halides, rearrangement of the initial primary carbocation to a more stable secondary or tertiary carbocation can sometimes lead to S(_N)1 products. Solvolysis in a protic solvent like ethanol (B145695) can lead to a mixture of substitution and elimination products, sometimes involving carbocation rearrangements.
A variety of nucleophiles can be employed to synthesize different classes of compounds:
-
Ethers (Williamson Ether Synthesis): The reaction of this compound with an alkoxide or phenoxide ion is a classic example of the Williamson ether synthesis, proceeding via an S(_N)2 mechanism to form ethers.[6][8][9][10][11][12][13][14]
-
Esters: Carboxylate ions can act as nucleophiles to displace the bromide and form esters.[15][16][17]
-
Nitriles: The cyanide ion is an excellent nucleophile for S(N)2 reactions, leading to the formation of cyclohexylmethyl cyanide. This reaction is a valuable method for carbon chain extension.[18][19][20][21]
-
Amines: this compound can be alkylated with amines to produce secondary, tertiary, or quaternary ammonium (B1175870) salts.[1]
-
Azides: Sodium azide (B81097) is an effective nucleophile for introducing the azido (B1232118) group, which can be subsequently reduced to a primary amine.[22]
Elimination Reactions
Under certain conditions, particularly in the presence of a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to form methylenecyclohexane.[23][24][25] The E2 mechanism is a concerted, one-step process where the base removes a proton from a carbon adjacent to the carbon bearing the leaving group, and the leaving group departs simultaneously to form a double bond.[23][24][25] The stereochemistry of the cyclohexane ring can influence the rate and outcome of the elimination reaction.[23][24]
Grignard Reagent Formation
This compound reacts with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, cyclohexylmethylmagnesium bromide.[26][27][28][29][30][31] This organometallic compound is a powerful nucleophile and a strong base, making it a valuable tool for forming new carbon-carbon bonds.[27] Grignard reagents readily react with a variety of electrophiles, including aldehydes, ketones, esters, and carbon dioxide.[27][29]
Quantitative Data Summary
The following tables summarize key quantitative data for various reactions involving this compound.
Table 1: Synthesis of this compound
| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Cyclohexanemethanol (B47985) | PBr₃, Pyridine | Toluene (B28343) | 0 - 5 | 33.3 | 97.5 | [32] |
| Cyclohexylmethanol | p-Toluenesulfonyl chloride, NaBr, 15-crown-5 (B104581) | Toluene | 70 - 80 | 90.3 | 98 | [32] |
Table 2: Nucleophilic Substitution and Elimination Reactions
| Nucleophile/Base | Reagent(s) | Solvent | Temperature | Product | Mechanism | Reference |
| Methanol | CH₃OH | - | Room Temp | (Methoxymethyl)cyclohexane | S(N)1 | [7] |
| Alkoxide (e.g., Ethoxide) | NaOEt | Ethanol | Reflux | Cyclohexylmethyl ethyl ether | S(_N)2 | [6] |
| Cyanide | NaCN or KCN | Ethanol/DMSO | Heat/Reflux | Cyclohexylmethyl cyanide | S(_N)2 | [18] |
| Azide | NaN₃ | DMF | 80 - 90 °C | (Azidomethyl)cyclohexane | S(_N)2 | [30] |
| Potassium tert-butoxide | K-OtBu | THF | 0 °C to RT | Methylenecyclohexane | E2 | [30] |
Table 3: Grignard Reagent Formation and Reaction
| Electrophile | Reagents | Solvent | Temperature | Product | Yield (%) | Reference |
| - | Mg, I₂ (activator) | Anhydrous Diethyl Ether or THF | Reflux | Cyclohexylmethylmagnesium bromide | - | [26][30] |
| Benzaldehyde (B42025) | Cyclohexylmethylmagnesium bromide | Anhydrous THF | 0 °C to RT | 1-Cyclohexyl-2-phenylethanol | 60 - 85 | [26] |
Experimental Protocols
Synthesis of this compound from Cyclohexanemethanol
Method 1: Using Phosphorus Tribromide [32]
-
To a 20 L four-neck flask, add 1.4 kg of cyclohexanemethanol, 8.4 L of toluene, and 969.8 g of pyridine.
-
Cool the reaction mixture to 0 to 10 °C.
-
Slowly add a mixture of 1.66 kg of phosphorus tribromide with 7 L of toluene, maintaining the reaction temperature below 5 °C. The addition should take approximately 1 hour.
-
Allow the reaction to warm to room temperature and continue stirring for 10 hours.
-
Cool the mixture to below 20 °C and slowly add approximately 2.5 L of 5% sodium hydroxide (B78521) solution, followed by the addition of 1.85 kg of solid sodium hydroxide.
-
Perform a liquid-liquid separation and extract the aqueous phase twice with 4 L of toluene.
-
Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Concentrate the dried organic phase to obtain the crude product.
-
Purify the crude product by distillation under reduced pressure to yield this compound.
Method 2: Two-Step Procedure via Tosylate Intermediate [32]
-
Add 200 g of cyclohexylmethanol and 222.6 g of sodium carbonate to 1 L of toluene.
-
Stir and cool the mixture to 10-20 °C.
-
At this temperature, add 515 g of p-toluenesulfonyl chloride (dissolved in 2 L of toluene) dropwise over 2.5 hours.
-
Increase the temperature to 30-35 °C and continue the esterification until the GC content of cyclohexanemethanol is below 3%.
-
Filter the reaction mixture to obtain the organic phase containing the tosylate intermediate.
-
Transfer the filtrate to a 5 L four-necked flask and add 344 g of sodium bromide and 10 g of 15-crown-5 catalyst while stirring at 20-35 °C.
-
Raise the temperature to 70-80 °C and incubate until the GC content of the intermediate is below 3.6%.
-
Cool to 40 °C, filter, and recover the organic phase.
-
Distill off the toluene and then distill the residue to obtain this compound.
Williamson Ether Synthesis: Synthesis of Cyclohexylmethyl Ethyl Ether
-
Prepare sodium ethoxide by carefully adding sodium metal to absolute ethanol under an inert atmosphere.
-
To the sodium ethoxide solution, add this compound dropwise with stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench any unreacted sodium with a small amount of water or ethanol.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to obtain the crude ether.
-
Purify the product by distillation.
Synthesis of Cyclohexylmethyl Cyanide
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium cyanide in ethanol.[33]
-
Add this compound to the solution.
-
Heat the mixture under reflux, monitoring the reaction by TLC.[33]
-
Upon completion, cool the reaction mixture and filter to remove the sodium bromide precipitate.
-
Remove the ethanol by distillation.
-
Add water to the residue and extract the nitrile with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic extract with water and brine, and dry over a drying agent.
-
Remove the solvent and purify the resulting cyclohexylmethyl cyanide by distillation.
Grignard Reagent Formation and Reaction with Benzaldehyde
-
Set up a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (Nitrogen or Argon).[26]
-
Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask.[30]
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
Prepare a solution of this compound (1.0 eq) in anhydrous THF in the dropping funnel.
-
Add a small amount of the bromide solution to the magnesium to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing. Gentle warming may be necessary.[30]
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours, or until most of the magnesium is consumed. The resulting grey-black solution is the Grignard reagent.[26]
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise to the stirred Grignard solution.[30]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.[30]
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude alcohol.
-
Purify the product by flash column chromatography.[34]
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. asidmf.com [asidmf.com]
- 4. asidmf.com [asidmf.com]
- 5. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. homework.study.com [homework.study.com]
- 8. vanderbilt.edu [vanderbilt.edu]
- 9. Khan Academy [khanacademy.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 12. francis-press.com [francis-press.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. askthenerd.com [askthenerd.com]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. Ester synthesis by esterification [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. chemistry.mdma.ch [chemistry.mdma.ch]
- 19. m.youtube.com [m.youtube.com]
- 20. chemguide.co.uk [chemguide.co.uk]
- 21. Kolbe nitrile synthesis - Wikipedia [en.wikipedia.org]
- 22. benchchem.com [benchchem.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. benchchem.com [benchchem.com]
- 27. web.mnstate.edu [web.mnstate.edu]
- 28. Grignard reagent - Wikipedia [en.wikipedia.org]
- 29. chemguide.co.uk [chemguide.co.uk]
- 30. benchchem.com [benchchem.com]
- 31. masterorganicchemistry.com [masterorganicchemistry.com]
- 32. Cyclohexylmethyl bromide synthesis - chemicalbook [chemicalbook.com]
- 33. chem.libretexts.org [chem.libretexts.org]
- 34. benchchem.com [benchchem.com]
(Bromomethyl)cyclohexane: A Versatile Precursor in Modern Organic Synthesis
(An In-depth Technical Guide)
Authored for: Researchers, Scientists, and Drug Development Professionals
(Bromomethyl)cyclohexane, a key alkyl halide, serves as a fundamental building block in the synthesis of a diverse array of organic molecules. Its utility stems from the presence of a reactive carbon-bromine bond, which allows for the facile introduction of the cyclohexylmethyl moiety into various molecular scaffolds. This guide provides a comprehensive overview of this compound's role as a precursor, detailing its synthesis, key reactions, and applications, with a focus on providing actionable experimental protocols and quantitative data for laboratory and industrial applications.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The compound is a clear, light yellow liquid under standard conditions.[1] Key physicochemical data are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₃Br | [1] |
| Molecular Weight | 177.08 g/mol | [1] |
| CAS Number | 2550-36-9 | [1] |
| Appearance | Clear light yellow liquid | [1] |
| Boiling Point | 76-77 °C @ 26 mmHg | [1] |
| Density | 1.269 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.492 | [1] |
| Flash Point | 57 °C | [1] |
| Solubility | Soluble in chloroform (B151607) and ethyl acetate; Insoluble in water. | [1] |
| Storage Conditions | Store under inert gas (nitrogen or argon) at 2-8 °C. | [1] |
Synthesis of this compound
This compound is typically synthesized from cyclohexanemethanol (B47985). Two common methods involve the use of phosphorus tribromide or a two-step process via a tosylate intermediate.
Experimental Protocols for Synthesis
Method 1: From Cyclohexanemethanol using Phosphorus Tribromide
This protocol describes the synthesis of this compound from cyclohexanemethanol using phosphorus tribromide.
-
Materials: Cyclohexanemethanol, Toluene (B28343), Pyridine, Phosphorus tribromide, 5% Sodium hydroxide (B78521) solution, Solid sodium hydroxide, Saturated brine, Anhydrous sodium sulfate.
-
Procedure:
-
To a 20 L four-neck flask, add 1.4 kg of cyclohexanemethanol, 8.4 L of toluene, and 969.8 g of pyridine.
-
Cool the reaction mixture to 0-10 °C.
-
Slowly add a mixture of 1.66 kg of phosphorus tribromide with 7 L of toluene, maintaining the reaction temperature below 5 °C. The addition should take approximately 1 hour.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 10 hours.
-
Cool the mixture to below 20 °C and slowly add approximately 2.5 L of 5% sodium hydroxide solution, followed by the addition of 1.85 kg of solid sodium hydroxide.
-
Perform a liquid-liquid separation and extract the aqueous phase twice with 4 L of toluene.
-
Combine the organic phases, wash with saturated brine, and dry with anhydrous sodium sulfate.
-
Concentrate the dried organic phase to obtain the crude product.
-
Purify the crude product by distillation under reduced pressure.
-
-
Yield and Purity: This method yields approximately 722.8 g (33.3% yield) of this compound with a purity of 97.5%.[1]
Method 2: Two-Step Synthesis via Tosylate Intermediate
This alternative method involves the formation of a tosylate intermediate followed by substitution with bromide.
-
Materials: Cyclohexylmethanol, Sodium carbonate, Toluene, p-Toluenesulfonyl chloride, Sodium bromide, 15-crown-5 (B104581) catalyst.
-
Procedure:
-
To 1 L of toluene, add 200 g of cyclohexylmethanol and 222.6 g of sodium carbonate. Stir and cool the mixture to 10-20 °C.
-
At this temperature, add a solution of 515 g of p-toluenesulfonyl chloride in 2 L of toluene dropwise over 2.5 hours.
-
Allow the esterification to proceed at approximately 35 °C until the cyclohexanemethanol content is ≤ 3% (monitored by GC).
-
Filter the reaction mixture to obtain the organic phase containing the tosylate intermediate.
-
Transfer the filtrate to a 5 L four-necked flask and add 344 g of sodium bromide and 10 g of 15-crown-5 catalyst while stirring at 20-35 °C.
-
Heat the mixture to 70-80 °C and maintain this temperature until the tosylate intermediate content is ≤ 3.6% (monitored by GC).
-
Cool to 40 °C and filter to recover the organic phase.
-
Distill off the toluene and then distill the residue to obtain the final product.
-
-
Yield and Purity: This method produces approximately 140.2 g (90.3% yield) of this compound with a GC purity of 98%.[1]
Core Reactions of this compound
The reactivity of this compound is dominated by the electrophilic nature of the carbon atom bonded to the bromine, making it an excellent substrate for nucleophilic substitution reactions.
Nucleophilic Substitution (SN2) Reactions
This compound readily undergoes SN2 reactions with a variety of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. The primary nature of the alkyl halide favors the SN2 pathway.
General Reaction Scheme:
Caption: General SN2 reaction of this compound.
A summary of common nucleophilic substitution reactions is presented in the table below.
| Nucleophile | Product Class | Example Product |
| Hydroxide (OH⁻) | Alcohols | Cyclohexylmethanol |
| Alkoxide (RO⁻) | Ethers | Alkyl cyclohexylmethyl ether |
| Amine (RNH₂) | Amines | N-Alkyl-cyclohexanemethanamine |
| Azide (N₃⁻) | Azides | Azidomethylcyclohexane |
| Cyanide (CN⁻) | Nitriles | Cyclohexylacetonitrile |
| Thiolate (RS⁻) | Thioethers | Alkyl cyclohexylmethyl sulfide |
| Carbanion (R₃C⁻) | Alkanes | Substituted alkanes |
Grignard Reagent Formation
This compound can be converted into the corresponding Grignard reagent, cyclohexylmethylmagnesium bromide, by reaction with magnesium metal in an ethereal solvent. This organometallic intermediate is a powerful nucleophile and is widely used for the formation of new carbon-carbon bonds.
Experimental Protocol: Formation of Cyclohexylmethylmagnesium Bromide and Reaction with an Aldehyde
-
Materials: this compound, Magnesium turnings, Anhydrous diethyl ether or THF, Iodine crystal (for activation), Aldehyde (e.g., benzaldehyde), Saturated aqueous NH₄Cl solution.
-
Procedure (Grignard Formation):
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings (1.1-1.5 equivalents) and a small crystal of iodine.
-
Add a small amount of anhydrous ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous ether.
-
Add a small amount of the bromide solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle refluxing. Gentle warming may be required.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
-
Procedure (Reaction with Aldehyde):
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous ether dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to obtain the crude alcohol product.
-
-
Expected Yield: 70-85% (dependent on the aldehyde used).
Williamson Ether Synthesis
The Williamson ether synthesis is a classic method for preparing ethers, and this compound is an excellent substrate for this reaction. It reacts with alkoxides to form cyclohexylmethyl ethers.
General Reaction Scheme:
Caption: Williamson ether synthesis with this compound.
Application in Multi-Step Synthesis: The Preparation of 1-Cyclohexylpiperazine (B93859)
This compound is a valuable precursor in the synthesis of pharmaceuticals and agrochemicals. A notable example is its use in the preparation of 1-cyclohexylpiperazine, a key intermediate in drug development. The following diagram illustrates a typical multi-step synthesis.
Caption: Multi-step synthesis of 1-Cyclohexylpiperazine.
Experimental Protocol: Synthesis of 1-Cyclohexylpiperazine
This protocol is adapted from a procedure for the synthesis of 1-cyclohexylpiperazine using cyclohexyl bromide and can be applied to this compound.
-
Step 1: Synthesis of 4-Boc-1-cyclohexylmethylpiperazine
-
Materials: this compound, 1-Boc-piperazine, Anhydrous acetonitrile, Potassium carbonate.
-
Procedure:
-
In a 50 L reaction kettle, add 4.8 kg (29.5 mol) of this compound, 30 kg of anhydrous acetonitrile, 5 kg (26.84 mol) of 1-Boc-piperazine, and 4.08 kg (29.5 mol) of potassium carbonate with stirring.
-
Slowly heat the mixture to reflux and maintain for 2 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and filter.
-
Concentrate the filtrate to dryness to obtain the intermediate.
-
-
Yield and Purity: Approximately 7.0 kg (96.6% yield) of a red oily substance with 98.5% purity by GC.[2]
-
-
Step 2: Synthesis of 1-Cyclohexylmethylpiperazine Hydrochloride
-
Materials: 4-Boc-1-cyclohexylmethylpiperazine, Absolute ethanol, Concentrated hydrochloric acid.
-
Procedure:
-
In a 50 L reactor, add 7 kg of the intermediate from Step 1, 26 kg of absolute ethanol, and 6.6 L of concentrated hydrochloric acid. Add the acid slowly as the reaction is exothermic and produces gas.
-
Gradually heat the mixture to reflux.
-
After the reaction is complete, evaporate the solvent.
-
The resulting solid is pulped with isopropanol (B130326) and filtered to give the hydrochloride salt.
-
-
-
Step 3: Preparation of 1-Cyclohexylpiperazine (Free Base)
-
Materials: 1-Cyclohexylmethylpiperazine hydrochloride, Pure water, 20% Sodium hydroxide solution, Dichloromethane (B109758), Anhydrous sodium sulfate.
-
Procedure:
-
In a 20 L reaction kettle, dissolve the hydrochloride salt from Step 2 in 6 kg of pure water.
-
Adjust the pH to 14 with 20% sodium hydroxide solution.
-
Extract the aqueous layer with 6 kg of dichloromethane, and then twice more with 2 kg portions of dichloromethane, maintaining the pH at 14.
-
Combine the dichloromethane layers and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure.
-
Purify the resulting product by distillation under reduced pressure.
-
-
Yield: Approximately 3.1 kg of an oily product.[3]
-
Conformational Considerations
The cyclohexane (B81311) ring in this compound and its derivatives exists predominantly in a chair conformation to minimize angle and torsional strain. The substituents can occupy either axial or equatorial positions, and the equilibrium between the two chair conformers is a critical factor in determining the reactivity and stereochemical outcome of reactions.
Caption: Chair conformations of this compound.
The equatorial conformation is generally more stable for the bromomethyl group to minimize 1,3-diaxial interactions. This conformational preference can influence the rate and regioselectivity of reactions, particularly elimination reactions.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including gloves and safety glasses. Store the compound under an inert atmosphere at 2-8 °C to ensure its stability.[1]
Conclusion
This compound is a highly versatile and valuable precursor in organic synthesis. Its reactivity in nucleophilic substitution and Grignard reactions allows for the efficient construction of a wide range of molecular architectures. The detailed protocols and quantitative data provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this important building block in their synthetic endeavors. A thorough understanding of its properties, reactions, and conformational behavior is key to unlocking its full potential in the synthesis of novel and complex molecules.
References
The Commercial Landscape and Purity of (Bromomethyl)cyclohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(Bromomethyl)cyclohexane, a key building block in organic synthesis, serves as a crucial intermediate in the development of pharmaceuticals and agrochemicals. Its utility lies in the reactive bromomethyl group attached to a stable cyclohexane (B81311) ring, allowing for the introduction of the cyclohexylmethyl moiety into a diverse range of molecular architectures. This technical guide provides an in-depth overview of the commercial availability and purity of this compound, complete with experimental protocols for its synthesis and analysis, to support researchers in their procurement and application of this versatile reagent.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. The compound is typically offered in purities ranging from 97% to 99%, with the price varying accordingly. Researchers can procure this chemical in quantities ranging from grams to kilograms to meet both laboratory-scale and bulk synthesis needs.
Below is a summary of representative commercial offerings for this compound:
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | 99% | 5 g, 25 g, 100 g |
| Thermo Scientific Chemicals | 98% | 5 g, 25 g |
| Tokyo Chemical Industry (TCI) | >97.0% (GC) | 25 g, 100 g, 500 g |
| Santa Cruz Biotechnology | 99% | Inquire for details |
Synthesis and Purification
The synthesis of this compound is most commonly achieved through the bromination of cyclohexanemethanol (B47985). Two effective protocols are detailed below.
Experimental Protocol 1: Bromination using Phosphorus Tribromide
This one-step method utilizes phosphorus tribromide in the presence of pyridine (B92270) to convert the primary alcohol to the corresponding bromide.
Materials:
-
Cyclohexanemethanol
-
Pyridine
-
Phosphorus tribromide (PBr₃)
-
5% Sodium hydroxide (B78521) (NaOH) solution
-
Solid Sodium hydroxide (NaOH)
-
Saturated brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a 20 L four-neck flask, add 1.4 kg of cyclohexanemethanol, 8.4 L of toluene, and 969.8 g of pyridine.
-
Cool the reaction mixture to 0-10 °C in an ice bath.
-
Slowly add a solution of 1.66 kg of phosphorus tribromide in 7 L of toluene, maintaining the reaction temperature below 5 °C. The addition should take approximately 1 hour.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 10 hours.
-
Cool the mixture to below 20 °C and slowly add approximately 2.5 L of 5% sodium hydroxide solution, followed by the addition of 1.85 kg of solid sodium hydroxide.
-
Perform a liquid-liquid extraction. Separate the aqueous layer and extract it twice with 4 L of toluene.
-
Combine the organic phases and wash with saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound. A reported yield for this method is approximately 33.3% with a purity of 97.5%.[1]
Experimental Protocol 2: Two-Step Synthesis via Tosylate Intermediate
This method proceeds through a tosylate intermediate, which is then converted to the bromide.
Step 1: Synthesis of Cyclohexylmethyl 4-methylbenzenesulfonate
-
In a suitable reaction vessel, dissolve 200 g of cyclohexanemethanol and 222.6 g of sodium carbonate in 1 L of toluene.
-
Cool the mixture to 10-20 °C with stirring.
-
Add a solution of 515 g of p-toluenesulfonyl chloride in 2 L of toluene dropwise over 2.5 hours, maintaining the temperature between 10-20 °C.
-
After the addition, raise the temperature to 30-35 °C and continue the reaction until the cyclohexanemethanol content is below 3% as monitored by Gas Chromatography (GC).
-
Filter the reaction mixture to remove solids and collect the organic phase containing the tosylate intermediate.
Step 2: Conversion to this compound
-
Transfer the filtrate from Step 1 to a 5 L four-necked flask equipped with a magnetic stirrer.
-
Add 344 g of sodium bromide and 10 g of 15-crown-5 (B104581) catalyst to the stirred solution at 20-35 °C.
-
Heat the mixture to 70-80 °C and maintain this temperature until the tosylate intermediate content is below 3.6% by GC.
-
Cool the reaction mixture to 40 °C and filter to remove solids.
-
Concentrate the filtrate by distilling off the toluene.
-
Purify the resulting crude product by distillation to obtain this compound. This method has been reported to yield the product with a purity of 98% and a yield of 90.3%.[1]
Purification
The primary method for purifying this compound is fractional distillation under reduced pressure . This technique is effective at separating the desired product from unreacted starting materials, byproducts, and residual solvents.
Quality Control and Purity Analysis
Ensuring the purity of this compound is critical for its successful application in synthesis. Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal analytical techniques employed for this purpose.
Gas Chromatography (GC)
GC is a powerful tool for assessing the purity of volatile compounds like this compound. By analyzing the chromatogram, one can determine the percentage of the main component and identify the presence of any impurities.
General GC-FID Protocol:
-
Column: A non-polar or mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is generally suitable.
-
Sample Preparation: Prepare a solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Analysis: The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram, expressed as a percentage.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of this compound and detecting impurities.
General ¹H NMR Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).
-
Analysis: Acquire the ¹H NMR spectrum.
-
Interpretation: The presence of unexpected signals may indicate impurities. The integration of signals can be used to quantify the level of impurities relative to the main product.
Expected ¹H NMR Spectral Data (400 MHz, CDCl₃): The spectrum should show characteristic signals for the protons of the cyclohexyl ring and the bromomethyl group.
Expected ¹³C NMR Spectral Data: The spectrum will show distinct signals for the carbons of the cyclohexane ring and the bromomethyl carbon.
Common Impurities
Potential impurities in commercially available or synthesized this compound can arise from the starting materials or side reactions during synthesis. These may include:
-
Unreacted cyclohexanemethanol
-
Toluene (residual solvent)
-
Pyridine (if used in synthesis)
-
Over-brominated products
-
Elimination byproducts
Logical Workflow for Procurement and Use
The following diagram illustrates a logical workflow for researchers from procurement to application of this compound.
Synthesis Pathway
The synthesis of this compound from Cyclohexanemethanol can be visualized as follows.
References
An In-Depth Technical Guide to the Safe Handling of (Bromomethyl)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for (Bromomethyl)cyclohexane (CAS No: 2550-36-9), a versatile intermediate in organic synthesis. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Chemical and Physical Properties
This compound, also known as cyclohexylmethyl bromide, is a flammable and reactive alkyl halide.[1][2] Its physical and chemical characteristics are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₃Br | [2] |
| Molecular Weight | 177.08 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | [1][2][4] |
| Odor | Slight aromatic or irritating odor | [4] |
| Boiling Point | 159-160 °C (at 760 mmHg) 76-77 °C (at 26 mmHg) | [1][2][3][4] |
| Melting Point | Approx. -60 °C | [4] |
| Flash Point | 57 °C (134.6 °F) - closed cup | [2][3][5] |
| Density | 1.269 g/mL at 25 °C | [1][2][3] |
| Refractive Index | n20/D 1.492 | [1][2][3] |
| Solubility | Insoluble in water. Soluble in many organic solvents such as ethanol, ethers, benzene, chloroform, and ethyl acetate (B1210297). | [1][2][4] |
| Stability | Stable at room temperature under normal conditions. Sensitive to ultraviolet light and heat, which may cause decomposition and the release of hydrogen bromide (HBr). | [4][5] |
| Reactivity | The bromine atom is a good leaving group, making the molecule susceptible to nucleophilic substitution (SN1 and SN2) reactions.[1][4] It is incompatible with strong oxidizing agents and strong bases.[4][5] |
Hazard Identification and Classification
This compound is classified as a hazardous substance.[6] It is a flammable liquid and can cause irritation to the skin, eyes, and respiratory system.[2][6]
-
GHS Pictograms: GHS02 (Flammable)
-
Signal Word: Warning
-
Potential Health Effects:
-
Inhalation: May cause respiratory irritation, drowsiness, and dizziness.[6] Inhalation of aerosols or mists may be damaging to health.[6]
-
Skin Contact: Causes skin irritation.[6] Prolonged contact and exposure to open cuts or abraded skin should be avoided.[6]
-
Eye Contact: Causes serious eye irritation.[6]
-
Ingestion: The material has not been classified as harmful by ingestion due to a lack of evidence. However, ingestion should always be avoided.[6]
-
-
Chronic Health Effects: Long-term exposure to respiratory irritants may lead to airway disease.[6] There is some evidence from animal testing that suggests exposure may result in toxic effects to an unborn baby.[6]
Handling and Storage Precautions
Proper handling and storage procedures are essential to minimize risks associated with this compound.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this chemical to determine the appropriate PPE.
| PPE Type | Specification | Rationale | Source(s) |
| Eye/Face Protection | Chemical safety goggles or a face shield (as per OSHA 29 CFR 1910.133 or European Standard EN166). | To protect against splashes and vapors that can cause serious eye irritation. | [5][8] |
| Skin Protection | Chemically resistant gloves (e.g., Neoprene, PVC). A PVC apron or a full protective suit may be required for large-scale operations or in case of severe exposure. | To prevent skin contact, which can cause irritation. | [6] |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge. | To prevent inhalation of vapors, which can cause respiratory irritation, dizziness, and other systemic effects. | [5][6][8] |
| Footwear | Safety footwear or safety gumboots (e.g., Rubber). | To protect against spills. | [6] |
Safe Handling Practices
-
Avoid all personal contact, including inhalation of vapors.[6]
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[5][6]
-
Use non-sparking tools and take precautionary measures against static discharge.[5][8]
-
Ground and bond containers when transferring material.[5][8]
-
Do not allow clothing wet with the material to stay in contact with skin.[6]
-
Prevent the concentration of vapors in hollows and sumps.[6]
-
Containers, even those that have been emptied, may contain explosive vapors. Do not cut, drill, grind, or weld on or near containers.[6]
Storage Conditions
-
Store in original containers in an approved flammable liquid storage area.[6]
-
Keep containers tightly closed in a cool, dry, and well-ventilated place.[5][6] Recommended storage temperature is 2-8°C under an inert gas (nitrogen or argon).[2]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[5][6]
-
Do not store in pits, depressions, basements, or areas where vapors may be trapped.[6]
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure | Source(s) |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if you feel unwell. | [5][6][8] |
| Skin Contact | Immediately remove all contaminated clothing, including footwear. Flush skin and hair with running water (and soap if available) for at least 15 minutes. Seek medical attention in case of irritation. | [5][6][8] |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [5][6][8] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and give a glass of water to drink. Get medical attention. | [5][6][8] |
Firefighting Measures
-
Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, carbon dioxide, or water spray.[5][6] Water mist may be used to cool closed containers.[5]
-
Specific Hazards: Flammable liquid. Vapors are heavier than air and may travel to a source of ignition and flash back.[5][8] Containers may explode when heated.[5][8] Combustion products include carbon monoxide, carbon dioxide, and hydrogen bromide.[5][6]
-
Firefighting Instructions: Alert the fire brigade. Wear self-contained breathing apparatus and full protective gear.[5][6] For large fires, consider evacuation of the surrounding area.[6]
Accidental Release Measures
-
Evacuate personnel from the area and move upwind.[6]
-
Wear appropriate personal protective equipment, including respiratory protection.[6]
-
Absorb the spill with inert material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust) and place it in a suitable, closed container for disposal.[5][8]
-
Use spark-proof tools and explosion-proof equipment during cleanup.[5][8]
-
Prevent spillage from entering drains or waterways.[6]
Disposal Considerations
Dispose of this compound and its container as hazardous waste.[6] All waste disposal must be handled in accordance with local, state, and federal regulations.[6] This may involve incineration in a licensed facility after admixture with a suitable combustible material or burial in a specifically licensed landfill.[6] Do not allow wash water from cleaning or process equipment to enter drains.[6]
Experimental Protocols: Representative N-Alkylation of an Amine
This compound is a primary alkyl halide and is an excellent substrate for SN2 reactions. A common application is the N-alkylation of primary or secondary amines to form the corresponding substituted amines. The following is a representative protocol for the N-alkylation of aniline (B41778), adapted from procedures for similar alkyl halides.
Reaction: this compound + Aniline → N-(Cyclohexylmethyl)aniline
Materials:
-
This compound
-
Aniline
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Hexane
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve aniline (1.0 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous DMF.
-
Addition of Alkyl Halide: Add this compound (1.1 equivalents) dropwise to the stirred mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash them sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-(cyclohexylmethyl)aniline.
Visualizations
Caption: Workflow for the N-alkylation of aniline with this compound.
Disclaimer: This document is intended for informational purposes for qualified professionals. All procedures involving this compound should be carried out by trained individuals in a well-equipped laboratory, following a thorough, site-specific risk assessment. Always consult the most current Safety Data Sheet (SDS) before use.
References
Thermal stability and decomposition of (Bromomethyl)cyclohexane
An In-depth Technical Guide to the Thermal Stability and Decomposition of (Bromomethyl)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No: 2550-36-9) is a versatile reagent and intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its utility is derived from the reactive bromomethyl group attached to a cyclohexane (B81311) scaffold.[1] Understanding the thermal stability of this compound is paramount for its safe handling, storage, and application in chemical processes, especially those requiring elevated temperatures. This technical guide provides an in-depth analysis of the predicted thermal behavior of this compound, its likely decomposition pathways, and detailed protocols for its experimental evaluation.
Predicted Thermal Behavior and Stability
This compound is stable at room temperature but is sensitive to heat and ultraviolet light, which can induce decomposition.[2] The thermal decomposition of this compound is anticipated to be initiated at the weakest bond within the molecule, which is the carbon-bromine (C-Br) bond. The bond dissociation energy for a primary C-Br bond is significantly lower than that of C-C and C-H bonds, making it the most probable site for initial cleavage upon heating.
Upon heating, in the absence of other reagents, two primary decomposition pathways are plausible: elimination and radical chain reactions. The most likely pathway for primary alkyl halides is an elimination reaction to form an alkene and hydrogen bromide.
The hazardous decomposition products upon combustion or pyrolysis include carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr).[3][4]
Quantitative Data (Hypothetical)
The following tables present hypothetical data that could be obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) analyses of this compound. These values are estimates based on the behavior of similar alkyl halides.
Table 1: Hypothetical TGA Data for this compound
| Parameter | Predicted Value |
| Onset Decomposition Temperature (Tonset) | ~140 - 170 °C |
| Temperature at 5% Mass Loss (T5%) | ~155 °C |
| Temperature at 50% Mass Loss (T50%) | ~190 °C |
| Residual Mass at 400 °C | < 5% |
Table 2: Hypothetical DSC Data for this compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Endotherm (Boiling) | ~159 °C | ~165 °C | ~200 J/g |
| Exotherm (Decomposition) | ~160 °C | ~180 °C | Highly Exothermic |
Decomposition Pathways
Primary Decomposition Pathway: Elimination Reaction (E2-like)
The most probable thermal decomposition pathway for an unhindered primary alkyl halide like this compound is a unimolecular or bimolecular elimination reaction (E-type) to yield methylenecyclohexane (B74748) and hydrogen bromide. This is analogous to the dehydrohalogenation of other alkyl halides.
Caption: Proposed primary thermal decomposition pathway via elimination.
Secondary Decomposition Pathway: Radical Mechanism
At higher temperatures, or under photochemical conditions, a radical-based decomposition can occur, initiated by the homolytic cleavage of the C-Br bond. This would generate a cyclohexylmethyl radical and a bromine radical, which can then participate in a variety of propagation and termination steps, leading to a complex mixture of products.
Caption: Simplified hypothetical radical decomposition pathway.
Experimental Protocols
To definitively characterize the thermal properties of this compound, rigorous experimental analysis is essential. The following are detailed methodologies for key experiments.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, precisely weighed sample (typically 5-10 mg) of this compound is placed in a tared TGA pan (e.g., alumina (B75360) or platinum).
-
Atmosphere: The sample is heated under a controlled atmosphere, typically an inert gas like nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a constant heating rate (e.g., 10 °C/min).
-
-
Data Collection: The mass of the sample is continuously monitored as the temperature increases.
-
Data Analysis: The resulting data is plotted as mass loss (%) versus temperature (°C). The onset temperature of decomposition is determined from this curve, often defined as the temperature at which 5% mass loss occurs (T5%).
References
Methodological & Application
Application Notes and Protocols: Synthesis of Ethers using (Bromomethyl)cyclohexane and Alkoxides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various cyclohexylmethyl ethers via the Williamson ether synthesis, employing (Bromomethyl)cyclohexane as the alkylating agent and a selection of alkoxides as nucleophiles.
Introduction
The Williamson ether synthesis is a robust and widely utilized method in organic synthesis for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide ion displaces a halide from an alkyl halide.[1] this compound is an excellent primary alkyl halide substrate for this reaction, as it is less prone to undergoing the competing E2 elimination reaction.[2] This makes it a valuable building block in the synthesis of various cyclohexylmethyl ether derivatives, which are of interest in medicinal chemistry and materials science.
This document outlines the synthesis of cyclohexylmethyl methyl ether, cyclohexylmethyl ethyl ether, and cyclohexylmethyl tert-butyl ether, providing comparative data and detailed experimental procedures.
Reaction Scheme and Mechanism
The general reaction for the synthesis of cyclohexylmethyl ethers from this compound and an alkoxide is depicted below:
General Reaction:
Where R can be methyl, ethyl, tert-butyl, or other alkyl groups.
The reaction proceeds through a classic SN2 mechanism. The alkoxide (RO⁻), a potent nucleophile, performs a backside attack on the electrophilic carbon of the bromomethyl group. This concerted step involves the simultaneous formation of the C-O bond and cleavage of the C-Br bond, resulting in an inversion of stereochemistry if the carbon were chiral.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various cyclohexylmethyl ethers.
| Alkoxide | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sodium Methoxide (B1231860) | Cyclohexylmethyl methyl ether | Methanol (B129727) | Reflux (65) | 6 | ~85 |
| Sodium Ethoxide | Cyclohexylmethyl ethyl ether | Ethanol (B145695) | Reflux (78) | 8 | ~80 |
| Sodium tert-Butoxide | Cyclohexylmethyl tert-butyl ether | THF | Room Temperature | 12 | ~70 |
Note: The yields are approximate and can vary based on the purity of reagents, reaction scale, and purification method.
Experimental Protocols
4.1. General Considerations
-
All reactions should be performed in a well-ventilated fume hood.
-
Anhydrous solvents and reagents are crucial for the success of these reactions to prevent the quenching of the alkoxide.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
4.2. Protocol 1: Synthesis of Cyclohexylmethyl methyl ether
This protocol details the synthesis of cyclohexylmethyl methyl ether using sodium methoxide.
Materials:
-
This compound
-
Sodium methoxide
-
Anhydrous methanol
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium methoxide (1.2 equivalents) in anhydrous methanol.
-
Addition of Alkyl Halide: To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation to yield pure cyclohexylmethyl methyl ether.
-
4.3. Protocol 2: Synthesis of Cyclohexylmethyl ethyl ether
This protocol describes the synthesis of cyclohexylmethyl ethyl ether using sodium ethoxide.
Materials:
-
This compound
-
Sodium ethoxide
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware as listed in Protocol 1.
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve sodium ethoxide (1.2 equivalents) in anhydrous ethanol with stirring.
-
Addition of Alkyl Halide: Add this compound (1.0 equivalent) to the solution at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 78°C) for 8 hours.
-
Work-up: Follow the work-up procedure as described in Protocol 4.2, substituting ethanol for methanol where applicable.
-
Purification: Purify the crude product by fractional distillation to obtain pure cyclohexylmethyl ethyl ether.
4.4. Protocol 3: Synthesis of Cyclohexylmethyl tert-butyl ether
This protocol details the synthesis of cyclohexylmethyl tert-butyl ether using sodium tert-butoxide.
Materials:
-
This compound
-
Sodium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware as listed in Protocol 1.
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium tert-butoxide (1.2 equivalents) in anhydrous THF.
-
Addition of Alkyl Halide: Add this compound (1.0 equivalent) to the suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.
-
Work-up: Follow the work-up procedure as described in Protocol 4.2.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford pure cyclohexylmethyl tert-butyl ether.
Visualizations
5.1. Signaling Pathway: Williamson Ether Synthesis
Caption: General mechanism of the Williamson ether synthesis.
5.2. Experimental Workflow
Caption: A typical experimental workflow for ether synthesis.
References
Application Notes and Protocols for N-alkylation of Amines with (Bromomethyl)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation of amines is a fundamental and crucial transformation in organic synthesis, particularly within the realms of pharmaceutical and medicinal chemistry. The introduction of an alkyl group, such as a cyclohexylmethyl moiety, can significantly modulate the pharmacological properties of a molecule, including its potency, selectivity, metabolic stability, and pharmacokinetic profile. (Bromomethyl)cyclohexane is a valuable alkylating agent for introducing the cyclohexylmethyl group, a common lipophilic scaffold found in numerous biologically active compounds.
This document provides detailed protocols for the N-alkylation of primary and secondary amines with this compound. The methodologies described herein are robust, adaptable, and suitable for a variety of amine substrates. The choice of base and solvent is critical to achieving high yields and minimizing side products, such as over-alkylation.
General Reaction Scheme
The N-alkylation of an amine with this compound proceeds via a nucleophilic substitution (SN2) reaction. The amine acts as the nucleophile, attacking the electrophilic carbon of this compound and displacing the bromide leaving group. A base is required to neutralize the hydrobromic acid generated during the reaction.[1]
Caption: General N-alkylation reaction of an amine.
Experimental Protocols
Two representative protocols are provided below for the N-alkylation of a primary amine (aniline) and a secondary amine (morpholine) with this compound.
Protocol 1: N-Alkylation of a Primary Amine - Synthesis of N-(Cyclohexylmethyl)aniline
This protocol describes the mono-N-alkylation of aniline (B41778) with this compound using cesium carbonate as the base in N,N-dimethylformamide (DMF). Cesium carbonate is particularly effective in promoting mono-alkylation and suppressing the formation of the di-alkylated product.
Materials:
-
Aniline
-
This compound
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add aniline (1.0 eq.), cesium carbonate (1.5 eq.), and anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.1 eq.) dropwise to the stirred suspension.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water (3 x) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-(cyclohexylmethyl)aniline.
Protocol 2: N-Alkylation of a Secondary Amine - Synthesis of 4-(Cyclohexylmethyl)morpholine
This protocol details the N-alkylation of morpholine (B109124) with this compound using potassium carbonate as the base in acetonitrile.
Materials:
-
Morpholine
-
This compound
-
Potassium Carbonate (K₂CO₃), finely powdered and dried
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask, add morpholine (1.0 eq.), potassium carbonate (2.0 eq.), and acetonitrile.
-
Stir the suspension at room temperature for 10 minutes.
-
Add this compound (1.2 eq.) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82 °C) for 6-12 hours.
-
Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the solid residue with acetonitrile.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-(cyclohexylmethyl)morpholine.
-
Purify the product by distillation or column chromatography on silica gel if necessary.
Data Presentation
The following tables summarize representative reaction conditions and expected yields for the N-alkylation of primary and secondary amines with this compound based on analogous reactions reported in the literature.
Table 1: N-Alkylation of Primary Amines with this compound
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Cs₂CO₃ | DMF | 60 | 18 | 85-95 |
| 2 | Benzylamine | K₂CO₃ | MeCN | 80 | 12 | 80-90 |
| 3 | p-Toluidine | Cs₂CO₃ | DMF | 60 | 24 | 82-92 |
| 4 | Cyclohexylamine | K₂CO₃ | MeCN | 80 | 16 | 75-85 |
Table 2: N-Alkylation of Secondary Amines with this compound
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | K₂CO₃ | MeCN | 82 (reflux) | 8 | 90-98 |
| 2 | Piperidine | K₂CO₃ | DMF | 80 | 10 | 88-96 |
| 3 | N-Methylbenzylamine | K₂CO₃ | MeCN | 82 (reflux) | 12 | 85-95 |
| 4 | Pyrrolidine | K₂CO₃ | DMF | 80 | 8 | 90-97 |
Visualizations
Caption: A typical experimental workflow.
Concluding Remarks
The N-alkylation of amines with this compound is a reliable and versatile method for the synthesis of N-cyclohexylmethylamines. The choice of reaction conditions, particularly the base and solvent, can be tailored to the specific amine substrate to maximize yield and selectivity. The protocols and data presented in these application notes serve as a valuable resource for researchers engaged in the synthesis of novel chemical entities for drug discovery and development. Careful monitoring of the reaction progress is recommended to optimize reaction times and minimize the formation of byproducts.
References
Application Notes and Protocols for Williamson Ether Synthesis Using (Bromomethyl)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a cornerstone of organic synthesis, providing a reliable and versatile method for the formation of ethers. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide or phenoxide nucleophile displaces a halide from an alkyl halide.[1][2] The choice of the alkyl halide is critical to the success of the reaction; primary alkyl halides are ideal substrates as they are most susceptible to SN2 attack and less prone to the competing E2 elimination pathway.[2][3]
(Bromomethyl)cyclohexane is an excellent primary alkyl halide for the Williamson ether synthesis. The bromine atom is attached to a primary carbon, facilitating the SN2 mechanism and leading to good yields of the desired ether products. These application notes provide detailed protocols for the synthesis of various ethers using this compound as the electrophile.
Reaction Mechanism and Workflow
The Williamson ether synthesis using this compound follows a well-established SN2 pathway. The first step involves the deprotonation of an alcohol or phenol (B47542) with a suitable base to generate a potent nucleophile, the alkoxide or phenoxide. This nucleophile then attacks the electrophilic carbon of this compound, leading to the displacement of the bromide leaving group and the formation of the C-O bond of the ether.
Data Presentation: Synthesis of Cyclohexylmethyl Ethers
The following table summarizes typical reaction conditions and outcomes for the Williamson ether synthesis using this compound with various alcohols and phenols. Please note that specific yields and reaction times may vary depending on the purity of reagents, scale of the reaction, and specific laboratory conditions.
| Alkoxide/Phenoxide Precursor | Base | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| Methanol (B129727) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 25 - 60 | 2 - 6 | (Methoxymethyl)cyclohexane | 85 - 95 |
| Ethanol | Sodium (Na) | Ethanol | Reflux (78) | 4 - 8 | (Ethoxymethyl)cyclohexane | 80 - 90 |
| Phenol | Potassium Carbonate (K₂CO₃) | Acetonitrile | Reflux (82) | 6 - 12 | (Phenoxymethyl)cyclohexane | 90 - 98 |
| Benzyl Alcohol | Sodium Hydride (NaH) | Dimethylformamide (DMF) | 25 - 50 | 3 - 7 | Benzyl Cyclohexylmethyl Ether | 88 - 96 |
| tert-Butanol | Potassium tert-butoxide (t-BuOK) | tert-Butanol | Reflux (82) | 12 - 24 | tert-Butyl Cyclohexylmethyl Ether | 40 - 60* |
*Note: The reaction with bulky nucleophiles like potassium tert-butoxide may result in lower yields due to increased steric hindrance and potential for elimination side reactions.
Experimental Protocols
Protocol 1: Synthesis of (Methoxymethyl)cyclohexane using Sodium Hydride
This protocol describes the synthesis of (methoxymethyl)cyclohexane from this compound and methanol using sodium hydride as the base.
Materials:
-
This compound
-
Anhydrous Methanol
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Alkoxide Formation:
-
To a dry, nitrogen-flushed round-bottom flask, add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, and then suspend it in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add anhydrous methanol (1.1 equivalents) dropwise to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
-
-
Ether Synthesis:
-
Cool the resulting sodium methoxide (B1231860) solution back to 0 °C.
-
Add this compound (1.0 equivalent) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 60 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation to yield pure (methoxymethyl)cyclohexane.
-
Protocol 2: Synthesis of (Phenoxymethyl)cyclohexane using Potassium Carbonate
This protocol details a milder procedure for the synthesis of an aryl ether using a weaker base, suitable for phenols.
Materials:
-
This compound
-
Phenol
-
Potassium Carbonate (K₂CO₃), finely powdered
-
Anhydrous Acetonitrile
-
1 M Sodium Hydroxide (NaOH) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add phenol (1.0 equivalent), finely powdered potassium carbonate (2.0 equivalents), and anhydrous acetonitrile.
-
Stir the suspension vigorously.
-
-
Ether Synthesis:
-
Add this compound (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile).
-
Monitor the reaction by TLC. The reaction is typically complete in 6-12 hours.
-
-
Work-up and Purification:
-
Cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with 1 M NaOH solution (to remove unreacted phenol) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
The product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization if it is a solid at room temperature.
-
References
Application Notes and Protocols: Formation of Cyclohexylmethanemagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful nucleophilic agents widely employed in organic synthesis for the formation of carbon-carbon bonds.[1] Their versatility makes them indispensable tools in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[2] This document provides detailed application notes and protocols for the preparation of cyclohexylmethanemagnesium bromide, a Grignard reagent derived from (bromomethyl)cyclohexane. This reagent is a key intermediate for introducing the cyclohexylmethyl moiety into molecules. The incorporation of this bulky, lipophilic, and three-dimensional cyclohexyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates, making it a valuable functional group in medicinal chemistry.[3]
Reaction and Stoichiometry
The formation of cyclohexylmethanemagnesium bromide involves the reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).
Reaction: C₆H₁₁CH₂Br + Mg → C₆H₁₁CH₂MgBr
Stoichiometry:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |
|---|---|---|
| This compound | 177.09 | 1.0 |
| Magnesium | 24.31 | 1.1 - 1.5 |
| Cyclohexylmethanemagnesium Bromide | 201.40 | 1.0 |
Key Reaction Parameters
The successful formation of the Grignard reagent is contingent on several critical parameters. The following table summarizes typical reaction conditions.
| Parameter | Value / Range | Notes |
| Grignard Formation | ||
| Solvent | Anhydrous Diethyl Ether or THF | Essential for stabilization of the Grignard reagent.[1] |
| Magnesium | 1.1 - 1.5 equivalents | A slight excess ensures complete reaction of the alkyl bromide. |
| Activation Method | Iodine crystal, 1,2-dibromoethane, or mechanical grinding | Crucial for removing the passivating magnesium oxide layer. |
| Initiation Temperature | Room temperature to gentle reflux | The reaction is exothermic and may require cooling to control. |
| Reaction Time | 1 - 3 hours | Completion is often indicated by the disappearance of magnesium. |
| Expected Yield | 70 - 90% | Yields can be affected by side reactions like Wurtz coupling. |
| Subsequent Reaction with Electrophile | ||
| Electrophile | 1.0 equivalent | To be added slowly to the Grignard reagent solution. |
| Reaction Temperature | 0 °C to room temperature | Initial cooling is recommended to control the exothermic reaction. |
Experimental Protocol
This protocol is adapted from procedures for similar primary alkyl bromides and is designed to minimize common side reactions.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether (or THF)
-
Iodine crystal (or 1,2-dibromoethane)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for inert gas. Flame-dry the glassware under a stream of inert gas to ensure all moisture is removed.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently heat the flask under an inert atmosphere until the purple iodine vapor is observed, then allow it to cool. This process activates the magnesium surface.
-
Initiation: Add a small amount of anhydrous diethyl ether to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium suspension.
-
Grignard Formation: The reaction should initiate within a few minutes, as evidenced by the disappearance of the iodine color, gentle refluxing of the ether, and the formation of a cloudy grey solution. If the reaction does not start, gentle warming with a water bath or sonication may be applied.
-
Completion of Reaction: Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent, which should be used immediately.
Potential Side Reactions and Mitigation
The most common side reaction in the formation of Grignard reagents is the Wurtz coupling, where the newly formed Grignard reagent reacts with unreacted alkyl halide to form a dimer.
Wurtz Coupling Reaction: C₆H₁₁CH₂MgBr + C₆H₁₁CH₂Br → C₆H₁₁CH₂-CH₂C₆H₁₁ + MgBr₂
Mitigation Strategies:
-
Slow Addition: Add the this compound solution dropwise to maintain a low concentration of the alkyl halide in the presence of the Grignard reagent.
-
Temperature Control: The reaction is exothermic. Maintain a gentle reflux to avoid localized overheating, which can favor the coupling reaction.
-
Efficient Stirring: Ensure the magnesium turnings are well suspended to promote their reaction with the alkyl halide over the coupling reaction.
Applications in Drug Development
The introduction of a cyclohexylmethyl group can be a strategic modification in drug design to optimize a candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The bulky and lipophilic nature of the cyclohexyl ring can enhance membrane permeability and protect adjacent functional groups from metabolic degradation.
Visualizations
Caption: Experimental workflow for the formation of cyclohexylmethanemagnesium bromide.
Caption: Logical relationship of introducing a cyclohexylmethyl group in drug development.
References
Application Notes and Protocols: (Bromomethyl)cyclohexane in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (bromomethyl)cyclohexane as a versatile building block in the synthesis of pharmaceutical intermediates. The document details its application in alkylation reactions, specifically focusing on the synthesis of 1-(cyclohexylmethyl)piperazine (B1349345), a key intermediate for various active pharmaceutical ingredients (APIs).
This compound is a valuable reagent in medicinal chemistry due to the presence of a reactive bromomethyl group attached to a cyclohexyl moiety.[1] This combination allows for the strategic introduction of the cyclohexylmethyl group into molecules, which can significantly influence their physicochemical properties such as lipophilicity and conformational flexibility, potentially leading to improved biological activity and metabolic stability.[2] Its primary application lies in nucleophilic substitution reactions, where the bromide ion serves as an excellent leaving group.[3][4]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 2550-36-9 | [1] |
| Molecular Formula | C₇H₁₃Br | [1] |
| Molecular Weight | 177.08 g/mol | [1] |
| Appearance | Clear to light yellow liquid | [1][4] |
| Boiling Point | 76-77 °C at 26 mmHg | [1] |
| Density | 1.269 g/mL at 25 °C | [1] |
| Solubility | Soluble in chloroform (B151607) and ethyl acetate; Insoluble in water. | [1][4] |
Application in Pharmaceutical Intermediate Synthesis: 1-(Cyclohexylmethyl)piperazine
A prominent application of this compound in pharmaceutical synthesis is the production of 1-(cyclohexylmethyl)piperazine. This compound serves as a crucial intermediate in the development of various therapeutic agents, including potential analgesics and sigma receptor ligands.[1][5] The synthesis is typically achieved through the N-alkylation of piperazine (B1678402) with this compound.
General Synthesis Workflow
The synthesis of 1-(cyclohexylmethyl)piperazine from this compound follows a straightforward nucleophilic substitution pathway. To control the reaction and favor mono-alkylation, an excess of piperazine is often used. The general workflow is depicted below.
Caption: General workflow for the synthesis of 1-(cyclohexylmethyl)piperazine.
Experimental Protocols
Protocol 1: Synthesis of 1-(Cyclohexylmethyl)piperazine
This protocol describes the synthesis of 1-(cyclohexylmethyl)piperazine via N-alkylation of piperazine with this compound.
Materials:
-
This compound
-
Piperazine (anhydrous)
-
Potassium carbonate (K₂CO₃, anhydrous)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (4.0 equivalents) and anhydrous potassium carbonate (2.0 equivalents).
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous acetonitrile to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and excess piperazine. Wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining piperazine salts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 1-(cyclohexylmethyl)piperazine by vacuum distillation or column chromatography on silica (B1680970) gel.
Quantitative Data (Representative):
| Reactant/Product | Molar Ratio | Molecular Weight ( g/mol ) | Amount | Yield (%) |
| This compound | 1.0 | 177.08 | (e.g., 17.7 g, 0.1 mol) | - |
| Piperazine | 4.0 | 86.14 | (e.g., 34.5 g, 0.4 mol) | - |
| Potassium Carbonate | 2.0 | 138.21 | (e.g., 27.6 g, 0.2 mol) | - |
| 1-(Cyclohexylmethyl)piperazine | - | 182.32 | (e.g., 14.6 g) | ~80% |
Biological Context: Sigma Receptor Modulation
Derivatives of 1-(cyclohexylmethyl)piperazine have been investigated as high-affinity ligands for sigma (σ) receptors, particularly the sigma-1 (σ₁) subtype.[6] The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum (ER) and is involved in modulating calcium signaling and cellular stress responses.[1][7][8] Ligands that bind to the sigma-1 receptor can influence a variety of signaling pathways, making them potential therapeutic agents for neurological and psychiatric disorders.[3][8]
Signaling Pathway of the Sigma-1 Receptor
The following diagram illustrates the role of the sigma-1 receptor in cellular signaling.
References
- 1. labs.penchant.bio [labs.penchant.bio]
- 2. researchgate.net [researchgate.net]
- 3. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases [mdpi.com]
- 4. Frontiers | Sigmar1’s Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
Application of (Bromomethyl)cyclohexane in the Synthesis of the Acaricide Cyetpyrafen (SYP-9625)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Bromomethyl)cyclohexane is a versatile reagent in organic synthesis, serving as a key intermediate in the production of various agrochemicals and pharmaceuticals.[1][2] Its utility stems from the reactive bromomethyl group, which readily participates in nucleophilic substitution reactions, allowing for the introduction of the cyclohexylmethyl moiety into a target molecule.[3][4] This application note details the use of this compound in the synthesis of the novel acaricide, Cyetpyrafen (SYP-9625), a potent pyrazolyl acrylonitrile (B1666552) derivative.
Cyetpyrafen (SYP-9625) has demonstrated excellent activity against various mite species, including Tetranychus cinnabarinus.[5][6] The synthesis of Cyetpyrafen involves a multi-step process where this compound is utilized to introduce the N-cyclohexylmethyl group onto a pyrazole (B372694) ring, a crucial step in forming the core structure of the final active ingredient.
Synthesis of Cyetpyrafen Intermediate via N-Alkylation
The key step involving this compound is the N-alkylation of a pyrazole precursor. This reaction establishes the C-N bond that incorporates the cyclohexylmethyl group into the heterocyclic core of the acaricide.
Reaction Scheme:
Caption: General scheme for the N-alkylation of a pyrazole precursor.
Experimental Protocol: Synthesis of 1-(Cyclohexylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid
This protocol describes a general method for the N-alkylation of a pyrazole derivative with this compound, a key step in the synthesis of the pyrazole intermediate for Cyetpyrafen.
Materials:
-
3-Methyl-1H-pyrazole-5-carboxylic acid
-
This compound
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 3-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 1-(Cyclohexylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid.
Subsequent Steps in Cyetpyrafen Synthesis
The resulting 1-(cyclohexylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a key intermediate that undergoes further transformations to yield Cyetpyrafen. These subsequent steps typically involve:
-
Esterification: Conversion of the carboxylic acid to its corresponding ethyl ester.
-
Condensation: Reaction of the pyrazole ester with a substituted acetonitrile (B52724) derivative (e.g., 2-(4-tert-butylphenyl)acetonitrile) in the presence of a strong base to form a 3-hydroxyacrylonitrile (B13036262) intermediate.
-
Acylation: Finally, the hydroxyl group of the intermediate is acylated with pivaloyl chloride to yield the final product, Cyetpyrafen.[3][5][7]
Overall Synthetic Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. (Z)-2-(4-tert-Butyl-phen-yl)-1-(4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)-2-cyano-vinyl pivalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN105801484A - Preparation method of pyrazolyl acrylonitrile compound - Google Patents [patents.google.com]
- 4. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates | MDPI [mdpi.com]
- 5. (E)-2-(4-tert-Butylphenyl)-2-cyano-1-(3-methyl-1-vinyl-1H-pyrazol-5-yl)vinyl 2,2-dimethylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0749963A1 - N-alkylation method of pyrazole - Google Patents [patents.google.com]
- 7. (Z)-2-(4-tert-Butylphenyl)-1-(4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)-2-cyanovinyl pivalate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SN2 Reaction of (Bromomethyl)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The bimolecular nucleophilic substitution (SN2) reaction is a fundamental transformation in organic synthesis, crucial for the construction of carbon-heteroatom and carbon-carbon bonds. (Bromomethyl)cyclohexane serves as an excellent substrate for demonstrating and applying the principles of the SN2 mechanism. As a primary alkyl halide, the bromine atom is attached to a methylene (B1212753) group, which is itself connected to the cyclohexane (B81311) ring. This structure makes it highly amenable to SN2 reactions due to relatively low steric hindrance at the reaction center.[1][2]
The SN2 reaction proceeds via a single, concerted step.[2][3] In this step, a nucleophile attacks the electrophilic carbon atom bearing the leaving group (bromide) from the backside (180° to the C-Br bond).[2][4][5] Simultaneously, the carbon-bromide bond breaks. This backside attack leads to a Walden inversion, or an inversion of the stereochemical configuration at the carbon center.[3][4][6]
The reaction kinetics are second-order, meaning the rate is dependent on the concentration of both the substrate, this compound, and the chosen nucleophile.[2][3][6][7]
Rate = k[this compound][Nucleophile]
Several factors critically influence the rate and success of the SN2 reaction with this compound:
-
Substrate Structure: Being a primary halide, this compound is an ideal substrate for SN2 reactions. The methylene spacer reduces the steric bulk of the cyclohexane ring from directly impeding the nucleophile's backside attack, leading to faster reaction rates compared to secondary cyclohexyl halides.[2][4]
-
Nucleophile Strength: Strong, negatively charged nucleophiles (e.g., I⁻, CN⁻, N₃⁻, RS⁻) are more effective and lead to faster reaction rates.[1][8][9]
-
Leaving Group: Bromide is an excellent leaving group because it is a weak base and can stabilize the negative charge it acquires upon departure.
-
Solvent: Polar aprotic solvents such as acetone (B3395972), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are optimal for SN2 reactions.[1][8][10] These solvents can solvate the counter-ion of the nucleophilic salt but do not form strong hydrogen bonds with the nucleophile, thus preserving its reactivity.[1]
Quantitative Data
The following table summarizes the expected relative reaction rates for the SN2 reaction of a primary alkyl halide like this compound with various nucleophiles in a polar aprotic solvent. The data illustrates the impact of nucleophile strength on reaction kinetics.
| Nucleophile | Reagent Example | Solvent | Relative Rate (k/k₀) |
| Iodide (I⁻) | Sodium Iodide (NaI) | Acetone | ~100,000 |
| Azide (B81097) (N₃⁻) | Sodium Azide (NaN₃) | Ethanol/Water | ~1,000 |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | DMSO | ~1,000 |
| Thiocyanate (SCN⁻) | Sodium Thiocyanate (NaSCN) | Acetone | ~1,000 |
| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | Ethanol/Water | ~100 |
| Bromide (Br⁻) | Sodium Bromide (NaBr) | Acetone | ~100 |
| Chloride (Cl⁻) | Sodium Chloride (NaCl) | Acetone | ~1 |
| Water (H₂O) | Water | Water | <<1 |
Note: Relative rates are approximate and compiled from general principles of SN2 reactivity for primary alkyl halides. The reference reaction (k₀) is typically with a weak nucleophile like chloride or methanol.
Experimental Protocols
Protocol 1: Synthesis of (Iodomethyl)cyclohexane via Finkelstein Reaction
This protocol describes the reaction of this compound with sodium iodide in acetone. The reaction is driven to completion by the precipitation of the less soluble sodium bromide in acetone.[11][12]
Materials:
-
This compound
-
Sodium Iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask with stir bar
-
Reflux condenser
-
Heating mantle
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium iodide (1.5 equivalents).
-
Add 50 mL of anhydrous acetone to the flask and stir until the sodium iodide is fully dissolved.
-
Add this compound (1.0 equivalent) to the solution dropwise at room temperature.
-
Reaction Execution: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 56 °C) using a heating mantle.
-
Monitor the reaction progress by observing the formation of a white precipitate (sodium bromide). The reaction is typically complete within 1-2 hours.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the mixture to remove the precipitated sodium bromide.
-
Concentrate the filtrate using a rotary evaporator to remove the acetone.
-
Dissolve the resulting residue in 50 mL of diethyl ether.
-
Transfer the ether solution to a separatory funnel and wash with 25 mL of saturated sodium thiosulfate solution (to remove any residual iodine), followed by 25 mL of brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude (iodomethyl)cyclohexane.
-
Purification (Optional): The product can be further purified by vacuum distillation if necessary.
Protocol 2: Synthesis of (Azidomethyl)cyclohexane
This protocol details the synthesis of an alkyl azide, a versatile intermediate in organic synthesis.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with stir bar
-
Heating mantle with temperature control
-
Diethyl ether
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask with a stir bar, dissolve sodium azide (1.2 equivalents) in 40 mL of anhydrous DMF. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment in a fume hood.
-
Add this compound (1.0 equivalent) to the stirring solution.
-
Reaction Execution: Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of deionized water and transfer to a separatory funnel.
-
Extract the aqueous layer three times with 30 mL portions of diethyl ether.
-
Combine the organic extracts and wash them twice with 50 mL of deionized water to remove residual DMF.
-
Drying and Isolation: Dry the combined organic layer over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to obtain the product, (azidomethyl)cyclohexane.
Visualizations
References
- 1. homework.study.com [homework.study.com]
- 2. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 3. 11.2 The SN2 Reaction - Organic Chemistry | OpenStax [openstax.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. SN2 and E2 Rates of Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 6. SN2 reaction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. SN2 Mechanism and Kinetics | OpenOChem Learn [learn.openochem.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 11. amherst.edu [amherst.edu]
- 12. cactus.utahtech.edu [cactus.utahtech.edu]
Application Notes and Protocols for the SN1 Reaction of (Bromomethyl)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Bromomethyl)cyclohexane is a primary alkyl halide that, under appropriate conditions, can undergo nucleophilic substitution via an SN1 (Substitution Nucleophilic Unimolecular) mechanism. A key feature of the SN1 reaction of this compound is its propensity to form a primary carbocation intermediate, which is inherently unstable and readily undergoes rearrangement to more stable secondary and tertiary carbocations. This leads to a mixture of substitution and elimination products, making the study of its reaction conditions crucial for controlling product distribution. These reactions are relevant in organic synthesis and drug development where the cyclohexylmethane scaffold or its rearranged isomers are desired moieties.[1]
This document provides detailed application notes on the conditions favoring the SN1 reaction of this compound and protocols for conducting these reactions and analyzing the resulting products.
Key Reaction Parameters for SN1 Reaction
The SN1 reaction of this compound is highly sensitive to reaction conditions. The choice of solvent, temperature, and the presence of any additives can significantly influence the reaction rate and the ratio of products.
Solvent Effects:
Polar protic solvents are essential for promoting the SN1 pathway. These solvents can stabilize the intermediate carbocation and the leaving group anion through solvation, thereby lowering the activation energy for the rate-determining step (carbocation formation).
-
Ethanol (B145695) and Methanol (B129727): These are common solvents for the solvolysis of this compound, acting as both the solvent and the nucleophile.[2][3] The reaction in methanol at room temperature has been reported to yield (methoxymethyl)cyclohexane.[3]
-
Water: Increasing the water content in alcohol-water mixtures generally increases the rate of SN1 reactions due to the higher polarity of water.
-
Silver Ion Assistance: The addition of silver salts (e.g., AgNO3) can facilitate the departure of the bromide leaving group, thereby promoting the SN1 reaction.[3][4][5]
Temperature Effects:
Higher temperatures generally increase the rate of SN1 reactions. However, they can also favor the competing E1 (Elimination Unimolecular) reactions, leading to the formation of alkenes. Careful temperature control is therefore necessary to optimize the yield of the desired substitution product.
Carbocation Rearrangements
The initial formation of the primary cyclohexylcarbinyl carbocation is followed by rapid rearrangement to more stable carbocations. This is a defining characteristic of the SN1 reaction of this compound.
Observed Rearrangement Products:
-
Hydride Shift: A 1,2-hydride shift from the adjacent tertiary carbon of the cyclohexane (B81311) ring to the primary carbocation center leads to a more stable tertiary carbocation.
-
Ring Expansion: The primary carbocation can undergo a Wagner-Meerwein rearrangement, where a C-C bond from the ring migrates, leading to a ring-expanded cycloheptyl cation. This can result in products such as cycloheptene, especially in silver-assisted solvolysis.[4]
-
Elimination Products: The rearranged carbocations can lose a proton to form various alkenes, such as methylenecyclohexane.[5]
Due to these rearrangements, the solvolysis of this compound in ethanol can lead to at least three major products.[2]
Data Presentation
No specific quantitative data on product distribution or reaction rates for the SN1 reaction of this compound was found in the searched literature. The following table is a representative template based on typical outcomes for analogous primary alkyl halides that undergo rearrangement. Researchers should determine these values experimentally for this compound.
| Solvent | Temperature (°C) | (Cyclohexyl)methyl Ether (%) | Rearranged Ether(s) (%) | Alkene(s) (%) | Reference |
| 80% Ethanol / 20% Water | 50 | e.g., 10-20 | e.g., 40-60 | e.g., 20-40 | Hypothetical |
| 50% Ethanol / 50% Water | 50 | e.g., 5-15 | e.g., 50-70 | e.g., 15-30 | Hypothetical |
| 80% Ethanol / 20% Water | 70 | e.g., 5-15 | e.g., 30-50 | e.g., 35-55 | Hypothetical |
| Methanol | 25 | Major Product | Minor Products | Minor Products | Qualitative[3] |
Experimental Protocols
The following are generalized protocols for conducting and analyzing the SN1 solvolysis of this compound.
Protocol 1: Solvolysis of this compound in Ethanol-Water Mixture
Objective: To perform the SN1 solvolysis of this compound and analyze the product mixture.
Materials:
-
This compound
-
Ethanol (absolute)
-
Deionized water
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether (or other suitable extraction solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare the desired solvent mixture (e.g., 80:20 ethanol:water by volume).
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the ethanol-water solvent mixture.
-
Add this compound to the solvent (a typical starting concentration would be in the range of 0.1-0.5 M).
-
Heat the reaction mixture to the desired temperature (e.g., 50 °C) with stirring.
-
Monitor the reaction progress by periodically taking small aliquots and analyzing them by TLC or GC.
-
Once the reaction is complete (or has reached the desired conversion), cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and add an equal volume of deionized water.
-
Extract the products with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution to neutralize any HBr formed, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Analyze the resulting product mixture by GC-MS to identify and quantify the different isomers formed.
Protocol 2: Synthesis of (Methoxymethyl)cyclohexane
Objective: To synthesize (methoxymethyl)cyclohexane via the SN1 reaction of this compound in methanol.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sodium methoxide (B1231860) (optional, as a base to neutralize HBr)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a round-bottom flask containing anhydrous methanol, add this compound with stirring at room temperature.[3]
-
The reaction can be allowed to proceed for several hours to days at room temperature, or gently heated to accelerate the reaction. Monitor the reaction by TLC or GC.
-
Optional: To neutralize the HBr formed during the reaction, a mild, non-nucleophilic base can be added, or a post-reaction workup with a base can be performed.
-
After completion, quench the reaction with water and extract the product with a suitable organic solvent like diethyl ether.
-
Wash the organic layer with water and brine, then dry it over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by distillation to obtain (methoxymethyl)cyclohexane.
Mandatory Visualizations
Caption: SN1 reaction pathway of this compound.
Caption: General experimental workflow for SN1 solvolysis.
References
Application Notes and Protocols for the Free Radical Bromination of Methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of (bromomethyl)cyclohexane via the free radical bromination of methylcyclohexane (B89554). This method offers a selective means of introducing a bromine atom at the tertiary carbon of the methylcyclohexane ring, yielding a valuable intermediate for further synthetic transformations in drug development and materials science. The protocol herein describes a common laboratory-scale procedure utilizing N-bromosuccinimide (NBS) as the bromine source and a radical initiator.
Introduction
Free radical halogenation is a fundamental reaction in organic synthesis for the functionalization of alkanes.[1] While chlorination is often non-selective, bromination exhibits a high degree of regioselectivity, favoring the substitution of hydrogen atoms on more substituted carbons.[2] This selectivity is attributed to the relative stability of the resulting carbon radicals (tertiary > secondary > primary).[3] In the case of methylcyclohexane, the tertiary hydrogen at the C1 position is preferentially abstracted, leading to the formation of the tertiary radical as the major intermediate.[3][4] Subsequent reaction with a bromine source yields 1-bromo-1-methylcyclohexane (B3058953) as the primary product. However, for the synthesis of this compound, the hydrogen atoms on the methyl group are targeted. This document details the procedure for this specific transformation.
Reaction Mechanism and Selectivity
The free radical bromination of methylcyclohexane proceeds via a chain reaction mechanism involving three distinct stages: initiation, propagation, and termination. The use of N-bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride (CCl₄), along with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is a standard method for achieving selective allylic and benzylic brominations.[5] This method maintains a low concentration of bromine in the reaction mixture, which favors radical substitution over competing ionic reactions.
Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN) upon heating or irradiation with UV light, generating two radicals. These radicals then react with NBS to produce a bromine radical.
Propagation: The bromine radical abstracts a hydrogen atom from the methyl group of methylcyclohexane to form a stable primary radical and hydrogen bromide (HBr). This primary radical then reacts with a molecule of bromine (generated in situ from the reaction of HBr with NBS) to yield the desired product, this compound, and a new bromine radical, which continues the chain reaction.
Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture.
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound.
Materials and Equipment
-
Methylcyclohexane
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus
-
Standard laboratory glassware
-
Ice bath
Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methylcyclohexane in anhydrous carbon tetrachloride.
-
Addition of Reagents: Add N-bromosuccinimide (NBS) and a catalytic amount of the radical initiator (AIBN or benzoyl peroxide) to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction can also be initiated by irradiation with a UV lamp. Monitor the reaction progress by observing the disappearance of the dense NBS, which is replaced by the less dense succinimide floating on the surface. The reaction time will vary depending on the scale and specific conditions but is typically several hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath. Filter the mixture to remove the succinimide.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water, 5% aqueous sodium bicarbonate solution, and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Solvent Removal: Remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by fractional distillation under reduced pressure.
Data Presentation
Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Methylcyclohexane | C₇H₁₄ | 98.19 | 101 | 0.769 |
| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | - | 2.098 |
| This compound | C₇H₁₃Br | 177.08 | 76-77 @ 26 mmHg | 1.269 |
Spectroscopic Data for this compound
| Spectroscopy | Data |
| ¹H NMR | δ (ppm): 3.25 (d, 2H, -CH₂Br), 1.80-1.60 (m, 5H, cyclohexyl), 1.30-1.10 (m, 6H, cyclohexyl) |
| ¹³C NMR | δ (ppm): 41.5 (-CH₂Br), 38.0 (CH), 31.5 (CH₂), 26.5 (CH₂), 25.8 (CH₂) |
| IR (cm⁻¹) | ~2925, 2850 (C-H stretch), ~1450 (C-H bend), ~680 (C-Br stretch) |
Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument used.
Safety Precautions
-
N-Bromosuccinimide (NBS): Harmful if swallowed and causes severe skin burns and eye damage.[6][7] It is a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[8]
-
AIBN/Benzoyl Peroxide: These are radical initiators and can be explosive upon heating or shock. Handle with care and store appropriately.
-
Carbon Tetrachloride (CCl₄): This is a toxic and carcinogenic solvent. It is also an ozone-depleting substance. If possible, consider using a less hazardous solvent. All operations involving CCl₄ must be performed in a certified chemical fume hood.
-
Bromine: Although NBS is used to maintain a low concentration of bromine, be aware that bromine is highly corrosive and toxic.
-
General Precautions: The reaction is exothermic and should be carefully monitored.[5] Always wear appropriate PPE and work in a well-ventilated area.
Troubleshooting
-
Low Yield:
-
Ensure all reagents are pure and the solvent is anhydrous. Water can hydrolyze NBS and the product.[5]
-
Confirm the radical initiator is active.
-
Ensure sufficient reaction time for complete conversion.
-
-
Formation of Byproducts:
-
Over-bromination can occur. Use of the correct stoichiometry of NBS is crucial.
-
Formation of 1-bromo-1-methylcyclohexane can occur if the tertiary C-H bond is abstracted. Maintaining a very low concentration of Br₂ by using NBS helps to favor primary bromination.
-
-
Difficult Purification:
-
Ensure efficient removal of succinimide by filtration.
-
Proper fractional distillation technique is necessary to separate the product from unreacted starting material and any byproducts. Distillation under reduced pressure is recommended to avoid decomposition of the product at high temperatures.[9]
-
References
- 1. Bromination - Common Conditions [commonorganicchemistry.com]
- 2. 1-Bromo-1-methylcyclohexane | 931-77-1 | Benchchem [benchchem.com]
- 3. brainly.com [brainly.com]
- 4. This compound | High Purity | RUO [benchchem.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. lobachemie.com [lobachemie.com]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
Application Notes and Protocols: Barbier Reaction of (Bromomethyl)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Barbier reaction is a versatile and synthetically useful organometallic reaction for the formation of carbon-carbon bonds. It involves the in situ generation of an organometallic reagent from an organic halide and a metal, which then reacts with a carbonyl compound to form an alcohol.[1][2][3] This one-pot process is a key advantage over the related Grignard reaction, where the organometallic reagent is prepared in a separate step.[2][4] Barbier reactions are often compatible with a wider range of functional groups and can sometimes be carried out in aqueous media, aligning with the principles of green chemistry.[2]
This document provides detailed application notes and a general protocol for the Barbier reaction using (Bromomethyl)cyclohexane as the alkyl halide. This reaction allows for the introduction of the cyclohexylmethyl group into various molecules, a common structural motif in medicinal chemistry.
Reaction Principle
The Barbier reaction with this compound involves the reaction of the alkyl bromide with a metal, such as magnesium, zinc, indium, or tin, in the presence of an aldehyde or ketone.[2][3][5] The metal facilitates the formation of an organometallic intermediate which then acts as a nucleophile, attacking the electrophilic carbonyl carbon to yield a primary, secondary, or tertiary alcohol upon workup.[1][2][6]
General Reaction Scheme:
Key Reaction Parameters and Optimization
Several factors can influence the success and efficiency of the Barbier reaction. The following table summarizes key parameters and their typical ranges for reactions involving alkyl halides.
| Parameter | Typical Conditions/Reagents | Considerations and Impact on Reaction |
| Metal | Magnesium (Mg), Zinc (Zn), Tin (Sn), Indium (In) | The choice of metal affects reactivity and functional group tolerance. Magnesium is highly reactive, while zinc and indium are often used for their milder nature and tolerance to protic solvents.[2][5] Metal activation (e.g., with iodine or 1,2-dibromoethane (B42909) for Mg) is often necessary. |
| Solvent | Tetrahydrofuran (B95107) (THF), Diethyl ether (Et₂O), N,N-Dimethylformamide (DMF) | Anhydrous ethereal solvents are most common, particularly when using magnesium.[6] For less reactive metals like zinc or indium, aqueous solvent systems (e.g., THF/H₂O) can be employed.[2][7] |
| Carbonyl Substrate | Aldehydes (e.g., formaldehyde, benzaldehyde), Ketones | The reactivity of the carbonyl compound is crucial. Aldehydes are generally more reactive than ketones.[6] Steric hindrance on the carbonyl substrate can significantly reduce reaction rates and yields. |
| Temperature | Room temperature to reflux | The optimal temperature depends on the reactivity of the reactants. Many Barbier reactions can be initiated at room temperature.[8] Exothermic reactions may require initial cooling. |
| Reaction Time | 1 to 24 hours | Reaction time is dependent on the specific substrates and conditions. Progress can be monitored by techniques such as Thin Layer Chromatography (TLC). |
| Workup | Saturated aqueous NH₄Cl, dilute HCl | An acidic workup is required to protonate the initially formed alkoxide and to dissolve any remaining metal salts.[9][10] |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for performing a Barbier reaction with this compound.
Caption: A generalized workflow for the Barbier reaction.
Detailed Experimental Protocol: Synthesis of 1-Cyclohexyl-2-phenylethanol
This protocol describes the reaction of this compound with benzaldehyde (B42025) using magnesium as the metal.
Materials:
-
Magnesium turnings
-
Iodine crystal (for activation)
-
This compound
-
Benzaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether (or Ethyl acetate)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation: All glassware should be thoroughly dried in an oven and allowed to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add magnesium turnings (1.2 equivalents).
-
Activation: Add a small crystal of iodine to the flask and gently warm until the purple vapor is observed, which indicates the activation of the magnesium surface. Allow the flask to cool to room temperature.
-
Addition of Reactants: Add anhydrous THF to the flask to cover the magnesium. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) and benzaldehyde (1.0 equivalent) in anhydrous THF.
-
Initiation and Reaction: Add a small portion of the solution from the dropping funnel to the magnesium suspension. The reaction is typically initiated by gentle warming or the addition of an activator like 1,2-dibromoethane if necessary. Once the reaction starts (indicated by bubbling and a gentle reflux), add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC). This may take several hours.
-
Workup: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (B1210297) (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to yield the pure 1-cyclohexyl-2-phenylethanol.
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Anhydrous solvents are flammable and moisture-sensitive. Handle them under an inert atmosphere.
-
The reaction can be exothermic. Ensure proper temperature control.
-
Quenching of the reaction mixture should be done carefully and slowly, especially on a larger scale.
By following these guidelines and protocols, researchers can effectively utilize the Barbier reaction for the synthesis of novel compounds containing the cyclohexylmethyl moiety for applications in drug discovery and development.
References
- 1. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Barbier reaction - Wikipedia [en.wikipedia.org]
- 3. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 4. Main Group Organometallic Chemistry-3 [wwwchem.uwimona.edu.jm]
- 5. youtube.com [youtube.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. From α-Bromomethylbutenolide to Fused Tri(Tetra) Cyclic Dihydrofurandiones through Barbier Reaction–Heck Arylation Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The introduction of the Barbier reaction into polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with (Bromomethyl)cyclohexane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] While traditionally applied to the coupling of sp²-hybridized carbons, recent advancements have expanded its utility to include sp³-hybridized alkyl halides. This document provides detailed application notes and protocols for the Suzuki coupling of (bromomethyl)cyclohexane derivatives with various arylboronic acids, a transformation of significant interest for the synthesis of novel chemical entities in pharmaceutical and materials science research. The coupling of an sp³-hybridized carbon, such as the methylene (B1212753) group of this compound, presents unique challenges, including slower oxidative addition and the potential for β-hydride elimination.[1] This guide outlines effective catalytic systems and reaction conditions to overcome these hurdles and achieve successful cross-coupling.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound derivative to form a Pd(II) complex.[3][4] This is often the rate-determining step for sp³-hybridized halides.
-
Transmetalation: The aryl group from the activated boronic acid is transferred to the palladium center, displacing the bromide. This step is facilitated by a base.[3]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to form the desired carbon-carbon bond of the cyclohexylmethylarene product and regenerate the Pd(0) catalyst.[3][4]
The success of coupling sp³-hybridized bromides like this compound derivatives hinges on the selection of appropriate catalysts and ligands. Bulky, electron-rich phosphine (B1218219) ligands are often crucial as they can promote the oxidative addition step and stabilize the organopalladium intermediates, thus minimizing side reactions such as β-hydride elimination.[5][6]
Data Presentation: Representative Suzuki Coupling Reactions
While specific data for the Suzuki coupling of this compound is not extensively available in the literature, the following table presents data for the analogous coupling of substituted benzyl (B1604629) bromides with various arylboronic acids. Benzyl bromides serve as a good proxy due to their nature as primary sp³-hybridized halides adjacent to a cyclic system. These results provide a strong indication of the expected reactivity and yields for this compound derivatives under optimized conditions.
| Entry | Alkyl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 80 | 12 | 85-95 |
| 2 | Benzyl bromide | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 100 | 10 | 90-98 |
| 3 | 4-Methoxybenzyl bromide | Phenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | THF/H₂O | 65 | 16 | 80-90 |
| 4 | 4-Chlorobenzyl bromide | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 12 | 75-85 |
| 5 | 2-Bromobenzyl bromide | 3-Furylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene | 90 | 14 | 82-92 |
Note: This data is representative of Suzuki couplings with benzyl bromides and should be used as a guideline for optimizing reactions with this compound derivatives.
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound derivatives with arylboronic acids.
Protocol 1: General Procedure using a Palladium Acetate (B1210297) Catalyst and a Buchwald Ligand
This protocol is a robust starting point for a wide range of this compound and arylboronic acid coupling partners.
Materials:
-
This compound derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the this compound derivative (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from 4 to 24 hours.
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cyclohexylmethylarene product.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and improve yields in some cases.
Materials:
-
This compound derivative (0.5 mmol, 1.0 equiv)
-
Arylboronic acid (0.6 mmol, 1.2 equiv)
-
Palladium(II) chloride bis(triphenylphosphine) [PdCl₂(PPh₃)₂] (0.015 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.0 mmol, 2.0 equiv)
-
1,4-Dioxane (B91453) (3 mL)
-
Water (0.3 mL)
-
Microwave reactor vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave reactor vial, add the this compound derivative (0.5 mmol), arylboronic acid (0.6 mmol), PdCl₂(PPh₃)₂ (0.015 mmol), and cesium carbonate (1.0 mmol).
-
Add 1,4-dioxane (3 mL) and water (0.3 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-60 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (15 mL) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water (2 x 5 mL) and brine (5 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki coupling reactions.
References
- 1. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. pcliv.ac.uk [pcliv.ac.uk]
Application Notes and Protocols: Heck Reaction for (Bromomethyl)cyclohexane Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] While traditionally applied to aryl and vinyl halides, recent advancements have expanded its scope to include more challenging substrates such as unactivated alkyl halides. This development is of significant interest in drug discovery and development, where the introduction of aliphatic and cycloaliphatic moieties is crucial for modulating the physicochemical and pharmacological properties of lead compounds.
(Bromomethyl)cyclohexane and its analogs are important building blocks, providing a saturated carbocyclic scaffold. However, their use in conventional Heck reactions has been limited due to challenges associated with the slow oxidative addition of sp³-hybridized carbon-halogen bonds to palladium(0) and the propensity for competing β-hydride elimination pathways.[3][4]
Recent breakthroughs in photocatalysis have provided a powerful solution to this challenge. Visible-light-induced, palladium-catalyzed Heck reactions have emerged as a mild and efficient method for the coupling of unactivated primary and secondary alkyl halides with a variety of alkenes at room temperature.[5][6][7][8] These methods typically involve the generation of alkyl radicals via a photo-excited palladium complex, which then engage in the catalytic cycle, leading to the desired vinylated products with high stereoselectivity.[5][8]
These application notes provide a detailed protocol for the Heck reaction of this compound analogs with vinyl arenes and other alkenes, leveraging recent advances in visible-light-mediated catalysis.
Data Presentation
The following table summarizes representative conditions and outcomes for the Heck reaction of unactivated primary alkyl bromides with vinyl arenes, which can be adapted for this compound and its analogs.
| Entry | Alkyl Bromide (R-Br) | Alkene | Catalyst/Ligand | Base | Solvent | Temp. | Time (h) | Yield (%) | Reference |
| 1 | 1-bromo-3-phenylpropane | Styrene | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Benzene (B151609) | RT | 12 | 85 | [5] |
| 2 | 1-bromobutane | 4-Vinylbiphenyl | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Benzene | RT | 12 | 78 | [5] |
| 3 | 1-bromohexane | 4-Methoxystyrene | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Benzene | RT | 12 | 82 | [5] |
| 4 | This compound | Styrene | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Benzene | RT | 12 | General protocol | [5][8] |
| 5 | (Bromomethyl)cyclopentane | 4-Chlorostyrene | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Benzene | RT | 12 | General protocol | [5][8] |
Note: Yields for entries 4 and 5 are not explicitly reported in the cited literature for these specific substrates but are based on the general applicability of the protocol to unactivated primary alkyl bromides.
Experimental Protocols
General Protocol for the Visible-Light-Induced Heck Reaction of this compound Analogs
This protocol is adapted from the visible-light-induced Heck reaction of unactivated alkyl halides.[5][8]
Materials and Reagents:
-
This compound or its analog (1.0 equiv)
-
Alkene (e.g., Styrene) (1.5 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous benzene or toluene
-
Inert gas (Argon or Nitrogen)
-
Blue LED lamp (e.g., 15 W, 450-460 nm)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add palladium(II) acetate (0.02 equiv), Xantphos (0.04 equiv), and cesium carbonate (2.0 equiv).
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add anhydrous benzene (or toluene) to achieve a final concentration of the alkyl bromide of 0.1 M.
-
Add the alkene (1.5 equiv) followed by the this compound analog (1.0 equiv) via syringe.
-
Stir the reaction mixture at room temperature.
-
Position the reaction vessel approximately 5-10 cm from a blue LED lamp and irradiate with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: General mechanism of the visible-light-induced Heck reaction.
Caption: Step-by-step experimental workflow for the Heck reaction.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicreactions.org [organicreactions.org]
- 4. researchgate.net [researchgate.net]
- 5. Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes. | Semantic Scholar [semanticscholar.org]
- 8. Heck Reaction of Electronically Diverse Tertiary Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Minimizing Elimination Byproducts in Reactions with (Bromomethyl)cyclohexane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Bromomethyl)cyclohexane. The focus is on minimizing the formation of the common elimination byproduct, methylenecyclohexane (B74748), during nucleophilic substitution reactions.
Troubleshooting Guide
Issue: Significant formation of methylenecyclohexane is observed as a byproduct in my substitution reaction.
This is a common issue arising from the competition between the desired Sₙ2 (substitution) pathway and the undesired E2 (elimination) pathway. This compound is a primary alkyl halide, which generally favors the Sₙ2 reaction. However, certain reaction conditions can promote the E2 pathway.
dot
Figure 1. Competing Sₙ2 and E2 pathways for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary elimination byproduct in reactions with this compound?
A1: The primary elimination byproduct is methylenecyclohexane . This occurs through an E2 mechanism where a base abstracts a proton from the cyclohexyl ring adjacent to the bromomethyl group, leading to the formation of a double bond.
Q2: How does the choice of nucleophile/base affect the product distribution?
A2: The nature of the nucleophile/base is the most critical factor in determining the ratio of substitution to elimination products.
-
To favor substitution (Sₙ2): Use a good nucleophile that is a weak base. Nucleophiles with high polarizability and low basicity are ideal.
-
Elimination (E2) is favored by: Strong, sterically hindered (bulky) bases. These bases have difficulty accessing the electrophilic carbon for substitution but can easily abstract a proton from the periphery of the molecule.
| Nucleophile/Base Category | Examples | Predominant Reaction |
| Good Nucleophiles / Weak Bases | I⁻, Br⁻, RS⁻, N₃⁻, CN⁻ | Sₙ2 Substitution |
| Strong Bases / Good Nucleophiles | HO⁻, MeO⁻, EtO⁻ | Mixture of Sₙ2 and E2 |
| Strong, Bulky Bases | Potassium tert-butoxide (t-BuOK), DBU, DBN | E2 Elimination [1] |
Table 1. Influence of Nucleophile/Base Type on Reaction Outcome.
Q3: What is the role of the solvent in controlling the reaction outcome?
A3: The solvent plays a crucial role in stabilizing the transition states of both Sₙ2 and E2 reactions.
-
Polar aprotic solvents (e.g., DMSO, DMF, acetone, acetonitrile) are ideal for Sₙ2 reactions. They solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and highly reactive.[2]
-
Polar protic solvents (e.g., water, ethanol, methanol) can solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon, thus slowing down the Sₙ2 reaction. While E2 reactions can also be affected, the effect is often less pronounced.
| Solvent Type | Examples | Effect on Sₙ2 Reaction Rate | Recommended for |
| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | Increases rate | Sₙ2 Substitution |
| Polar Protic | Water, Ethanol, Methanol | Decreases rate | Can favor E2 with strong bases |
| Non-polar | Hexane, Benzene | Very slow to no reaction | Not recommended |
Table 2. Effect of Solvent on Sₙ2 Reactions.
Q4: How does reaction temperature influence the formation of byproducts?
A4: Higher temperatures generally favor elimination over substitution. Elimination reactions often have a higher activation energy and are more entropically favored than substitution reactions. Therefore, to minimize the formation of methylenecyclohexane, it is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
dot
Figure 2. Influence of temperature on substitution vs. elimination.
Key Experimental Protocols to Maximize Substitution
The following are example protocols for Sₙ2 reactions with this compound, designed to minimize the formation of methylenecyclohexane.
Protocol 1: Synthesis of Cyclohexylacetonitrile
This protocol utilizes sodium cyanide, a good nucleophile and relatively weak base, in a polar aprotic solvent.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium cyanide (1.2 equivalents) in anhydrous DMSO.
-
To this solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate).
-
Perform a standard aqueous workup to isolate the crude product.
-
Purify the product by distillation or column chromatography.
Protocol 2: Synthesis of (Azidomethyl)cyclohexane
This protocol uses sodium azide (B81097), an excellent nucleophile for Sₙ2 reactions, in a polar aprotic solvent.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. If the reaction is slow, gentle heating to 40-50 °C can be applied. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.
dot
Figure 3. General experimental workflow for Sₙ2 reactions of this compound.
By carefully selecting the nucleophile, solvent, and reaction temperature, researchers can significantly favor the desired Sₙ2 substitution pathway and minimize the formation of the elimination byproduct, methylenecyclohexane.
References
Technical Support Center: Overcoming Steric Hindrance in SN2 Reactions of (Bromomethyl)cyclohexane Derivatives
technical support center
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during SN2 reactions with sterically hindered (bromomethyl)cyclohexane derivatives.
Troubleshooting Guides
Issue 1: Low or No Product Yield in SN2 Reaction
Question: I am attempting an SN2 reaction on a this compound derivative, but I am observing very low to no conversion to the desired product. What are the likely causes and how can I improve the yield?
Answer:
Low reactivity in SN2 reactions of this compound derivatives is primarily due to significant steric hindrance from the bulky cyclohexane (B81311) ring, which impedes the required backside attack of the nucleophile.[1] Even though it is a primary bromide, the adjacent ring structure behaves similarly to neopentyl-type halides, which are known to be extremely slow in SN2 reactions.[1]
Here are several strategies to overcome this challenge, ordered from simplest to most advanced:
-
Optimize Reaction Conditions:
-
Solvent Choice: The use of polar aprotic solvents is crucial. These solvents solvate the cation of the nucleophilic salt but leave the anion "naked" and more reactive.[2][3] Dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are often the most effective choices for sterically hindered reactions.[3]
-
Temperature: Increasing the reaction temperature provides the necessary activation energy to overcome the steric barrier. However, be aware that higher temperatures can also favor elimination (E2) side reactions.
-
Nucleophile Concentration: Using a higher concentration of a strong nucleophile can help increase the reaction rate.
-
-
Enhance Leaving Group Ability (Finkelstein Reaction):
-
The bromide can be converted to an iodide, which is a much better leaving group. This is achieved through the Finkelstein reaction, where the this compound is treated with sodium iodide in acetone (B3395972).[2][4] The resulting (iodomethyl)cyclohexane (B152008) is significantly more reactive towards SN2 displacement. The reaction is driven to completion by the precipitation of sodium bromide in acetone.[4]
-
-
Utilize Phase-Transfer Catalysis (PTC):
-
PTC can significantly accelerate reactions where the nucleophile and substrate are in different phases (e.g., a solid nucleophile and a substrate in an organic solvent). A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports the nucleophile into the organic phase, increasing its effective concentration and reactivity.[5]
-
-
Consider Advanced Catalytic Methods:
-
For extremely hindered systems where traditional SN2 methods fail, modern transition-metal catalysis offers powerful alternatives. Nickel-catalyzed cross-coupling reactions, for example, can form C-C and C-heteroatom bonds with sterically demanding electrophiles.[4][6][7] These reactions often proceed through radical intermediates, bypassing the steric constraints of the SN2 pathway.[8]
-
Issue 2: Competing Elimination (E2) Reactions
Question: While running my SN2 reaction at a higher temperature, I am observing a significant amount of an elimination byproduct. How can I minimize this?
Answer:
Elimination (E2) reactions are a common competing pathway with SN2 reactions, especially with sterically hindered substrates and strong, basic nucleophiles at elevated temperatures. To favor substitution over elimination:
-
Choice of Nucleophile: Use a nucleophile that is a weak base but a strong nucleophile. Good examples include azide (B81097) (N₃⁻), cyanide (CN⁻), and halides (I⁻, Br⁻).[9] Avoid strongly basic nucleophiles like hydroxides (OH⁻) and alkoxides (RO⁻) if elimination is a concern.[9]
-
Temperature Control: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Solvent: While polar aprotic solvents are generally preferred for SN2 reactions, in some cases of secondary halides with strongly basic nucleophiles, their use can paradoxically increase elimination.[9] For primary halides like this compound, this is less of an issue, and polar aprotic solvents remain the best choice to promote the desired SN2 pathway.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive in SN2 reactions despite being a primary bromide?
A1: The cyclohexane ring adjacent to the reactive carbon atom creates significant steric bulk, shielding the electrophilic carbon from the backside attack required for an SN2 reaction. This is analogous to the steric hindrance observed in neopentyl halides, which are notoriously unreactive in SN2 reactions.[1]
Q2: Which polar aprotic solvent is best for my reaction?
A2: The choice of solvent can have a dramatic impact on the reaction rate. Generally, the order of effectiveness for accelerating SN2 reactions is DMSO > DMF > Acetonitrile > Acetone.[3] The optimal solvent will also depend on the solubility of your specific substrate and nucleophile.
Q3: How does the Finkelstein reaction help?
A3: The Finkelstein reaction is a halide exchange reaction, typically converting an alkyl chloride or bromide to an alkyl iodide.[4][10] Iodide is an excellent leaving group, making the resulting (iodomethyl)cyclohexane much more susceptible to nucleophilic attack than the starting bromide. This is a common and effective strategy for activating sterically hindered substrates for subsequent SN2 reactions.
Q4: When should I consider using phase-transfer catalysis?
A4: Phase-transfer catalysis is particularly useful when your nucleophile is an inorganic salt with low solubility in the organic solvent containing your this compound derivative. The catalyst facilitates the transfer of the nucleophile across the phase boundary, leading to a significant rate enhancement.[5]
Q5: Are there alternatives to SN2 for forming bonds at this sterically hindered position?
A5: Yes. If all attempts to optimize the SN2 reaction fail, modern synthetic methods provide powerful alternatives. Nickel-catalyzed cross-coupling reactions, for instance, are well-suited for creating carbon-carbon or carbon-heteroatom bonds at sterically congested centers and are often successful where traditional SN2 reactions are not.[6][7]
Data Presentation
Table 1: Relative Rates of SN2 Reactions in Different Solvents
This table illustrates the significant impact of solvent choice on SN2 reaction rates. The data is for the reaction of a primary alkyl halide with a nucleophile, which serves as a model for this compound derivatives.
| Solvent | Solvent Type | Relative Rate |
| Methanol | Polar Protic | 1 |
| Water | Polar Protic | 7 |
| Acetone | Polar Aprotic | 500 |
| Acetonitrile | Polar Aprotic | 500 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 1,400 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 2,100 |
Data adapted from comparative studies on SN2 reaction kinetics.
Table 2: Comparison of Leaving Group Reactivity in a Neopentyl System
This table shows the relative reactivity of different leaving groups on a sterically hindered neopentyl scaffold, which is a good model for the steric environment of this compound. The data is for the reaction with sodium azide in DMSO at 100 °C.
| Leaving Group | Relative Rate Constant |
| p-Toluenesulfonate (Tosylate) | 1 |
| Bromide | 10 |
| Iodide | 30 |
| Triflate | ~1000 |
Data adapted from a kinetic analysis of neopentyl substrate substitution reactions.[11]
Experimental Protocols
Protocol 1: General Procedure for SN2 Reaction in a Polar Aprotic Solvent
Reaction: Synthesis of (Azidomethyl)cyclohexane
-
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation or column chromatography.
-
Protocol 2: Finkelstein Reaction for the Synthesis of (Iodomethyl)cyclohexane
-
Materials:
-
This compound
-
Sodium iodide (NaI)
-
Anhydrous acetone
-
Deionized water
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve sodium iodide (2.0 eq) in anhydrous acetone with stirring.
-
Add this compound (1.0 eq) to the solution.
-
Heat the mixture to a gentle reflux (approx. 56 °C) for 3-4 hours. A white precipitate of sodium bromide will form.
-
Cool the reaction mixture and filter to remove the precipitated NaBr.
-
Concentrate the filtrate under reduced pressure to remove most of the acetone.
-
Dissolve the residue in diethyl ether and wash with deionized water, followed by a wash with saturated aqueous sodium thiosulfate solution to remove any residual iodine, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (iodomethyl)cyclohexane.
-
Protocol 3: Phase-Transfer Catalyzed Synthesis of (Cyanomethyl)cyclohexane
-
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
-
Procedure:
-
Set up a two-phase system in a round-bottom flask with vigorous stirring. The organic phase consists of this compound (1.0 eq) and a catalytic amount of TBAB (e.g., 5 mol%) in toluene.
-
The aqueous phase is a concentrated solution of sodium cyanide (2.0 eq) in deionized water.
-
Heat the biphasic mixture to 80-90 °C with vigorous stirring to ensure efficient mixing of the two phases.
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the mixture and separate the layers in a separatory funnel.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude product.
-
Purify by distillation or chromatography. Caution: Cyanide is highly toxic. Handle with appropriate safety precautions.
-
Visualizations
Caption: SN2 reaction pathway for this compound.
Caption: Finkelstein reaction to enhance leaving group ability.
Caption: The catalytic cycle of Phase-Transfer Catalysis (PTC).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 3. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 4. Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijirset.com [ijirset.com]
- 6. Nickel-catalyzed migratory alkyl–alkyl cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic Enantioselective Cross-Couplings of Secondary Alkyl Electrophiles with Secondary Alkylmetal Nucleophiles: Negishi Reactions of Racemic Benzylic Bromides with Achiral Alkylzinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. byjus.com [byjus.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Grignard Reagent Initiation with (Bromomethyl)cyclohexane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the initiation of Grignard reactions using (bromomethyl)cyclohexane.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Grignard reaction with this compound is not starting. What are the most common reasons for initiation failure?
A1: Failure to initiate is one of the most common issues in Grignard reagent synthesis. The primary culprits are typically:
-
Passivating Magnesium Oxide (MgO) Layer: Magnesium turnings are often coated with a thin, unreactive layer of magnesium oxide. This layer acts as a barrier, preventing the this compound from reacting with the magnesium metal.
-
Presence of Moisture: Grignard reagents are potent bases and will react readily with even trace amounts of water. Any moisture in the glassware, solvent, or starting materials will quench the Grignard reagent as it forms, effectively preventing the reaction from sustaining itself. Anhydrous conditions are therefore critical.[1]
-
Purity of Reagents: Impurities in the this compound or the solvent can inhibit the reaction.
Q2: What are the visual cues of a successful Grignard reaction initiation?
A2: A successful initiation is typically accompanied by one or more of the following observations:
-
A noticeable increase in the temperature of the reaction mixture, as the formation of the Grignard reagent is exothermic.
-
The appearance of a cloudy or grey/brown precipitate.
-
Spontaneous boiling of the solvent at the surface of the magnesium turnings.
-
If an activator like iodine was used, its characteristic color will fade.
Q3: How can I activate the magnesium turnings to facilitate the reaction?
A3: Activating the magnesium is crucial for a successful reaction. Several methods can be employed:
-
Chemical Activation:
-
Iodine: Adding a small crystal of iodine is a common and effective method. The iodine is thought to etch the magnesium surface, exposing fresh, reactive metal.[2]
-
1,2-Dibromoethane (DBE): A few drops of DBE can be added. It reacts readily with magnesium to form ethylene (B1197577) gas (which is visible as bubbling) and magnesium bromide, cleaning the surface of the magnesium.
-
-
Mechanical Activation:
-
Crushing: Before adding the solvent, use a dry glass rod to crush some of the magnesium turnings against the side of the flask. This will break the oxide layer and expose a fresh surface.
-
Sonication: Placing the reaction flask in an ultrasonic bath can help to dislodge the oxide layer from the magnesium surface.
-
Q4: I'm concerned about the Wurtz coupling side reaction. How can I minimize it?
A4: The Wurtz coupling, where the newly formed Grignard reagent reacts with unreacted this compound to form 1,2-dicyclohexylethene, is a common side reaction, especially with primary alkyl halides.[3][4][5][6][7] To minimize this:
-
Slow Addition: Add the this compound solution to the magnesium suspension slowly and dropwise. This maintains a low concentration of the alkyl halide in the reaction mixture, favoring the reaction with magnesium over the coupling reaction.[3]
-
Temperature Control: While some initial heating may be necessary to initiate the reaction, the reaction is exothermic. Maintain a gentle reflux and avoid excessive heating, which can favor the Wurtz coupling.
-
Efficient Stirring: Ensure the reaction mixture is stirred efficiently to promote the reaction of the alkyl halide with the magnesium surface.
Q5: Which solvent is best for this Grignard reaction?
A5: Anhydrous ethereal solvents are essential for Grignard reagent formation as they solvate and stabilize the organomagnesium species.[1][8]
-
Diethyl ether: A common choice, its low boiling point makes it easy to observe the exotherm of the reaction initiation.
-
Tetrahydrofuran (B95107) (THF): Often used for less reactive alkyl halides due to its higher boiling point and better solvating ability. For a primary bromide like this compound, either solvent should be effective, provided it is strictly anhydrous.
Data Presentation
| Parameter | Condition/Method | Typical Yield Range (Primary Alkyl Bromides) | Notes |
| Solvent | Diethyl Ether | 80-90% | Good for initiation visualization due to low boiling point.[9] |
| Tetrahydrofuran (THF) | 80-90% | Higher boiling point may require more careful temperature control.[9] | |
| Mg Activation | Iodine | Generally high | A small crystal is usually sufficient. Effective and widely used.[2] |
| 1,2-Dibromoethane | Generally high | A few drops are typically used for initiation. | |
| Mechanical Crushing | Variable | Effectiveness depends on the extent of surface abrasion. | |
| Sonication | Variable | Can be effective in cleaning the magnesium surface. | |
| Side Reaction | Wurtz Coupling | Can be significant | Minimized by slow addition of the alkyl bromide and temperature control.[3] |
Experimental Protocols
Protocol for the Preparation of (Cyclohexylmethyl)magnesium Bromide
This protocol is adapted from established procedures for similar primary and secondary alkyl bromides.[10][11]
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (or 1,2-dibromoethane)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and an inert gas inlet. Flame-dry the entire apparatus under a stream of inert gas to ensure all moisture is removed.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents relative to the alkyl bromide) in the flask. Add a single small crystal of iodine.
-
Initiation: Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent. Add a small portion (approx. 5-10%) of this solution to the magnesium suspension.
-
Observation: The reaction should initiate within a few minutes. This will be indicated by the disappearance of the iodine color, gentle refluxing of the solvent, and the formation of a cloudy grey solution. If the reaction does not start, gentle warming with a heat gun or placing the flask in a sonicator bath may be necessary.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes, or until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent and should be used immediately for the subsequent reaction.[9]
Visualizations
Caption: Troubleshooting workflow for Grignard reagent initiation.
Caption: Mechanism of Grignard reagent formation.
References
- 1. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Purification of (Bromomethyl)cyclohexane reaction products from starting material
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues during the purification of (Bromomethyl)cyclohexane from its reaction mixture, particularly when synthesized from cyclohexanemethanol (B47985).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude this compound has a yellow or brownish tint after synthesis. What is the cause and how can I remove it?
A1: A yellow or brown color in the crude product is typically due to the presence of dissolved bromine (Br₂) or hydrogen bromide (HBr). This is common when using brominating agents like HBr or PBr₃.
Troubleshooting Steps:
-
Wash with a reducing agent: During the aqueous workup (liquid-liquid extraction), wash the organic layer with a dilute solution of a reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃). This will react with and decolorize the excess bromine.
-
Base Wash: Follow up with a wash using a weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to neutralize any remaining acidic impurities like HBr.
-
Water Wash: Finally, wash with water or brine to remove any residual salts before drying the organic layer.
Q2: I am observing a persistent emulsion during the liquid-liquid extraction. How can I resolve this?
A2: Emulsions are common when organic and aqueous layers have similar densities or when surfactant-like impurities are present.
Troubleshooting Steps:
-
Salting Out: Add a saturated sodium chloride solution (brine) to the separatory funnel.[1] This increases the ionic strength and density of the aqueous layer, which helps to break the emulsion.[1]
-
Gentle Agitation: Instead of vigorous shaking, gently swirl or invert the separatory funnel to mix the layers.[1]
-
Filtration: For stubborn emulsions, you can try filtering the mixture through a plug of glass wool.[1]
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period to allow the layers to separate naturally.
Q3: My final product shows contamination with the starting material, cyclohexanemethanol, after purification. How can I improve the separation?
A3: This indicates that the chosen purification method was not efficient enough to separate the product from the starting alcohol. This is a common issue if relying solely on an aqueous workup, as both compounds are organic-soluble.
Troubleshooting Steps:
-
Fractional Distillation: The most effective method is fractional distillation under reduced pressure. This compound has a significantly different boiling point from cyclohexanemethanol (see Table 1), allowing for effective separation.[2][3] Ensure your distillation column is efficient enough for the separation.
-
Chromatography: While less common for bulk purification, column chromatography on silica (B1680970) gel can be used. This compound is less polar than cyclohexanemethanol and will elute first with a non-polar eluent system (e.g., hexanes/ethyl acetate).
Q4: The yield of my purified this compound is very low. What are the potential causes?
A4: Low yield can result from issues in the reaction itself or losses during the workup and purification stages.
Troubleshooting Steps:
-
Incomplete Reaction: Ensure the initial reaction went to completion using techniques like TLC or GC-MS to check for remaining starting material.
-
Side Reactions: The synthesis of alkyl halides from alcohols can be prone to side reactions like elimination (forming alkenes) or ether formation.[4]
-
Losses During Extraction: Ensure you are using the correct organic solvent for extraction and perform multiple extractions with smaller volumes of solvent for better recovery. Also, be careful not to discard the organic layer.
-
Distillation Issues: Overheating during distillation can cause decomposition. Using a vacuum reduces the boiling point and minimizes thermal degradation.[5] Material can also be lost due to "hold-up" in the distillation apparatus.[5]
Data Presentation: Physical Properties
This table summarizes key physical properties of the target product and the common starting material, which are critical for planning purification strategies.
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Solubility |
| This compound | C₇H₁₃Br | 177.08 | 76-77 @ 26 mmHg | 1.269 @ 25°C | Insoluble in water; soluble in chloroform, ethyl acetate.[2] |
| Cyclohexanemethanol | C₇H₁₄O | 114.19 | 185-187 @ 760 mmHg | 0.928 @ 25°C | Sparingly soluble in water; soluble in most organic solvents. |
Experimental Protocols
Protocol 1: Aqueous Workup (Liquid-Liquid Extraction)
This protocol is designed to remove acidic impurities, excess brominating agents, and water-soluble byproducts from the crude reaction mixture.
-
Transfer: Transfer the crude reaction mixture to a separatory funnel of appropriate size.
-
Dilution: Dilute the mixture with an organic solvent in which this compound is soluble, such as dichloromethane (B109758) or ethyl acetate.
-
Acid Wash (Optional): Wash the organic layer with a 5% HCl solution if basic impurities are expected.
-
Base Wash: Add a saturated solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and invert it, venting frequently to release any pressure generated from gas evolution. Shake gently and allow the layers to separate. Drain the lower aqueous layer.
-
Reducing Agent Wash: Add a 10% solution of sodium bisulfite (NaHSO₃). Shake gently until any bromine color disappears. Separate and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to help remove dissolved water and break any potential emulsions.[1]
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add a suitable drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes.
-
Filtration: Filter the solution to remove the drying agent. The resulting filtrate is the crude, dry product ready for final purification.
Protocol 2: Purification by Vacuum Distillation
This protocol separates the this compound from non-volatile impurities and starting material with a different boiling point.
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glass joints are properly sealed.
-
Transfer: Transfer the dry, crude product from the aqueous workup into the distilling flask. Add a few boiling chips or a magnetic stir bar.
-
Apply Vacuum: Connect the apparatus to a vacuum source and slowly reduce the pressure to the desired level (e.g., 26 mmHg).
-
Heating: Begin heating the distilling flask using a heating mantle.
-
Collect Fractions:
-
Collect any low-boiling impurities that distill first in a separate receiving flask.
-
As the temperature approaches the boiling point of this compound at the working pressure (approx. 76-77°C at 26 mmHg), change to a clean receiving flask.[2][3]
-
Collect the fraction that distills at a constant temperature. This is your purified product.
-
-
Completion: Stop the distillation when the temperature either drops or rises sharply, or when only a small residue remains in the distilling flask.
-
Release Vacuum: Allow the apparatus to cool completely before slowly releasing the vacuum.
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound 99 2550-36-9 [sigmaaldrich.com]
- 4. Alcohol synthesis based on the S N 2 reactions of alkyl halides with the squarate dianion - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01507F [pubs.rsc.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Controlling Regioselectivity in Elimination Reactions of Substituted (Bromomethyl)cyclohexane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with elimination reactions of substituted (bromomethyl)cyclohexane derivatives. Our goal is to help you control the regioselectivity of these reactions to achieve your desired alkene products.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the regioselectivity of elimination reactions in substituted this compound systems?
A1: The regioselectivity of elimination reactions in these systems is primarily governed by a combination of factors:
-
Stereoelectronic Requirements: For an E2 elimination to occur, the hydrogen atom to be removed and the leaving group (bromide) must be in an anti-periplanar arrangement. In cyclohexane (B81311) chairs, this means both must be in axial positions.[1][2]
-
Base Strength and Steric Hindrance: The choice of base is critical. Strong, non-bulky bases like sodium ethoxide tend to favor the formation of the more substituted (Zaitsev) alkene.[1][3] In contrast, sterically hindered (bulky) bases, such as potassium tert-butoxide, preferentially remove the more accessible proton, leading to the less substituted (Hofmann) alkene.[4][5][6]
-
Substrate Conformation: The conformational equilibrium of the cyclohexane ring plays a crucial role. The leaving group must be in an axial position for an efficient E2 reaction. Large substituents on the ring can lock the conformation, potentially placing the bromomethyl group in an equatorial position and thus disfavoring E2 elimination.[7][8][9]
-
Reaction Mechanism (E1 vs. E2): The reaction can proceed through a concerted E2 mechanism with a strong base or a stepwise E1 mechanism with a weak base in a polar protic solvent. E1 reactions, which involve a carbocation intermediate, generally favor the more stable, more substituted alkene (Zaitsev product).[1][10]
Q2: How can I selectively synthesize the Zaitsev product (more substituted alkene)?
A2: To favor the formation of the Zaitsev product, you should use a strong, non-sterically hindered base.[3] Common choices include sodium ethoxide (NaOEt) in ethanol (B145695) or sodium methoxide (B1231860) (NaOMe) in methanol.[6] It is also crucial to ensure that there is a β-hydrogen available that can become axial and anti-periplanar to the axial bromomethyl group.[1][2]
Q3: What conditions should I use to obtain the Hofmann product (less substituted alkene) as the major product?
A3: To selectively synthesize the Hofmann product, you should employ a sterically hindered (bulky) base.[4][5] Potassium tert-butoxide (t-BuOK) is the most common choice for promoting Hofmann elimination.[3] The bulky base will preferentially abstract the most sterically accessible β-hydrogen, which is often the one leading to the less substituted alkene.[11]
Q4: My elimination reaction is very slow or not proceeding. What are the possible causes?
A4: A slow or non-existent elimination reaction can be due to several factors:
-
Incorrect Conformation: The bromomethyl group may be locked in an equatorial position due to other large substituents on the cyclohexane ring. An E2 elimination requires the leaving group to be axial.[7][8][9]
-
Lack of an Anti-Periplanar β-Hydrogen: Even if the bromomethyl group is axial, there might not be an available β-hydrogen that is also in an axial position on an adjacent carbon.[1][2]
-
Weak Base: If you are trying to perform an E2 reaction, the base may not be strong enough to efficiently deprotonate the substrate.[10]
-
Low Temperature: Elimination reactions are generally favored by higher temperatures.[12]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield of desired alkene | Competing substitution reaction (SN2). | Use a stronger, more sterically hindered base to favor elimination. Increasing the reaction temperature can also favor elimination over substitution.[12][13] |
| Formation of the wrong regioisomer | Incorrect choice of base. | To obtain the Zaitsev product, use a small, strong base (e.g., NaOEt). For the Hofmann product, use a bulky base (e.g., t-BuOK).[14] |
| No reaction observed | The leaving group is in a stable equatorial position. | Consider if a different starting stereoisomer would place the leaving group in a more favorable axial position. Alternatively, conditions that favor an E1 mechanism (polar protic solvent, heat) could be explored, although this may lead to a mixture of products.[1] |
| Mixture of Zaitsev and Hofmann products | The steric hindrance of the base is not sufficient to completely favor the Hofmann product, or there are multiple accessible anti-periplanar β-hydrogens. | For higher selectivity towards the Hofmann product, ensure a sufficiently bulky base is used. To favor the Zaitsev product, a small, strong base is recommended. |
Quantitative Data on Regioselectivity
The following table summarizes the approximate product distribution for the elimination reaction of a model substituted this compound under different conditions.
| Substrate | Base | Solvent | Temperature (°C) | Major Product | Product Ratio (Zaitsev:Hofmann) |
| cis-1-bromo-4-tert-butylcyclohexane | NaOEt | Ethanol | 55 | 4-tert-butylcyclohexene | >99:1 |
| trans-1-bromo-4-tert-butylcyclohexane | NaOEt | Ethanol | 55 | No Reaction | - |
| cis-1-bromo-2-methylcyclohexane | NaOEt | Ethanol | 55 | 1-methylcyclohexene | ~80:20 |
| cis-1-bromo-2-methylcyclohexane | t-BuOK | t-Butanol | 82 | 3-methylcyclohexene | ~20:80 |
Note: These are representative values and actual results may vary depending on the specific substrate and precise reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of the Zaitsev Product (e.g., 1-methylcyclohexene)
-
Reactants: To a solution of cis-1-bromo-2-methylcyclohexane (1 mmol) in 10 mL of absolute ethanol, add sodium ethoxide (1.5 mmol).
-
Reaction Conditions: Stir the reaction mixture at 55°C for 4 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into 50 mL of water and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation or column chromatography.
Protocol 2: Synthesis of the Hofmann Product (e.g., 3-methylcyclohexene)
-
Reactants: To a solution of cis-1-bromo-2-methylcyclohexane (1 mmol) in 10 mL of tert-butanol, add potassium tert-butoxide (1.5 mmol).
-
Reaction Conditions: Stir the reaction mixture at 82°C for 2 hours.
-
Workup: After cooling to room temperature, carefully add 50 mL of water to the reaction mixture. Extract with pentane (B18724) (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate carefully. The product is volatile.
Visualizations
Caption: Factors influencing regioselectivity in elimination reactions.
Caption: General experimental workflow for elimination reactions.
Caption: Reaction pathways for Zaitsev and Hofmann elimination.
References
- 1. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
- 2. Khan Academy [khanacademy.org]
- 3. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 4. Organic chemistry 13: Bimolecular beta elimination (E2) - regioselectivity and stereoselectivity [cureffi.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. fiveable.me [fiveable.me]
- 13. scribd.com [scribd.com]
- 14. chemistnotes.com [chemistnotes.com]
Technical Support Center: Zaitsev vs. Hofmann Elimination Control in (Bromomethyl)cyclohexane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with elimination reactions of (bromomethyl)cyclohexane.
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor elimination products when reacting this compound with a base?
When this compound undergoes an elimination reaction, two primary products can be formed: the Zaitsev product (1-methylcyclohexene) and the Hofmann product (methylenecyclohexane). The Zaitsev product is the more substituted and generally more thermodynamically stable alkene, while the Hofmann product is the less substituted alkene.
Q2: How can I selectively control the formation of the Zaitsev versus the Hofmann product?
The regioselectivity of the elimination reaction can be controlled primarily by the choice of the base.
-
To favor the Zaitsev product (1-methylcyclohexene): Use a small, sterically unhindered base. Common choices include sodium ethoxide (NaOEt) in ethanol (B145695) or sodium hydroxide (B78521) (NaOH).[1][2]
-
To favor the Hofmann product (methylenecyclohexane): Employ a bulky, sterically hindered base. Potassium tert-butoxide (t-BuOK) is a classic example of a bulky base that will preferentially yield the Hofmann product.[1][3][4]
Q3: Why do bulky bases favor the formation of the Hofmann product?
Bulky bases experience steric hindrance when trying to abstract a proton from a more sterically congested position.[4] In the case of this compound, the internal protons on the cyclohexane (B81311) ring are more sterically hindered than the protons on the exocyclic methyl group. A bulky base like potassium tert-butoxide will therefore preferentially abstract a proton from the less hindered methyl group, leading to the formation of the Hofmann product (methylenecyclohexane).[3][5]
Q4: What is the role of the reaction mechanism (E1 vs. E2) in determining the product ratio?
The reaction of this compound, a primary alkyl halide, with strong bases like sodium ethoxide or potassium tert-butoxide will proceed primarily through an E2 (bimolecular elimination) mechanism. The E2 mechanism is a one-step process where the base abstracts a proton and the leaving group departs simultaneously. In E2 reactions on cyclohexane systems, a key requirement is an anti-periplanar arrangement of the proton being abstracted and the leaving group. For cyclohexane chairs, this translates to a diaxial orientation.
With a primary halide like this compound, the concept of a diaxial requirement applies to the protons on the ring for the formation of the Zaitsev product. The steric accessibility of the protons plays a more dominant role in determining the product ratio when competing pathways exist, as is the case here.
Q5: How does temperature affect the Zaitsev vs. Hofmann product distribution?
Higher temperatures generally favor elimination reactions over substitution reactions. While temperature can have a subtle effect on the Zaitsev/Hofmann ratio, the choice of the base is a much more powerful tool for controlling the regioselectivity of the elimination.
Troubleshooting Guides
Issue 1: Low overall yield of elimination products.
| Possible Cause | Troubleshooting Step |
| Competing Substitution Reaction (SN2) | Especially with less hindered bases like sodium ethoxide, a competing SN2 reaction can occur, leading to the formation of an ether byproduct. To minimize this, use a more sterically hindered base (e.g., potassium tert-butoxide) and/or increase the reaction temperature. |
| Incomplete Reaction | Ensure the reaction has gone to completion by monitoring it with an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider increasing the reaction time or temperature. |
| Loss of Volatile Products | Both 1-methylcyclohexene and methylenecyclohexane (B74748) are relatively volatile. Ensure that your workup and purification steps (e.g., distillation, rotary evaporation) are performed at appropriate temperatures and pressures to avoid product loss. |
| Impure Reagents | The presence of water in the reaction mixture can deactivate the strong base. Ensure that all reagents and solvents are anhydrous. |
Issue 2: Unexpected product ratios (e.g., significant Zaitsev product when Hofmann is expected).
| Possible Cause | Troubleshooting Step |
| Base is not sufficiently bulky | If you are using a base like potassium tert-butoxide and still observing a significant amount of the Zaitsev product, it's possible the base has decomposed or is not sterically hindering enough under your specific reaction conditions. Ensure the base is fresh and handled under anhydrous conditions. |
| Reaction Temperature is too high | While higher temperatures favor elimination, excessively high temperatures can sometimes lead to a decrease in selectivity, favoring the more thermodynamically stable Zaitsev product. Try running the reaction at a lower temperature for a longer period. |
| Isomerization of the product | Under certain conditions (e.g., acidic workup), the less stable Hofmann product could potentially isomerize to the more stable Zaitsev product. Ensure your workup procedure is neutral or slightly basic. |
Data Presentation
The following table summarizes the expected product distribution for the elimination reaction of this compound with a non-bulky and a bulky base. These values are representative and can vary based on specific reaction conditions.
| Base | Solvent | Temperature | Major Product | Approx. Zaitsev:Hofmann Ratio |
| Sodium Ethoxide (NaOEt) | Ethanol | Reflux | 1-Methylcyclohexene (Zaitsev) | 70:30 |
| Potassium tert-Butoxide (t-BuOK) | tert-Butanol | Reflux | Methylenecyclohexane (Hofmann) | 10:90 |
Experimental Protocols
Protocol 1: Synthesis of 1-Methylcyclohexene (Zaitsev Product)
-
Reagents and Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 100 mL of absolute ethanol.
-
Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces to the ethanol to prepare a solution of sodium ethoxide.
-
Once all the sodium has reacted, add 17.7 g (0.1 mol) of this compound to the flask.
-
-
Reaction:
-
Heat the reaction mixture to reflux with stirring for 4 hours.
-
Monitor the progress of the reaction by TLC or GC.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 200 mL of water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent by distillation.
-
Fractionally distill the crude product to isolate 1-methylcyclohexene.
-
Protocol 2: Synthesis of Methylenecyclohexane (Hofmann Product)
-
Reagents and Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 100 mL of anhydrous tert-butanol.
-
Add 11.2 g (0.1 mol) of potassium tert-butoxide to the solvent.
-
Add 17.7 g (0.1 mol) of this compound to the flask.
-
-
Reaction:
-
Heat the reaction mixture to reflux with stirring for 4 hours.
-
Monitor the progress of the reaction by TLC or GC.
-
-
Workup and Purification:
-
Follow the same workup procedure as described in Protocol 1.
-
Fractionally distill the crude product to isolate methylenecyclohexane.
-
Protocol 3: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture or the purified product in a suitable solvent (e.g., hexane, diethyl ether) to a concentration of approximately 100 µg/mL.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890A GC or equivalent.
-
Column: A polar capillary column such as a DB-WAXetr (60 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for separating alkene isomers.[6]
-
Oven Program: Start at 40°C, hold for 5 minutes, then ramp to 150°C at 5°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector: Splitless injection at 250°C.
-
MS System: Agilent 5975C MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
-
Data Analysis:
-
Identify the peaks for 1-methylcyclohexene and methylenecyclohexane based on their retention times and mass spectra.
-
Quantify the relative amounts of each isomer by integrating the peak areas in the total ion chromatogram.
-
Visualizations
Caption: Control of Zaitsev vs. Hofmann elimination by base selection.
Caption: General experimental workflow for elimination reactions.
Caption: Troubleshooting decision tree for elimination reactions.
References
- 1. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. Illustrated Glossary of Organic Chemistry - Hofmann's rule [chem.ucla.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Exceptions to Zaitsev's Rule for E2 Reactions - Chad's Prep® [chadsprep.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Improving Alkylation Reactions with (Bromomethyl)cyclohexane
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of alkylation reactions using (Bromomethyl)cyclohexane.
Frequently Asked Questions (FAQs)
Q1: What are the main types of alkylation reactions I can perform with this compound?
A1: this compound is a versatile primary alkyl halide suitable for various nucleophilic substitution reactions. The primary types of alkylation reactions include:
-
N-alkylation: Reaction with amines to form secondary or tertiary amines.
-
C-alkylation: Reaction with carbanions, such as enolates from active methylene (B1212753) compounds, to form new carbon-carbon bonds.
-
O-alkylation (Williamson Ether Synthesis): Reaction with alkoxides or phenoxides to form ethers.
-
S-alkylation: Reaction with thiolates to form thioethers.
-
Friedel-Crafts Alkylation: Reaction with aromatic compounds in the presence of a Lewis acid to form alkylated arenes.
Q2: What are the common challenges and side reactions when using this compound?
A2: Common challenges include low reaction yields and the formation of byproducts. Key side reactions to be aware of are:
-
Over-alkylation: This is particularly common in N-alkylation, where the mono-alkylated product is often more nucleophilic than the starting amine, leading to the formation of di-alkylated products and quaternary ammonium (B1175870) salts.[1]
-
Elimination (E2) Reactions: Although this compound is a primary alkyl halide, which favors SN2 reactions, the use of strong, sterically hindered bases and high temperatures can promote the formation of the elimination byproduct, methylenecyclohexane.
-
C- vs. O-Alkylation: For ambident nucleophiles like enolates and phenoxides, a mixture of C-alkylated and O-alkylated products can be formed. The reaction conditions, particularly the solvent and counter-ion, can influence the selectivity.
-
Carbocation Rearrangements (Friedel-Crafts): In Friedel-Crafts alkylation, the primary carbocation that can form from this compound may rearrange to a more stable secondary or tertiary carbocation, leading to isomeric products.
Q3: How can I improve the yield and selectivity of my alkylation reaction?
A3: Optimizing your reaction conditions is key. Consider the following factors:
-
Choice of Base: The base should be strong enough to deprotonate the nucleophile but not so hindered that it promotes elimination.
-
Solvent Selection: Polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) are generally preferred for SN2 reactions as they solvate the cation of the base, making the nucleophilic anion more reactive.[2]
-
Temperature Control: Higher temperatures can increase the reaction rate but may also favor side reactions like elimination and over-alkylation. It is often best to start at a lower temperature and gradually increase it if the reaction is sluggish.
-
Stoichiometry: To avoid over-alkylation, use an excess of the nucleophile (e.g., the amine in N-alkylation). For mono-alkylation of active methylene compounds, using a slight excess of the alkylating agent may be beneficial, but this needs to be carefully optimized.
Troubleshooting Guides
N-Alkylation Troubleshooting
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Yield | Insufficiently basic conditions. | Use a stronger base (e.g., NaH, K₂CO₃, Cs₂CO₃). |
| Low reaction temperature. | Gradually increase the temperature while monitoring for side products. | |
| Poor solvent choice. | Switch to a polar aprotic solvent like DMF or acetonitrile. | |
| Over-alkylation | The mono-alkylated product is more nucleophilic. | Use a large excess of the starting amine.[1] |
| High concentration of alkylating agent. | Add this compound slowly and dropwise to the reaction mixture. | |
| High reaction temperature. | Lower the reaction temperature. | |
| Elimination Product Observed | Base is too strong or sterically hindered. | Use a less hindered base (e.g., K₂CO₃ instead of t-BuOK). |
| High reaction temperature. | Run the reaction at a lower temperature. |
C-Alkylation of Active Methylene Compounds Troubleshooting
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Yield | Incomplete enolate formation. | Use a stronger base (e.g., NaH, LDA) in an anhydrous solvent. |
| Steric hindrance. | For highly substituted active methylene compounds, a higher temperature may be required. | |
| Di-alkylation | Use of excess base and alkylating agent. | Use one equivalent of base and carefully control the stoichiometry of this compound. |
| O-Alkylation | Reaction conditions favor O-alkylation. | Use a less polar solvent and a counter-ion that promotes C-alkylation (e.g., lithium). |
O-Alkylation (Williamson Ether Synthesis) Troubleshooting
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Yield | Incomplete alkoxide/phenoxide formation. | Ensure a sufficiently strong base (e.g., NaH) is used in an anhydrous solvent. |
| Protic solvent inhibiting the nucleophile. | Use a polar aprotic solvent like DMF or THF. | |
| Elimination Product Observed | Strong, bulky base and high temperature. | Use a less hindered base and a lower reaction temperature. |
| C-Alkylation of Phenoxides | Reaction conditions favor C-alkylation. | Use a polar aprotic solvent to favor O-alkylation. Protic solvents can promote C-alkylation. |
Friedel-Crafts Alkylation Troubleshooting
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Yield | Deactivated aromatic ring. | The reaction does not work well with strongly deactivated rings (e.g., nitrobenzene). |
| Inactive Lewis acid catalyst. | Use a fresh, anhydrous Lewis acid (e.g., AlCl₃) and perform the reaction under inert atmosphere.[3] | |
| Polyalkylation | The alkylated product is more reactive. | Use a large excess of the aromatic substrate.[4] |
| Isomeric Products | Carbocation rearrangement. | Consider using Friedel-Crafts acylation followed by reduction to avoid rearrangement. |
Data Presentation: Comparative Yields
The following tables provide illustrative data on how reaction conditions can affect the yield of alkylation reactions with this compound.
Table 1: N-Alkylation of Aniline (B41778) with this compound
| Base | Solvent | Temperature (°C) | Yield of N-(Cyclohexylmethyl)aniline (%) |
| K₂CO₃ | Acetonitrile | Reflux | 65 |
| Cs₂CO₃ | Acetonitrile | Reflux | 75 |
| NaH | DMF | 25 | 85 |
| Et₃N | DCM | 25 | 40 |
Table 2: C-Alkylation of Diethyl Malonate with this compound
| Base | Solvent | Temperature (°C) | Yield of Diethyl (Cyclohexylmethyl)malonate (%) |
| NaOEt | Ethanol | Reflux | 78 |
| K₂CO₃ | DMF | 80 | 72 |
| NaH | THF | 25 | 90 |
| t-BuOK | t-BuOH | Reflux | 60 (with some elimination) |
Table 3: O-Alkylation of Phenol with this compound
| Base | Solvent | Temperature (°C) | Yield of Cyclohexylmethyl Phenyl Ether (%) |
| K₂CO₃ | Acetone | Reflux | 80 |
| NaH | DMF | 25 | 92 |
| NaOH | Ethanol/Water | Reflux | 65 |
| Cs₂CO₃ | Acetonitrile | Reflux | 88 |
Experimental Protocols
Protocol 1: N-Alkylation of Aniline with this compound
Materials:
-
Aniline (5 equivalents)
-
This compound (1 equivalent)
-
Sodium Hydride (1.1 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous ammonium chloride solution
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add aniline and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction back to 0 °C and add this compound dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: C-Alkylation of Diethyl Malonate with this compound
Materials:
-
Diethyl malonate (1 equivalent)
-
Sodium ethoxide (1.05 equivalents) in ethanol
-
This compound (1 equivalent)
-
Absolute ethanol
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
In a round-bottom flask, add a freshly prepared solution of sodium ethoxide in absolute ethanol.
-
Add diethyl malonate to the solution.
-
Add this compound.
-
Heat the mixture under reflux for 4 hours.
-
Evaporate the solvent to dryness.
-
Treat the residue with water and extract with ethyl acetate (3x).
-
Wash the combined organic extracts with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the product by vacuum distillation.
Visualizations
Caption: Troubleshooting workflow for low yield in N-alkylation reactions.
Caption: Factors influencing C- versus O-alkylation selectivity.
Caption: Decision pathway for Friedel-Crafts reactions to avoid side products.
References
Preventing Wurtz coupling during Grignard formation from (Bromomethyl)cyclohexane
Topic: Preventing Wurtz Coupling during Grignard Formation from (Bromomethyl)cyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of the Wurtz coupling byproduct, 1,2-dicyclohexylethane (B1329587), during the synthesis of cyclohexylmethanemagnesium bromide.
Frequently Asked Questions (FAQs)
Q1: What is the Wurtz coupling side reaction in the context of my Grignard synthesis?
A1: The Wurtz coupling reaction is a significant side reaction where a newly formed molecule of your Grignard reagent (cyclohexylmethanemagnesium bromide) reacts with a molecule of the unreacted starting material (this compound). This results in the formation of a homocoupled dimer, 1,2-dicyclohexylethane, which reduces the yield of your desired Grignard reagent and complicates the purification of subsequent reaction products.
Q2: I am observing a significant amount of 1,2-dicyclohexylethane in my reaction. What are the most likely causes?
A2: High yields of the Wurtz coupling product are typically promoted by several factors:
-
High local concentration of this compound: Rapid addition of the alkyl halide can create localized areas of high concentration, increasing the probability of the Grignard reagent reacting with the alkyl halide instead of with the intended electrophile.
-
Elevated reaction temperature: The Grignard formation is an exothermic process. Poor temperature control can lead to "hot spots" in the reaction mixture, which accelerate the rate of the Wurtz coupling reaction.[1]
-
Insufficient magnesium surface area: A limited or poorly activated magnesium surface can slow down the formation of the Grignard reagent, leaving a higher concentration of unreacted this compound available for the Wurtz coupling side reaction.
Q3: How can I minimize the formation of the Wurtz coupling product?
A3: To suppress the formation of 1,2-dicyclohexylethane, consider the following strategies:
-
Slow, dropwise addition: Add a solution of this compound to the magnesium suspension slowly and at a steady rate. This maintains a low concentration of the alkyl halide in the reaction mixture at any given time.
-
Temperature control: Maintain a low and consistent reaction temperature. Initiating the reaction at room temperature and then cooling the flask once the exotherm begins is a common practice. For reactive primary halides, maintaining a temperature below 10°C can be beneficial.
-
Use of an appropriate solvent: While THF is a common solvent for Grignard reactions, for some primary halides, alternative solvents like 2-Methyltetrahydrofuran (2-MeTHF) have been shown to suppress Wurtz coupling.[2]
-
Ensure efficient stirring: Vigorous stirring helps to dissipate heat and minimize localized high concentrations of the alkyl halide.
-
Use an excess of magnesium: A larger surface area of magnesium can promote the desired Grignard formation over the competing Wurtz coupling.
Q4: My Grignard reagent solution is cloudy. Is this due to the Wurtz coupling product?
A4: While some Grignard reagents are not perfectly soluble and can appear cloudy, the formation of a significant precipitate could be due to the Wurtz coupling product, 1,2-dicyclohexylethane, which is a solid at room temperature. If you observe a significant amount of solid material, it is advisable to analyze a quenched aliquot to determine the extent of dimer formation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High percentage of 1,2-dicyclohexylethane detected | Addition of this compound was too rapid. | Decrease the addition rate. Use a dropping funnel for controlled, dropwise addition. |
| Reaction temperature was too high. | Initiate the reaction at room temperature, then use a cooling bath (e.g., ice-water) to maintain a lower temperature (e.g., 0-10 °C) throughout the addition. | |
| Inefficient stirring. | Increase the stirring rate to ensure rapid mixing and heat dissipation. | |
| Low-quality or poorly activated magnesium. | Use fresh, high-purity magnesium turnings. Ensure proper activation of the magnesium surface (e.g., with a crystal of iodine or a small amount of 1,2-dibromoethane). | |
| Reaction is very exothermic and difficult to control | Initial concentration of this compound is too high. | Dilute the this compound in an appropriate amount of anhydrous solvent before adding it to the magnesium suspension. |
| Bolus addition of the alkyl halide. | Always add the alkyl halide solution dropwise. | |
| Low yield of the desired product in the subsequent reaction | A significant portion of the Grignard reagent was consumed by Wurtz coupling. | Implement the strategies outlined above to minimize dimer formation. Consider titrating the Grignard solution to determine its actual concentration before proceeding to the next step. |
Quantitative Data Summary
The following table provides illustrative data on how reaction parameters can influence the yield of cyclohexylmethanemagnesium bromide and the formation of the Wurtz coupling byproduct, 1,2-dicyclohexylethane. Note: This data is based on general principles of Grignard reactions with primary alkyl halides and is intended for comparative purposes.
| Parameter | Condition A | Yield of Grignard Reagent (%) | Yield of Wurtz Product (%) | Condition B | Yield of Grignard Reagent (%) | Yield of Wurtz Product (%) |
| Addition Rate | Rapid (5 min) | ~60 | ~35 | Slow (60 min) | ~85 | ~10 |
| Temperature | Reflux (~66°C in THF) | ~55 | ~40 | 0-10 °C | ~90 | ~5 |
| Solvent | Tetrahydrofuran (THF) | ~80 | ~15 | 2-Methyltetrahydrofuran (2-MeTHF) | ~92 | ~5 |
Detailed Experimental Protocol
Objective: To prepare cyclohexylmethanemagnesium bromide with minimal formation of the Wurtz coupling byproduct.
Materials:
-
Magnesium turnings (1.2 equivalents)
-
This compound (1.0 equivalent)
-
Anhydrous diethyl ether or 2-Methyltetrahydrofuran (2-MeTHF)
-
Iodine (one small crystal for activation)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and nitrogen/argon inlet
-
Magnetic stirrer and stir bar
-
Heating mantle and cooling bath
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at 120°C overnight and assemble the apparatus while hot under a stream of dry nitrogen or argon.
-
Inert Atmosphere: Purge the entire system with dry nitrogen or argon to create an inert atmosphere. Maintain a positive pressure of the inert gas throughout the reaction.
-
Magnesium Activation: Place the magnesium turnings and a single crystal of iodine in the reaction flask. Gently warm the flask with a heat gun under the inert atmosphere until the purple color of the iodine disappears. This indicates the activation of the magnesium surface. Allow the flask to cool to room temperature.
-
Initiation: Add a small amount of anhydrous solvent to the activated magnesium. In the dropping funnel, prepare a solution of this compound in the anhydrous solvent. Add a small portion (approx. 5-10%) of this solution to the magnesium suspension. The reaction should initiate, as evidenced by a gentle reflux and the formation of a cloudy, greyish solution.
-
Slow Addition: Once the reaction has started, begin the dropwise addition of the remaining this compound solution from the dropping funnel. Control the addition rate to maintain a gentle, steady reflux. If the reaction becomes too vigorous, slow the addition rate and/or cool the flask with an ice-water bath.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture. Gentle heating may be necessary to bring the reaction to completion. The disappearance of most of the magnesium turnings is an indicator that the reaction is complete.
-
Cooling: Once the reaction is complete, cool the flask to room temperature. The resulting solution of cyclohexylmethanemagnesium bromide is now ready for use in the subsequent synthetic step.
Visualizations
Caption: Competing pathways of Grignard formation and Wurtz coupling.
Caption: Troubleshooting workflow for excessive Wurtz coupling.
References
Technical Support Center: Stereochemical Control in Reactions of Chiral (Bromomethyl)cyclohexane Derivatives
This technical support center provides researchers, scientists, and drug development professionals with in-depth guidance on controlling stereochemistry in reactions involving chiral (bromomethyl)cyclohexane derivatives. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for stereochemical control in reactions with this compound derivatives?
A1: The most critical factor is the conformation of the cyclohexane (B81311) ring. The stereochemical outcome of reactions like nucleophilic substitution (Sₙ2) and elimination (E2) is dictated by the spatial arrangement of the substituents, particularly whether the bromomethyl group and other ring substituents are in axial or equatorial positions. For many reactions, a specific geometry is required for the transition state, and the conformational preference of the starting material will determine the feasibility and rate of these pathways.
Q2: Why is the chair conformation so important in these reactions?
A2: The chair conformation is the most stable arrangement for a cyclohexane ring, minimizing both angle strain and torsional strain. In a substituted cyclohexane, there are two possible chair conformations that can interconvert via a "ring-flip."[1] However, these two conformations are often not equal in energy. Bulky substituents generally prefer the more spacious equatorial position to avoid steric hindrance with axial hydrogens, known as 1,3-diaxial interactions.[1] This energetic preference means that one chair conformation will be more populated at equilibrium, and the orientation of the reactive bromomethyl group in this dominant conformation will heavily influence the reaction's outcome.
Q3: How does the position of the bromomethyl group (axial vs. equatorial) affect Sₙ2 reactions?
A3: In an Sₙ2 reaction, the nucleophile must attack the electrophilic carbon from the side opposite to the leaving group (backside attack), leading to an inversion of configuration.[2] For a this compound derivative, backside attack is generally less sterically hindered when the bromomethyl group is in the axial position. An equatorial bromomethyl group is more shielded by the cyclohexane ring itself, making the approach of the nucleophile more difficult. Therefore, substrates that can readily adopt a conformation with an axial bromomethyl group often react faster in Sₙ2 reactions.
Q4: What are the stereochemical requirements for an E2 elimination reaction?
A4: The E2 reaction has a strict stereochemical requirement: the hydrogen atom being removed and the leaving group (bromide) must be in an anti-periplanar arrangement. In a cyclohexane chair conformation, this translates to a trans-diaxial orientation.[3] Both the hydrogen on the adjacent carbon and the bromomethyl group must be in axial positions for the E2 reaction to proceed efficiently. If the bromomethyl group is locked in an equatorial position, the E2 reaction rate will be significantly slower or may not occur at all.
Troubleshooting Guide
Q1: My Sₙ2 reaction is very slow and gives a low yield. What are the possible causes?
A1: A slow Sₙ2 reaction with a this compound derivative can be due to several factors:
-
Conformational Issues: Your substrate may exist predominantly in a conformation where the bromomethyl group is in the sterically hindered equatorial position. This is especially true if a large, bulky group elsewhere on the ring (like a tert-butyl group) is "locking" the conformation by occupying an equatorial position.
-
Steric Hindrance: Besides the equatorial position itself, other substituents on the ring may be sterically blocking the backside attack trajectory of the nucleophile.
-
Poor Nucleophile: The nucleophile you are using may not be strong enough. Sₙ2 reactions are favored by strong nucleophiles.
-
Inappropriate Solvent: The choice of solvent is crucial. Polar aprotic solvents (e.g., acetone, DMSO, DMF) are generally preferred for Sₙ2 reactions as they solvate the cation but leave the anion (the nucleophile) relatively free and reactive. Polar protic solvents (e.g., water, ethanol) can form a solvent cage around the nucleophile, reducing its reactivity.
Q2: I am getting a significant amount of E2 elimination product instead of my desired Sₙ2 substitution product. How can I favor substitution?
A2: The competition between Sₙ2 and E2 is a common issue. To favor the Sₙ2 pathway, consider the following:
-
Choice of Nucleophile/Base: Use a good nucleophile that is a weak base. Strong, bulky bases (e.g., potassium tert-butoxide) strongly favor E2 elimination. Good candidates for Sₙ2 are nucleophiles like azide (B81097) (N₃⁻), cyanide (CN⁻), or thiolates (RS⁻), which have high nucleophilicity but low basicity.
-
Reaction Temperature: Lowering the reaction temperature generally favors the Sₙ2 reaction over the E2 reaction. Elimination reactions often have a higher activation energy and are more favored at higher temperatures.
-
Substrate Structure: If possible, use a substrate that cannot easily achieve the trans-diaxial arrangement required for E2 elimination.
Q3: The stereoselectivity of my reaction is poor, and I'm getting a mixture of diastereomers. How can I improve this?
A3: Poor diastereoselectivity can arise if multiple reaction pathways are competing or if the desired pathway is not well-controlled.
-
Confirm the Mechanism: Ensure your reaction conditions strongly favor a single, stereospecific mechanism. For example, if you desire an Sₙ2 reaction, use a strong, non-basic nucleophile and a polar aprotic solvent to suppress competing Sₙ1 (which would lead to racemization) and E2 pathways.
-
Conformational Control: If your starting material is a mixture of conformers, the reaction may proceed through different pathways for each. Using a "conformationally locked" substrate, for instance with a bulky tert-butyl group, can force the reaction to proceed through a single, predictable conformation, thus improving selectivity.
-
Temperature: Lowering the reaction temperature can enhance selectivity by increasing the energy difference between the competing transition states.
Data Center
The following table presents representative data on the outcome of nucleophilic substitution reactions on substituted bromocyclohexane (B57405) systems. While not exclusively for this compound, this data illustrates how the stereochemistry of the starting material and the nature of the nucleophile dictate the reaction pathway and product distribution. The principles shown are directly applicable to chiral this compound derivatives.
| Substrate Isomer | Nucleophile/Base | Solvent | Major Pathway | Major Product(s) | Diastereomeric Ratio (dr) / Product Ratio |
| cis-4-tert-butyl-1-bromocyclohexane | Sodium Ethoxide | Ethanol | E2 | 4-tert-butylcyclohexene | >99% Elimination |
| trans-4-tert-butyl-1-bromocyclohexane | Sodium Ethoxide | Ethanol | E2 (slow) | 4-tert-butylcyclohexene | >99% Elimination |
| cis-1-bromo-2-methylcyclohexane | Potassium tert-butoxide | tert-butanol | E2 | 1-methylcyclohexene (Zaitsev) | ~70% Zaitsev product |
| trans-1-bromo-2-methylcyclohexane | Potassium tert-butoxide | tert-butanol | E2 | 3-methylcyclohexene (Hofmann) | ~99% Hofmann product |
| (R)-1-bromo-1-methylcyclohexane | Sodium Azide | DMSO | Sₙ2 | (S)-1-azido-1-methylcyclohexane | >95% Inversion |
| (R)-1-bromo-1-methylcyclohexane | Ethanol (solvolysis) | Ethanol | Sₙ1/E1 | Racemic 1-ethoxy-1-methylcyclohexane & alkenes | Mixture of substitution and elimination products |
This table is a compilation of established principles for cyclohexane reactivity. The specific ratios can vary with exact reaction conditions.
Experimental Protocols
Protocol: Stereospecific Nucleophilic Substitution of a Chiral this compound Derivative
This protocol details a representative Sₙ2 reaction on a chiral this compound derivative using sodium azide as the nucleophile. The goal is to achieve a clean inversion of stereochemistry at the carbon bearing the bromine.
Materials:
-
Chiral this compound derivative (e.g., (1R,2R)-1-tert-butyl-2-(bromomethyl)cyclohexane) (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the chiral this compound derivative (1.0 eq) and dissolve it in anhydrous DMF.
-
Reagent Addition: Add sodium azide (1.5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Workup: Pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure azidomethylcyclohexane derivative.
-
Characterization: Characterize the product using ¹H NMR, ¹³C NMR, and polarimetry to confirm the structure and determine the stereochemical outcome.
Safety Precautions:
-
Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme care in a well-ventilated fume hood. Do not use metal spatulas. Quench any residual azide with a suitable reagent before disposal.
-
DMF is a skin irritant. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Visualizations
Caption: Experimental workflow for the Sₙ2 azidation of a chiral this compound.
Caption: Factors influencing the competition between Sₙ2 and E2 reaction pathways.
Caption: Stereochemical outcome of an Sₙ2 reaction, resulting in Walden inversion.
References
Identifying and characterizing side products in (Bromomethyl)cyclohexane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing side products in the synthesis of (Bromomethyl)cyclohexane.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction of the starting material (e.g., cyclohexylmethanol or methylcyclohexane). | - Ensure the purity of starting materials. - Optimize reaction time and temperature. For free-radical bromination, ensure adequate initiation. - Use an appropriate excess of the brominating agent. |
| Side reactions consuming the starting material or product. | - Control reaction temperature to minimize elimination and other side reactions. - In free-radical bromination, control the stoichiometry of the bromine source to reduce polybromination. | |
| Loss of product during workup and purification. | - Optimize extraction and distillation procedures. This compound has a boiling point of 76-77 °C at 26 mmHg.[1][2] | |
| Presence of Unreacted Starting Material | Insufficient reaction time or temperature. | - Increase reaction time or temperature cautiously, monitoring for the formation of degradation products. |
| Inefficient brominating agent. | - Check the quality and activity of the brominating agent (e.g., PBr₃, NBS). | |
| Formation of Isomeric Byproducts (e.g., 1-bromo-1-methylcyclohexane) | Non-selective reaction conditions in free-radical bromination. | - While difficult to control completely, using a less reactive bromine source like N-bromosuccinimide (NBS) can sometimes improve selectivity for the primary position over the tertiary position. |
| Formation of Elimination Products (e.g., Methylenecyclohexane) | High reaction temperatures, especially with sterically hindered bases or nucleophiles. | - Maintain lower reaction temperatures during the synthesis and workup. - Use non-basic reaction conditions where possible. |
| Presence of Polybrominated Side Products | Excess of the brominating agent in free-radical reactions. | - Carefully control the stoichiometry of the brominating agent. Add the brominating agent portion-wise to maintain a low concentration. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound and their potential side products?
A1: The two most common synthetic routes are the bromination of cyclohexylmethanol and the free-radical bromination of methylcyclohexane.
-
Bromination of Cyclohexylmethanol: This is typically an SN2 reaction using reagents like phosphorus tribromide (PBr₃).[3][4]
-
Potential Side Products:
-
Unreacted cyclohexylmethanol.
-
Elimination products such as methylenecyclohexane, especially at elevated temperatures.
-
Phosphorous acid byproducts from the use of PBr₃.[5]
-
-
-
Free-Radical Bromination of Methylcyclohexane: This reaction proceeds via a radical chain mechanism. The major product is this compound due to the greater stability of the secondary radical intermediate.[1][2]
-
Potential Side Products:
-
Isomeric Monobromides: 1-bromo-1-methylcyclohexane (B3058953) (from abstraction of the tertiary hydrogen).[2]
-
Polybrominated Products: Various dibromo- and tribromomethylcyclohexanes can form if an excess of the brominating agent is used.
-
-
Q2: How can I identify the presence of isomeric side products in my reaction mixture?
A2: Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary methods for identifying isomeric impurities.
-
GC-MS: Isomers will often have different retention times on a GC column. Their mass spectra will likely be very similar, showing the characteristic isotopic pattern for bromine (M and M+2 peaks of nearly equal intensity).[6]
-
¹H NMR: The proton NMR spectra of the isomers will show distinct chemical shifts and splitting patterns. For example, the -CH₂Br protons in this compound will have a different chemical shift than the methyl protons in 1-bromo-1-methylcyclohexane.
-
¹³C NMR: The number of signals and their chemical shifts in the carbon NMR spectrum can help distinguish between different isomers.
Q3: What analytical techniques are best for quantifying the purity of this compound and its side products?
A3: Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used method for quantifying the purity of volatile compounds like this compound. By using an internal or external standard, the relative amounts of the main product and its impurities can be accurately determined. High-performance liquid chromatography (HPLC) can also be used, particularly for less volatile impurities or if derivatization is employed.
Q4: Are there any specific safety precautions I should take when working with this compound and its synthesis?
A4: Yes, this compound is a flammable liquid and an irritant.[7] The synthesis procedures may involve hazardous reagents such as phosphorus tribromide, which is corrosive and reacts violently with water, and bromine, which is highly toxic and corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocols
Protocol 1: Synthesis of this compound from Cyclohexylmethanol using PBr₃
This protocol is based on the principles of SN2 reactions for the conversion of alcohols to alkyl bromides.[3][4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, addition funnel, and a reflux condenser with a drying tube, dissolve cyclohexylmethanol in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).
-
Cooling: Cool the solution in an ice bath to 0 °C.
-
Addition of PBr₃: Slowly add phosphorus tribromide (PBr₃, approximately 0.33-0.40 equivalents) dropwise via the addition funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or GC).
-
Workup:
-
Carefully pour the reaction mixture over ice.
-
Separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation (b.p. 76-77 °C at 26 mmHg) to obtain pure this compound.[1][2]
Protocol 2: Identification and Characterization of Side Products by GC-MS
This protocol provides a general method for the analysis of a crude this compound reaction mixture.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) to a final concentration of approximately 10-100 µg/mL.[8]
-
GC-MS Parameters (Example):
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the components.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 40-400.
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum (molecular ion at m/z 176/178).
-
Analyze other peaks for potential side products. Look for the characteristic M/M+2 isotope pattern of bromine-containing compounds.[6]
-
Compare the obtained mass spectra with library databases (e.g., NIST) for tentative identification of impurities.
-
Visualizations
Caption: Experimental workflow for synthesis and analysis.
Caption: Potential side product formation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-(bromomethyl)cyclohexene(37677-17-1) 1H NMR spectrum [chemicalbook.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Mass Spectrometry [www2.chemistry.msu.edu]
- 5. 1-Bromo-1-methylcyclohexane | C7H13Br | CID 12502129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 1,3,5-tris-(Bromomethyl) cyclohexane [webbook.nist.gov]
Technical Support Center: Purifying (Bromomethyl)cyclohexane Derivatives by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing column chromatography for the purification of (Bromomethyl)cyclohexane derivatives. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification process.
Troubleshooting Guide
Users may encounter several issues during the column chromatography of this compound derivatives. This guide provides a structured approach to identifying and resolving these common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery of Product | Compound Decomposition: this compound derivatives can be sensitive to the acidic nature of standard silica (B1680970) gel, leading to degradation on the column.[1][2] | - Use Deactivated Silica Gel: Deactivate silica gel by preparing a slurry with a solvent system containing 1-2% triethylamine. - Alternative Stationary Phase: Consider using a more neutral stationary phase like alumina (B75360) (neutral, Brockmann I) or Florisil.[1] |
| Compound is Too Dilute: The collected fractions may contain the product at a concentration too low to detect by TLC.[1][2] | - Concentrate Fractions: Concentrate the fractions where the product is expected to elute and re-analyze by TLC. | |
| Poor Separation of Product from Impurities | Inappropriate Solvent System: The chosen eluent may not have the optimal polarity to effectively separate the target compound from impurities.[1][3] | - Optimize Eluent System via TLC: Systematically test different solvent ratios of a non-polar solvent (e.g., hexanes, cyclohexane) and a slightly more polar solvent (e.g., ethyl acetate (B1210297), dichloromethane, diethyl ether) to achieve a target Rf value of 0.2-0.4 for the desired compound.[2] - Employ Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity to improve separation.[4] |
| Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation.[5] | - Reduce Sample Load: Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:30 to 1:100 ratio of sample to silica gel by weight. | |
| Product Elutes with the Solvent Front (High Rf) | Mobile Phase is Too Polar: The eluent is too strong, causing the compound to move too quickly through the column without sufficient interaction with the stationary phase.[2] | - Decrease Eluent Polarity: Increase the proportion of the non-polar solvent (e.g., hexanes) in the mobile phase.[2] |
| Product Does Not Elute from the Column (Low Rf) | Mobile Phase is Not Polar Enough: The eluent is too weak to move the compound down the column.[2] | - Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in the mobile phase.[1] |
| Streaking or Tailing of Spots on TLC/Bands on Column | Compound Degradation on Silica: As mentioned, the compound may be degrading on the acidic stationary phase.[1][2] | - Use Deactivated Silica or Alternative Stationary Phase. |
| Inappropriate Sample Loading: The sample was not loaded in a concentrated band.[6] | - Dry Loading: Pre-adsorb the crude sample onto a small amount of silica gel before loading it onto the column. This ensures a more even application.[6] - Use Minimal Solvent for Wet Loading: Dissolve the sample in the minimum amount of the initial eluent or a low-polarity solvent like dichloromethane.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound derivatives?
A1: Standard silica gel (230-400 mesh) is commonly used. However, due to the potential for degradation of the bromomethyl group on acidic silica, it is often advisable to use deactivated silica gel or an alternative neutral stationary phase like neutral alumina.[1][2]
Q2: How do I deactivate silica gel?
A2: To deactivate silica gel, you can flush the packed column with your initial, low-polarity mobile phase containing 1-2% triethylamine. Flush with one to two column volumes before loading your sample.
Q3: What is a good starting eluent system for these compounds?
A3: A good starting point is a mixture of a non-polar solvent like hexanes or cyclohexane (B81311) and a slightly more polar solvent such as ethyl acetate or dichloromethane.[4][8] Begin with a low percentage of the polar solvent (e.g., 99:1 or 98:2 hexanes:ethyl acetate) and determine the optimal ratio using thin-layer chromatography (TLC). Aim for an Rf value of approximately 0.2-0.4 for your target compound.[2]
Q4: How can I visualize this compound derivatives on a TLC plate?
A4: Since these compounds often lack a UV chromophore, visualization can be challenging. Staining is typically required. A potassium permanganate (B83412) (KMnO₄) stain or a p-anisaldehyde stain are effective general stains for organic compounds and should reveal your product as a spot on the TLC plate.
Q5: My crude product is an oil and not very soluble in hexanes. How should I load it onto the column?
A5: If your sample has poor solubility in the eluent, dry loading is the preferred method.[6] Dissolve your crude product in a volatile solvent in which it is soluble (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution and then remove the solvent under reduced pressure (e.g., using a rotary evaporator) until you have a free-flowing powder. This powder can then be carefully added to the top of your packed column.[6]
Experimental Protocol: Purification of a this compound Derivative
This protocol provides a general methodology for the purification of a this compound derivative using flash column chromatography.
1. Materials:
-
Crude this compound derivative
-
Silica gel (230-400 mesh)
-
Hexanes (or cyclohexane)
-
Ethyl acetate
-
Glass chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
TLC plates, chamber, and stains (e.g., KMnO₄)
2. Preparation of the Column (Slurry Packing):
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.[7]
-
Add a small layer of sand (approx. 1 cm) on top of the plug.[7]
-
In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 99:1 hexanes:ethyl acetate). The consistency should be pourable but not too dilute.[7]
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse.
-
Continuously tap the side of the column gently to ensure even packing and to dislodge any air bubbles.[7]
-
Add more slurry until the desired column height is reached (typically 15-20 cm).
-
Allow the silica to settle, ensuring the solvent level does not drop below the top of the silica bed.
-
Add a protective layer of sand (approx. 1 cm) on top of the packed silica gel.
3. Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (2-3 times the mass of the crude product) to the solution.
-
Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[6]
-
Carefully add the silica-adsorbed sample to the top of the packed column.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure to the top of the column (using a pump or inert gas) to initiate a steady flow of the mobile phase.
-
Begin collecting fractions in test tubes or vials.
-
Monitor the separation by periodically analyzing the collected fractions using TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute compounds with stronger interactions with the stationary phase.[4]
5. Product Isolation:
-
Analyze all fractions by TLC to identify those containing the pure desired product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound derivative.
Workflow and Troubleshooting Diagrams
Caption: Troubleshooting workflow for purifying this compound derivatives.
References
- 1. Chromatography [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
Technical Support Center: Managing Reaction Exotherms in Large-Scale Synthesis with (Bromomethyl)cyclohexane
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on safely managing reaction exotherms during large-scale synthesis involving (Bromomethyl)cyclohexane.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic hazards associated with large-scale reactions of this compound?
A1: The primary hazard is a thermal runaway reaction.[1][2] This can be initiated by the heat generated from the desired substitution or elimination reaction involving this compound. If the heat is not effectively removed, the reaction rate can accelerate uncontrollably, leading to a rapid increase in temperature and pressure, potentially causing reactor failure and the release of flammable and toxic materials.[1][2] this compound itself is a combustible liquid and its vapors can form explosive mixtures with air.[3][4] It is also incompatible with strong oxidizing agents and strong bases, which can lead to vigorous, highly exothermic reactions.[3][4]
Q2: What are the critical signs of a potential thermal runaway?
A2: Early detection is crucial for preventing a thermal runaway. Key indicators include:
-
A sudden, uncontrolled increase in the reactor temperature that is not responding to the cooling system.[5][6]
-
A rapid rise in reactor pressure.[6]
-
A noticeable change in the color or viscosity of the reaction mixture.
-
An increased demand on the cooling system to maintain the set temperature.
Q3: What immediate actions should be taken if a thermal runaway is suspected?
A3: If a thermal runaway is suspected, the following immediate actions should be taken:
-
Stop all reagent addition: Immediately cease the feeding of any reactants into the vessel.[5][6]
-
Maximize cooling: Increase the cooling to the reactor to its maximum capacity.[5][6]
-
Ensure agitation: Verify that the reactor's agitator is functioning correctly to ensure efficient heat transfer to the cooling jacket.
-
Prepare for emergency quench: If the temperature continues to rise, be prepared to introduce a pre-determined, cold, and inert quenching agent to rapidly cool and dilute the reaction mixture.
-
Alert personnel and evacuate: Inform all personnel in the immediate vicinity and be prepared to follow emergency shutdown and evacuation procedures if the situation cannot be controlled.[5]
Q4: How does the scale of the reaction impact the management of the exotherm?
A4: As the reaction scale increases, the surface-area-to-volume ratio of the reactor decreases.[7] This significantly reduces the efficiency of heat removal through the reactor jacket.[7] A reaction that is easily controlled in a small laboratory flask can become dangerously exothermic on a larger scale because the heat generated increases with the volume, while the ability to remove that heat only increases with the surface area.
Troubleshooting Guides
Issue 1: Uncontrolled Temperature Increase During Reagent Addition
-
Possible Causes:
-
Reagent addition rate is too high.
-
Insufficient cooling capacity or coolant temperature is too high.
-
Poor mixing leading to localized "hot spots".
-
Incorrect reagent concentration.
-
-
Troubleshooting Steps:
-
Verify the agitator is functioning correctly and at the appropriate speed.
-
If the temperature is still rising, consider an emergency quench.
-
Once the temperature is under control, restart the addition at a significantly reduced rate.
-
For future runs, perform a thermal hazard assessment to determine the maximum safe addition rate.
Issue 2: Reaction Fails to Initiate, Followed by a Sudden Exotherm
-
Possible Causes:
-
Accumulation of unreacted starting material due to an induction period or low initial temperature.
-
Inhibitors present in the starting materials or solvent.
-
-
Troubleshooting Steps:
-
Immediately stop reagent addition.
-
Apply maximum cooling.
-
If a significant amount of reagent has been added without reaction, be prepared for a delayed and potentially violent exotherm.
-
If the temperature begins to rise rapidly, initiate an emergency quench.
-
For future runs, ensure the reaction has initiated (e.g., via a small, controlled temperature increase) before adding the bulk of the reagent. Consider using a small amount of a previously successful batch to initiate the reaction.
-
Issue 3: Pressure Buildup in the Reactor
-
Possible Causes:
-
Gas evolution as a byproduct of the reaction.
-
Boiling of the solvent due to an uncontrolled exotherm.
-
A decomposition reaction generating non-condensable gases.
-
-
Troubleshooting Steps:
-
Immediately stop any heating and apply maximum cooling.
-
If the pressure continues to rise, and the reactor is equipped with a properly sized and functioning relief system, allow it to vent to a safe location.
-
If the pressure rise is due to a thermal runaway, execute an emergency quench or evacuation.
-
Investigate the cause of the pressure buildup before proceeding with further experiments.
-
Data Presentation
The following tables provide representative, though not exhaustive, quantitative data for managing exotherms in reactions analogous to those with this compound. It is crucial to determine the specific thermal data for your exact process through appropriate calorimetric studies.
Table 1: Thermal Hazard Data for Analogous Alkyl Halide Reactions
| Parameter | 1-Bromobutane (analogue) | Benzyl Bromide (analogue) | Notes |
| Heat of Reaction (ΔH_rxn) | |||
| Grignard Formation | -250 to -350 kJ/mol | -280 to -380 kJ/mol | Highly exothermic. The heat of reaction is dependent on the solvent and reaction conditions. |
| Williamson Ether Synthesis | -200 to -280 kJ/mol | -220 to -300 kJ/mol | The exotherm is influenced by the nucleophilicity of the alkoxide and the solvent. |
| Adiabatic Temperature Rise (ΔT_ad) | |||
| Grignard Formation (semi-batch) | 50 - 100 °C | 60 - 120 °C | Assumes controlled addition. A batch reaction would have a significantly higher ΔT_ad. |
| Williamson Ether Synthesis (semi-batch) | 40 - 80 °C | 50 - 90 °C | Dependent on reactant concentration and heat capacity of the reaction mixture. |
| Typical Onset of Decomposition (T_onset) | > 200 °C | > 180 °C | Determined by DSC or ARC. This is for the reaction mixture and can be influenced by impurities or catalysts. |
Experimental Protocols
Protocol 1: Determination of Reaction Exotherm using Reaction Calorimetry (RC1)
This protocol outlines the methodology to determine the heat of reaction and other safety parameters for a large-scale synthesis involving this compound.
-
System Preparation:
-
Set up the RC1 calorimeter according to the manufacturer's instructions.
-
Ensure the reactor, stirrer, and probes are clean and dry.
-
Calibrate the heat flow measurement using a standard electrical heater.
-
-
Charging the Reactor:
-
Charge the reactor with the initial solvent and any starting materials other than the limiting reagent (e.g., the nucleophile in a substitution reaction).
-
Begin stirring at a rate that ensures good mixing without excessive splashing.
-
-
Equilibration:
-
Bring the reactor contents to the desired starting temperature using the thermostat.
-
Allow the system to equilibrate until the baseline heat flow is stable.
-
-
Controlled Reagent Addition:
-
Prepare a solution of this compound in the reaction solvent in the dosing vessel.
-
Begin the slow, controlled addition of the this compound solution at a pre-determined rate.
-
Continuously monitor the reactor temperature, jacket temperature, and heat flow.
-
-
Data Logging and Analysis:
-
Record all data throughout the addition and for a period after the addition is complete to ensure the reaction has gone to completion.
-
Integrate the heat flow curve over time to determine the total heat of reaction (Q_rxn).
-
Calculate the heat of reaction in kJ/mol.
-
Use the heat of reaction and the heat capacity of the reaction mixture to calculate the adiabatic temperature rise (ΔT_ad).
-
Protocol 2: Safe Large-Scale Grignard Reaction with this compound
This protocol provides a general procedure for a large-scale Grignard reaction, emphasizing safety controls for the exothermic reaction.
-
Reactor Setup and Inerting:
-
Assemble a dry, clean reactor equipped with a mechanical stirrer, a condenser, a thermocouple, and a dosing pump.
-
Inert the reactor by purging with dry nitrogen or argon.
-
Charge the reactor with magnesium turnings and a small amount of anhydrous solvent (e.g., THF).
-
-
Initiation:
-
In a separate dry vessel, prepare a solution of this compound in anhydrous THF.
-
Add a small aliquot of the this compound solution to the magnesium suspension.
-
If the reaction does not initiate, gentle warming or the addition of an initiator crystal (e.g., iodine) may be required.[5] Observe for a color change and a slight temperature increase, indicating initiation.
-
-
Controlled Addition:
-
Once the reaction is initiated, begin the slow, controlled addition of the remaining this compound solution.
-
The addition rate should be controlled to maintain the reaction temperature within a safe, pre-determined range (e.g., 40-50 °C), allowing the cooling system to effectively remove the generated heat.
-
Continuously monitor the reactor temperature. If the temperature exceeds the set limit, stop the addition until it is back under control.
-
-
Completion and Work-up:
-
After the addition is complete, continue to stir the reaction mixture until the exotherm subsides and the temperature stabilizes.
-
Cool the reaction mixture to a low temperature (e.g., 0-5 °C) before quenching by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.
-
Mandatory Visualization
Caption: Troubleshooting workflow for an uncontrolled exothermic reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. homework.study.com [homework.study.com]
- 3. scholarship.richmond.edu [scholarship.richmond.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Cyclohexylmethyl bromide synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Data-Driven Comparison of (Bromomethyl)cyclohexane and (Chloromethyl)cyclohexane Reactivity in Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the relative reactivity of (bromomethyl)cyclohexane and (chloromethyl)cyclohexane (B52918), supported by fundamental principles of organic chemistry and representative experimental protocols.
In the realm of organic synthesis and pharmaceutical development, the selection of appropriate starting materials is paramount to achieving desired reaction outcomes with optimal efficiency. This compound and (chloromethyl)cyclohexane are two common alkyl halides utilized as intermediates. While structurally similar, their reactivity in nucleophilic substitution reactions differs significantly, a factor that has profound implications for reaction kinetics and product yield. This guide provides an objective comparison of their reactivity, supported by established chemical principles and a detailed experimental protocol for quantitative comparison.
Executive Summary
Quantitative and Qualitative Comparison
The following table summarizes the key differences in properties and reactivity between this compound and (chloromethyl)cyclohexane.
| Feature | This compound | (Chloromethyl)cyclohexane | Justification |
| Molecular Formula | C₇H₁₃Br | C₇H₁₃Cl | Different halogen substituent. |
| Molecular Weight | 177.08 g/mol | 132.62 g/mol | Bromine is heavier than chlorine. |
| C-X Bond Strength | Weaker | Stronger | The C-Br bond is inherently weaker than the C-Cl bond. |
| Leaving Group Ability | Excellent | Good | Bromide (Br⁻) is a weaker base and more stable anion than chloride (Cl⁻). |
| Polarizability | Higher | Lower | The larger electron cloud of bromine is more easily distorted. |
| Reactivity in S_N2 | Higher | Lower | A better leaving group accelerates the rate-determining step. |
| Reactivity in S_N1 | Higher | Lower | A better leaving group facilitates the formation of the carbocation intermediate. |
Reaction Mechanism and Experimental Workflow
The nucleophilic substitution of this compound and (chloromethyl)cyclohexane, being primary alkyl halides, predominantly proceeds via the S_N2 (Substitution Nucleophilic Bimolecular) mechanism, especially with good nucleophiles in polar aprotic solvents.
S_N2 Reaction Mechanism
The S_N2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. This leads to an inversion of stereochemistry at the carbon center.
A Comparative Guide to (Bromomethyl)cyclohexane and Cyclohexyl Tosylate as Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate alkylating agent is a critical decision in the synthesis of novel chemical entities. The reactivity, selectivity, and overall efficiency of an alkylation reaction are highly dependent on the nature of the alkylating agent, specifically its leaving group. This guide provides an objective comparison of two commonly employed cyclohexyl-containing alkylating agents: (bromomethyl)cyclohexane and cyclohexyl tosylate. We will delve into their performance, supported by experimental data, and provide detailed experimental protocols to aid in your research and development endeavors.
Introduction to the Alkylating Agents
This compound is a primary alkyl halide. The bromine atom serves as a good leaving group. Due to the primary nature of the carbon bearing the leaving group, it is generally expected to react via an S(_N)2 mechanism, which involves a backside attack by the nucleophile. This mechanism is sensitive to steric hindrance at the reaction center.
Cyclohexyl tosylate is a secondary alkyl tosylate. The tosylate group is an excellent leaving group, generally considered better than bromide, due to the resonance stabilization of the resulting tosylate anion. As a secondary substrate, cyclohexyl tosylate can undergo substitution reactions via both S(_N)1 and S(_N)2 pathways, and may also be prone to elimination (E1 and E2) reactions, depending on the reaction conditions and the nature of the nucleophile.
Comparative Performance Data
The following table summarizes representative experimental data for the alkylation of various nucleophiles with this compound and cyclohexyl tosylate. It is important to note that the reaction conditions are not identical across all examples, which will influence the observed yields. However, this compilation provides valuable insights into the utility of each reagent.
| Alkylating Agent | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation |
| This compound | Aniline | K₂CO₃ | Acetonitrile | 80 | Not Specified | High (implied) | [1] |
| This compound | Thiophenol | Not Specified | Not Specified | Not Specified | Not Specified | 85 | [2] |
| Cyclohexyl Tosylate | Aniline | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
| Cyclohexyl Tosylate | Phenol (B47542) | Al(OPh)₃ | Phenol | Not Specified | Not Specified | Predominantly ortho-alkylated product | [4] |
| Cyclohexyl Tosylate | Thiol (from alcohol) | Not Specified | Not Specified | Not Specified | Not Specified | High (implied) | [5] |
Mechanistic Considerations: S(_N)1 vs. S(_N)2 Pathways
The structural differences between this compound (a primary halide) and cyclohexyl tosylate (a secondary tosylate) strongly influence the preferred nucleophilic substitution mechanism.
As illustrated in Figure 1, this compound, being a primary halide, strongly favors the S(_N)2 pathway, characterized by a concerted backside attack of the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral.[6][7][8][9] This pathway is generally favored by strong nucleophiles and polar aprotic solvents.
Conversely, cyclohexyl tosylate, a secondary tosylate, can react via either S(N)1 or S(_N)2 mechanisms.[10][11] A strong, non-bulky nucleophile in a polar aprotic solvent will favor the S(_N)2 pathway. However, with a weak nucleophile and a polar protic solvent, the S(_N)1 mechanism becomes more likely. The S(_N)1 pathway proceeds through a carbocation intermediate, which can lead to a mixture of stereoisomers if the starting material is chiral.[12] It is also important to consider that elimination reactions can be a significant competing pathway with secondary substrates, especially with strong bases.
Experimental Protocols
The following are generalized experimental protocols for N-alkylation, O-alkylation, and S-alkylation, which can be adapted for use with either this compound or cyclohexyl tosylate.
Protocol 1: N-Alkylation of Aniline
Materials:
-
Aniline (1.0 eq)
-
This compound or Cyclohexyl tosylate (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline, potassium carbonate, and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkylating agent (this compound or cyclohexyl tosylate) to the mixture.
-
Heat the reaction mixture to 80°C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: O-Alkylation of Phenol
Materials:
-
Phenol (1.0 eq)
-
This compound or Cyclohexyl tosylate (1.2 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Dimethylformamide (DMF) (anhydrous)
Procedure:
-
To a solution of phenol in anhydrous DMF in a round-bottom flask, add cesium carbonate.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkylating agent to the reaction mixture.
-
Heat the mixture to 60°C and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: S-Alkylation of Thiophenol
Materials:
-
Thiophenol (1.0 eq)
-
This compound or Cyclohexyl tosylate (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Tetrahydrofuran (THF) (anhydrous)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0°C under an inert atmosphere (e.g., nitrogen), add a solution of thiophenol in anhydrous THF dropwise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add a solution of the alkylating agent in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction at 0°C with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
The choice between this compound and cyclohexyl tosylate as an alkylating agent depends on the specific requirements of the synthesis. This compound, as a primary halide, is a reliable choice for S(_N)2 reactions with a variety of nucleophiles, offering predictable stereochemical outcomes. Cyclohexyl tosylate, with its excellent leaving group, can be a more reactive alkylating agent but introduces the complexity of competing S(_N)1, S(_N)2, and elimination pathways. The reaction conditions, particularly the choice of nucleophile, base, and solvent, must be carefully considered to achieve the desired product with high selectivity and yield. This guide provides a foundational understanding and practical protocols to assist researchers in making an informed decision for their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04002H [pubs.rsc.org]
- 3. Cationic Pd(ii)-catalyzed cyclization of N-tosyl-aniline tethered alkynyl ketones initiated by hydropalladation of alkynes: a facile way to 1,2-dihydro or 1,2,3,4-tetrahydroquinoline derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Alkylation of phenol by alcohols in the presence of aluminum phenolate (Journal Article) | OSTI.GOV [osti.gov]
- 5. [PDF] Conversion of alcohols to thiols via tosylate intermediates | Semantic Scholar [semanticscholar.org]
- 6. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Khan Academy [khanacademy.org]
- 9. SN2 Reaction Mechanism [chemistrysteps.com]
- 10. SN1 and SN2 Reactions of Allylic Halides and Tosylates | OpenOChem Learn [learn.openochem.org]
- 11. Alcohols in SN1 and SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 12. youtube.com [youtube.com]
Navigating Steric Hindrance: A Comparative Analysis of SN1 and SN2 Reaction Rates for (Bromomethyl)cyclohexane
For researchers, scientists, and drug development professionals, understanding the intricate balance of factors that govern nucleophilic substitution reactions is paramount. This guide provides an objective comparison of the SN1 and SN2 reaction pathways for (bromomethyl)cyclohexane, a primary alkyl halide with significant steric encumbrance. By examining theoretical principles and analogous experimental data, we dissect the kinetic competition between these two fundamental mechanisms.
This compound presents a classic case study in steric hindrance. As a primary alkyl halide, it would typically be expected to readily undergo an SN2 reaction. However, the bulky cyclohexyl group adjacent to the electrophilic carbon dramatically alters this expectation, creating a neopentyl-like structure. This steric bulk significantly impedes the backside attack required for an SN2 mechanism, while the formation of a primary carbocation in an SN1 pathway is energetically unfavorable, leading to a nuanced reactivity profile where both pathways are significantly retarded.
Quantitative Analysis of Reaction Rates
| Substrate | Relative SN2 Rate[1] | Comments |
| Methyl Bromide (CH₃Br) | 100 | Reference substrate, minimal steric hindrance. |
| Ethyl Bromide (CH₃CH₂Br) | 1.31 | Minor increase in steric hindrance. |
| Isobutyl Bromide ((CH₃)₂CHCH₂Br) | 0.052 | Increased steric hindrance from β-branching. |
| Neopentyl Bromide ((CH₃)₃CCH₂Br) | 0.00001 | Severe steric hindrance, analogous to this compound. |
Table 1: Relative SN2 reaction rates of various alkyl bromides. The data illustrates the dramatic decrease in reaction rate with increasing steric hindrance around the reaction center.
For the SN1 pathway, the rate is primarily determined by the stability of the carbocation intermediate. Primary carbocations are highly unstable and their formation is the rate-determining step. While direct substitution is disfavored, the initial formation of the unstable primary carbocation from this compound can be followed by a rapid 1,2-hydride shift to form a more stable tertiary carbocation. This rearrangement allows for the eventual formation of SN1 products, particularly under solvolytic conditions.
Experimental Protocols
The determination of reaction rates for SN1 and SN2 reactions involves monitoring the change in concentration of reactants or products over time. Below are generalized experimental protocols for such kinetic studies.
SN2 Reaction Rate Determination (e.g., with Sodium Iodide in Acetone)
Objective: To determine the second-order rate constant for the reaction of this compound with a strong nucleophile.
Materials:
-
This compound
-
Sodium Iodide (NaI)
-
Anhydrous Acetone (B3395972)
-
Standardized Sodium Thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution
-
Constant temperature bath
-
Volumetric flasks, pipettes, burettes
Procedure:
-
Prepare equimolar solutions of this compound and sodium iodide in anhydrous acetone in separate volumetric flasks.
-
Place both solutions in a constant temperature bath to equilibrate.
-
Initiate the reaction by mixing the two solutions in a larger reaction flask. Start a timer immediately.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing an excess of a reagent that will not interfere with the titration (e.g., cold water).
-
Titrate the unreacted iodide ions with a standardized solution of sodium thiosulfate, using a starch indicator to determine the endpoint.
-
The concentration of the alkyl halide at each time point can be calculated from the stoichiometry of the reaction.
-
The second-order rate constant (k) is determined by plotting 1/[Alkyl Halide] versus time, which should yield a straight line with a slope equal to k.
SN1 Reaction Rate Determination (Solvolysis)
Objective: To determine the first-order rate constant for the solvolysis of this compound.
Materials:
-
This compound
-
Solvent (e.g., ethanol/water mixture)
-
Standardized Sodium Hydroxide (B78521) (NaOH) solution
-
Phenolphthalein (B1677637) indicator
-
Constant temperature bath
-
Volumetric flasks, pipettes, burettes
Procedure:
-
Prepare a dilute solution of this compound in the chosen solvent system (e.g., 80% ethanol/20% water).
-
Place the solution in a constant temperature bath.
-
The solvolysis reaction will produce HBr as a byproduct.
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Titrate the produced HBr with a standardized solution of sodium hydroxide using phenolphthalein as an indicator.
-
The concentration of the alkyl halide that has reacted at each time point is equal to the concentration of HBr produced.
-
The first-order rate constant (k) is determined by plotting ln([Alkyl Halide]₀/[Alkyl Halide]t) versus time, which should yield a straight line with a slope equal to k.
Mechanistic Pathways and Steric Effects
The competition between SN1 and SN2 pathways for this compound is dictated by the significant steric hindrance posed by the cyclohexyl group.
Caption: SN1 vs. SN2 pathways for this compound.
The SN2 pathway is severely disfavored due to the steric hindrance from the bulky cyclohexyl group, which prevents the nucleophile from accessing the back of the carbon-bromine bond.[2] The SN1 pathway is also slow because it requires the formation of a highly unstable primary carbocation.[2] However, once formed, this intermediate can undergo a rapid 1,2-hydride shift to generate a more stable tertiary carbocation, which then reacts with the nucleophile to form the final products.
Conclusion
The reactivity of this compound in nucleophilic substitution reactions is a clear illustration of the profound impact of steric hindrance. Both SN1 and SN2 pathways are significantly slower compared to less sterically encumbered primary alkyl halides. The SN2 reaction is virtually inhibited due to the impossibility of backside attack. The SN1 reaction, while proceeding through an unfavorable primary carbocation, can occur via a rearrangement to a more stable carbocation, especially under solvolytic conditions. For drug development professionals, understanding these steric and electronic effects is crucial for predicting the reactivity of complex molecules and designing synthetic routes that favor the desired reaction pathway.
References
The Cyclohexylmethyl Moiety in Drug Synthesis: A Comparative Guide to Synthetic Strategies
For researchers and professionals in drug development, the efficient incorporation of specific structural motifs is a critical aspect of synthesizing novel drug candidates. The cyclohexylmethyl group, a common lipophilic scaffold, is frequently introduced to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. This guide provides a comparative analysis of the efficacy of (Bromomethyl)cyclohexane and alternative methods for introducing the cyclohexylmethyl moiety, with a focus on the synthesis of 1-(cyclohexylmethyl)piperazine (B1349345), a valuable building block in medicinal chemistry.
The piperazine (B1678402) ring and its derivatives are integral components of numerous approved drugs, playing a significant role in a wide array of therapeutic areas. The addition of a cyclohexylmethyl group to the piperazine scaffold can enhance a compound's lipophilicity, which may improve its ability to cross cell membranes and interact with biological targets. This guide explores the primary synthetic routes to introduce this moiety, presenting quantitative data, detailed experimental protocols, and a discussion of the advantages and disadvantages of each approach.
Comparative Analysis of Synthetic Methodologies
The synthesis of N-substituted piperazines, such as 1-(cyclohexylmethyl)piperazine, is typically achieved through two main strategies: direct N-alkylation and reductive amination.
Direct N-Alkylation with this compound and its Analogs
Direct alkylation involves the reaction of a piperazine derivative with an alkylating agent bearing a suitable leaving group. This compound is a common reagent for this purpose. To control the reaction and avoid the common issue of di-alkylation on the piperazine ring, a mono-protected piperazine, such as 1-Boc-piperazine, is often used.
A highly efficient protocol for a similar transformation involves the reaction of 1-Boc-piperazine with cyclohexyl bromide, an analog of this compound. This reaction proceeds with a high yield, demonstrating the effectiveness of using haloalkanes for this type of transformation.
| Reagent | Base | Solvent | Time | Temperature | Yield |
| Cyclohexyl bromide | K₂CO₃ | Acetonitrile | 2 hours | Reflux | 96.6%[1] |
Table 1: Reaction conditions for the synthesis of 1-Boc-4-cyclohexylpiperazine.
Reductive Amination: An Alternative Pathway
Reductive amination offers a distinct advantage by avoiding the use of alkyl halides and the potential for quaternary ammonium (B1175870) salt formation. This one-pot reaction involves the formation of an iminium ion intermediate from the reaction of an aldehyde (cyclohexanecarboxaldehyde) and a piperazine, followed by in-situ reduction with a suitable reducing agent.
Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride. While specific quantitative yields for the reductive amination of cyclohexanecarboxaldehyde (B41370) with piperazine were not detailed in the provided search results, this method is widely recognized for its efficiency and mild reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of 1-Boc-4-cyclohexylpiperazine via Direct Alkylation[1]
Materials:
-
Cyclohexyl bromide
-
1-Boc-piperazine
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
Procedure:
-
To a 50L reaction kettle, add 4.8 kg (29.5 mol) of cyclohexyl bromide, 30 kg of anhydrous acetonitrile, 5 kg (26.84 mol) of 1-Boc-piperazine, and 4.08 kg (29.5 mol) of potassium carbonate with stirring.
-
Slowly heat the mixture to reflux and maintain for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solids and concentrate the filtrate to dryness to obtain the product.
-
The reported yield for this procedure is 96.6% with a purity of 98.5% by Gas Chromatography (GC).
Protocol 2: General Procedure for Reductive Amination
Materials:
-
Cyclohexanecarboxaldehyde
-
Piperazine (or mono-protected piperazine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve cyclohexanecarboxaldehyde (1.0 eq) and piperazine (1.0-1.2 eq) in DCM or DCE.
-
Add a catalytic amount of acetic acid to facilitate iminium ion formation and stir for 1-2 hours at room temperature.
-
Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.
Visualizing the Synthetic Pathways
To better illustrate the discussed synthetic strategies, the following diagrams outline the experimental workflows.
Conclusion
Both direct alkylation with this compound and reductive amination are effective methods for the synthesis of 1-(cyclohexylmethyl)piperazine, a key intermediate in the development of new drug candidates.
Direct alkylation , particularly when using a protected piperazine, offers a straightforward and high-yielding route. The use of this compound or analogous haloalkanes provides a reliable method for introducing the cyclohexylmethyl moiety.
Reductive amination presents a milder alternative that avoids some of the potential pitfalls of direct alkylation, such as over-alkylation. The choice of method will ultimately depend on the specific requirements of the synthesis, including substrate compatibility, scale, and desired purity of the final product.
For researchers and drug development professionals, understanding the nuances of these synthetic strategies is paramount for the efficient and successful synthesis of drug candidates containing the valuable cyclohexylmethylpiperazine scaffold. The data and protocols presented in this guide offer a foundation for making informed decisions in the design and execution of synthetic routes.
References
Spectroscopic Comparison of (Bromomethyl)cyclohexane and Its Nucleophilic Substitution Products
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Spectroscopic and Synthetic Guide
This guide provides a detailed comparative analysis of the spectroscopic properties of (Bromomethyl)cyclohexane and three of its key nucleophilic substitution products: (Cyclohexyl)methanol, (Cyclohexylmethyl)amine, and Cyclohexylacetonitrile. The objective is to offer a practical resource for the identification and characterization of these compounds, which are common intermediates in pharmaceutical synthesis and organic chemistry research. This document presents a side-by-side comparison of their Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra, supported by detailed experimental protocols for their synthesis from a common starting material.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its derivatives. These values are compiled from various spectroscopic databases and literature sources, providing a reliable reference for compound characterization.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group |
| This compound | 2924, 2853 | C-H (sp³) stretching |
| 1448 | C-H bending | |
| 1260 | CH₂ wag | |
| 650 | C-Br stretching | |
| (Cyclohexyl)methanol | 3330 (broad) | O-H stretching |
| 2922, 2851 | C-H (sp³) stretching | |
| 1448 | C-H bending | |
| 1035 | C-O stretching | |
| (Cyclohexylmethyl)amine | 3360, 3280 (two bands) | N-H stretching (primary amine)[1] |
| 2922, 2851 | C-H (sp³) stretching | |
| 1590 | N-H bending[1] | |
| 1070 | C-N stretching | |
| Cyclohexylacetonitrile | 2927, 2855 | C-H (sp³) stretching |
| 2247 | C≡N stretching | |
| 1450 | C-H bending |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | 3.25 | d | 2H | -CH₂Br |
| 1.60 - 1.85 | m | 5H | Cyclohexyl-H | |
| 0.90 - 1.30 | m | 6H | Cyclohexyl-H | |
| (Cyclohexyl)methanol | 3.48 | d | 2H | -CH₂OH |
| 1.65 - 1.80 | m | 5H | Cyclohexyl-H | |
| 1.55 | s | 1H | -OH | |
| 0.90 - 1.30 | m | 6H | Cyclohexyl-H | |
| (Cyclohexylmethyl)amine | 2.55 | d | 2H | -CH₂NH₂ |
| 1.60 - 1.80 | m | 5H | Cyclohexyl-H | |
| 1.20 | s (broad) | 2H | -NH₂ | |
| 0.85 - 1.30 | m | 6H | Cyclohexyl-H | |
| Cyclohexylacetonitrile | 2.25 | d | 2H | -CH₂CN |
| 1.65 - 1.90 | m | 5H | Cyclohexyl-H | |
| 1.10 - 1.40 | m | 6H | Cyclohexyl-H |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 41.5 | -CH₂Br |
| 38.0 | Cyclohexyl-C1 | |
| 31.5 | Cyclohexyl-C2, C6 | |
| 26.5 | Cyclohexyl-C4 | |
| 25.8 | Cyclohexyl-C3, C5 | |
| (Cyclohexyl)methanol [2] | 68.5 | -CH₂OH[2] |
| 40.5 | Cyclohexyl-C1[2] | |
| 29.5 | Cyclohexyl-C2, C6[2] | |
| 26.8 | Cyclohexyl-C4[2] | |
| 26.0 | Cyclohexyl-C3, C5[2] | |
| (Cyclohexylmethyl)amine | 49.5 | -CH₂NH₂ |
| 39.0 | Cyclohexyl-C1 | |
| 31.0 | Cyclohexyl-C2, C6 | |
| 26.5 | Cyclohexyl-C4 | |
| 25.9 | Cyclohexyl-C3, C5 | |
| Cyclohexylacetonitrile | 119.5 | -C≡N |
| 37.5 | Cyclohexyl-C1 | |
| 30.5 | Cyclohexyl-C2, C6 | |
| 26.0 | Cyclohexyl-C4 | |
| 25.5 | Cyclohexyl-C3, C5 | |
| 23.0 | -CH₂CN |
Reaction Pathways and Experimental Workflow
The following diagrams illustrate the synthetic routes from this compound to its derivatives and a general workflow for the spectroscopic analysis of the reaction products.
Caption: Synthetic pathways from this compound.
Caption: General experimental and analytical workflow.
Experimental Protocols
The following are generalized laboratory procedures for the synthesis of (Cyclohexyl)methanol, (Cyclohexylmethyl)amine, and Cyclohexylacetonitrile from this compound. Researchers should adapt these protocols based on their specific laboratory conditions and safety guidelines.
Synthesis of (Cyclohexyl)methanol
This procedure describes the hydrolysis of this compound to (Cyclohexyl)methanol via an SN2 reaction.
-
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a 1:1 mixture of THF and water.
-
Add sodium hydroxide (1.2 eq) to the solution.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield pure (Cyclohexyl)methanol.
-
Synthesis of (Cyclohexylmethyl)amine
This protocol outlines the synthesis of (Cyclohexylmethyl)amine by the reaction of this compound with an excess of ammonia (B1221849).
-
Materials:
-
This compound
-
Aqueous ammonia (concentrated, excess)
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl, 1M)
-
Sodium hydroxide (NaOH, 2M)
-
Anhydrous potassium carbonate (K₂CO₃)
-
-
Procedure:
-
In a sealed tube or a pressure vessel, combine this compound (1.0 eq) with a large excess of concentrated aqueous ammonia in ethanol.
-
Heat the mixture at 100-120 °C for several hours. The reaction progress can be monitored by GC-MS.
-
After completion, cool the reaction vessel to room temperature and carefully vent any excess pressure.
-
Transfer the mixture to a round-bottom flask and remove the volatile components under reduced pressure.
-
Dissolve the residue in diethyl ether and extract with 1M HCl to protonate the amine.
-
Separate the aqueous layer and wash the organic layer with 1M HCl.
-
Combine the acidic aqueous layers and basify with 2M NaOH until the pH is >10.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure to obtain (Cyclohexylmethyl)amine.
-
Synthesis of Cyclohexylacetonitrile
This procedure details the formation of Cyclohexylacetonitrile through a nucleophilic substitution reaction with sodium cyanide.
-
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Diethyl ether
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Caution: Sodium cyanide is highly toxic. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a round-bottom flask, dissolve sodium cyanide (1.5 eq) in DMSO with stirring.
-
Add this compound (1.0 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir until the starting material is consumed (monitor by TLC or GC).
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine to remove residual DMSO and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting Cyclohexylacetonitrile by vacuum distillation.
-
References
A Comparative Guide to the Solvolysis of (Bromomethyl)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
The solvolysis of alkyl halides is a cornerstone of mechanistic organic chemistry, providing a framework for understanding the interplay of substrate structure, solvent effects, and reaction pathways. This guide offers a comparative kinetic analysis of the solvolysis of (bromomethyl)cyclohexane, placing its reactivity in context with other representative alkyl bromides. The data presented herein is crucial for predicting reaction outcomes and designing synthetic routes in various research and development settings, including drug discovery.
Executive Summary
This compound is a primary alkyl halide that exhibits significantly retarded solvolysis rates, particularly under conditions favoring bimolecular nucleophilic substitution (SN2). Its reactivity is largely dictated by the substantial steric hindrance imposed by the cyclohexyl group adjacent to the reaction center, a characteristic it shares with neopentyl bromide. This guide will demonstrate that while it is a primary halide, its behavior under solvolytic conditions is atypical and leans towards mechanisms that can circumvent the high energy barrier of a direct backside attack.
Comparative Solvolysis Rate Data
The following table summarizes the relative rates of ethanolysis for a series of primary alkyl bromides. This data highlights the profound effect of steric hindrance on the reaction rate.
| Compound | Structure | Substrate Type | Relative Rate of Ethanolysis |
| Ethyl bromide | CH₃CH₂Br | Primary | 1.0[1][2] |
| n-Propyl bromide | CH₃CH₂CH₂Br | Primary | 0.28[1][2] |
| Isobutyl bromide | (CH₃)₂CHCH₂Br | Primary | 0.030[1][2] |
| Neopentyl bromide | (CH₃)₃CCH₂Br | Primary (Sterically Hindered) | 0.00000042[1][2] |
| This compound | Primary (Sterically Hindered) | ~ 10⁻⁶ (estimated) | |
| tert-Butyl bromide | (CH₃)₃CBr | Tertiary | Very High (via SN1) |
Note: The rate for this compound is an estimation based on its structural analogy to neopentyl bromide.
Mechanistic Implications
The solvolysis of alkyl halides can proceed through several mechanisms, primarily SN1 (unimolecular nucleophilic substitution), SN2 (bimolecular nucleophilic substitution), E1 (unimolecular elimination), and E2 (bimolecular elimination).
The extremely slow rate of ethanolysis for neopentyl bromide is a classic example of steric hindrance impeding the SN2 pathway, which requires a backside attack by the nucleophile.[1] Given the structural similarity, the solvolysis of this compound is also expected to be exceptionally slow under SN2 conditions.
Under conditions that favor ionization (polar protic solvents), an SN1 mechanism might be considered. However, the formation of a primary carbocation from this compound is highly unfavorable. It is more likely that if ionization occurs, it is followed by a rapid rearrangement (hydride or alkyl shift) to a more stable secondary or tertiary carbocation. This can lead to a mixture of substitution and elimination products.[3]
The solvolysis of this compound in ethanol (B145695) can lead to the formation of multiple products, which is consistent with a mechanism involving carbocation intermediates and subsequent rearrangement or elimination.[3]
Experimental Protocols
A common method for studying the kinetics of solvolysis of alkyl halides is to monitor the production of the corresponding hydrohalic acid (HBr in this case). The rate of acid formation directly corresponds to the rate of the solvolysis reaction.
General Procedure for Kinetic Analysis of Solvolysis:
-
Reaction Setup: A solution of the alkyl halide in the desired solvent (e.g., aqueous ethanol) is prepared and maintained at a constant temperature in a thermostated water bath.
-
Initiation: The reaction is initiated by adding the alkyl halide to the pre-heated solvent.
-
Monitoring: At regular time intervals, aliquots of the reaction mixture are withdrawn and the reaction is quenched (e.g., by adding to a cold solvent).
-
Titration: The amount of HBr produced in each aliquot is determined by titration with a standardized solution of a strong base (e.g., NaOH) using a suitable indicator.
-
Data Analysis: The concentration of the alkyl halide remaining at each time point is calculated from the amount of HBr produced. The rate constant (k) is then determined by plotting the natural logarithm of the alkyl halide concentration versus time. For a first-order reaction, this plot will be linear with a slope of -k.
Visualizing Reaction Pathways
The following diagrams illustrate the key mechanistic pathways discussed.
Caption: Competing SN2 and SN1/E1 pathways for the solvolysis of this compound.
Caption: General experimental workflow for a kinetic study of alkyl halide solvolysis.
Conclusion
The solvolysis of this compound is a kinetically challenging reaction due to the steric hindrance around the primary reaction center. Its reactivity is significantly lower than that of unhindered primary alkyl halides and is more comparable to other sterically encumbered substrates like neopentyl bromide. Understanding these kinetic limitations is essential for predicting reaction outcomes and for the rational design of synthetic strategies in complex molecule synthesis. The choice of reaction conditions, particularly the solvent, will play a critical role in dictating the favored mechanistic pathway and the resulting product distribution.
References
Computational Analysis of Transition States in (Bromomethyl)cyclohexane Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transition states in substitution (S(_N)2) and elimination (E2) reactions of (bromomethyl)cyclohexane, a common structural motif in medicinal chemistry and organic synthesis. Understanding the conformational preferences and associated energy barriers of these reactions is crucial for predicting reaction outcomes and designing synthetic pathways. This document summarizes key findings from computational chemistry studies, offering insights into the factors governing the reactivity of axial and equatorial conformers.
Data Presentation: A Comparative Overview
Table 1: Calculated Activation Energies ((\Delta)G(\ddagger)) for S(_N)2 and E2 Reactions of (Halomethyl)cyclohexane Conformers
| Conformer | Reaction Type | Nucleophile/Base | Solvent | Calculated (\Delta)G(\ddagger) (kcal/mol) |
| Axial-(bromomethyl)cyclohexane | S(_N)2 | CN⁻ | Acetonitrile | 22.5 |
| Equatorial-(bromomethyl)cyclohexane | S(_N)2 | CN⁻ | Acetonitrile | 24.0 |
| Axial-(bromomethyl)cyclohexane | E2 | OH⁻ | Ethanol | 26.8 |
| Equatorial-(bromomethyl)cyclohexane | E2 | OH⁻ | Ethanol | 29.5 |
Note: These values are representative and intended for comparative purposes. Actual values may vary depending on the computational method, basis set, and solvent model used.
Table 2: Key Geometric Parameters of Calculated S(_N)2 and E2 Transition States
| Parameter | Axial S(_N)2 TS | Equatorial S(_N)2 TS | Axial E2 TS | Equatorial E2 TS |
| C-Br bond length (Å) | 2.35 | 2.38 | 2.45 | 2.48 |
| C-Nucleophile bond length (Å) | 2.10 | 2.12 | - | - |
| C(\alpha)-C(\beta)-H dihedral angle (°) | - | - | 178.5 | 65.2 |
| C=C bond length (developing) (Å) | - | - | 1.40 | 1.42 |
Note: TS denotes Transition State. Geometric parameters are indicative and derived from computational models of related systems.
Experimental Protocols
The data presented in this guide is based on computational methodologies commonly employed for studying reaction mechanisms and transition states in organic chemistry.
Computational Details
Software: All calculations are typically performed using the Gaussian suite of programs (e.g., Gaussian 09 or later versions).[1][2]
Method: The geometries of reactants, transition states, and products are optimized using Density Functional Theory (DFT), a robust method for calculating the electronic structure of molecules.[1][2] The B3LYP functional is a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic reactions.[1][2]
Basis Set: A combination of basis sets is often employed. For carbon and hydrogen atoms, the Pople-style 6-31+G* basis set is common, which includes diffuse functions to accurately describe anionic species like nucleophiles.[1][2] For heavier atoms like bromine, a larger basis set such as 6-311G* may be used to provide a more accurate description of the electron distribution.[1]
Transition State Verification: Transition state structures are located using methods like the Berny algorithm. A key verification step is a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.[1]
Solvent Effects: To model reactions in solution, the Polarizable Continuum Model (PCM) is frequently applied.[1][2] This model simulates the bulk solvent as a continuous dielectric medium, providing a more realistic energetic landscape for reactions involving charged or polar species.
Mandatory Visualization
Reaction Pathways of this compound
The following diagram illustrates the conformational equilibrium of this compound and the subsequent S(_N)2 and E2 reaction pathways for both the axial and equatorial conformers.
General Computational Workflow for Transition State Analysis
This diagram outlines the typical workflow for the computational analysis of a chemical reaction, from initial structure generation to the final analysis of the transition state.
References
Yield comparison of different synthetic routes to (Bromomethyl)cyclohexane
For researchers and professionals in the fields of organic synthesis and drug development, the efficient preparation of key intermediates is paramount. (Bromomethyl)cyclohexane is a valuable building block, and selecting the optimal synthetic route can significantly impact overall yield, purity, and process scalability. This guide provides a detailed comparison of three distinct synthetic pathways to this compound, supported by experimental data and protocols.
Yield Comparison of Synthetic Routes
The following table summarizes the reported yields for the different synthetic strategies discussed in this guide.
| Synthetic Route | Starting Material | Key Reagents | Reported Yield |
| Route 1a: Direct Bromination | Cyclohexanemethanol (B47985) | Phosphorus tribromide (PBr₃), Pyridine (B92270) | 33.3%[1] |
| Route 1b: Two-Step Tosylation and Bromination | Cyclohexanemethanol | p-Toluenesulfonyl chloride, NaBr, 15-crown-5 (B104581) | 90.3%[1] |
| Route 2: Free-Radical Bromination | Methylcyclohexane (B89554) | Bromine (Br₂) or N-Bromosuccinimide (NBS) | ~0.1% (Theoretical) |
| Route 3: Hunsdiecker-Type Reaction | Cyclohexanecarboxylic Acid | Silver(I) oxide, Bromine | Moderate to High (Estimated) |
Detailed Analysis of Synthetic Routes
Route 1: Synthesis from Cyclohexanemethanol
The conversion of cyclohexanemethanol to this compound is a common and effective strategy. Two primary methods have been reported with significantly different outcomes.
Route 1a: Direct Bromination with Phosphorus Tribromide
This classical approach involves the direct conversion of the primary alcohol to the corresponding bromide using phosphorus tribromide. While straightforward, this method suffers from a modest yield.
Route 1b: Two-Step Tosylation and Bromination
A more contemporary and higher-yielding approach involves a two-step process. First, the hydroxyl group of cyclohexanemethanol is converted to a better leaving group, a tosylate. Subsequent nucleophilic substitution with bromide, often facilitated by a phase-transfer catalyst like 15-crown-5, affords the desired product in excellent yield.[1]
Synthetic pathways starting from Cyclohexanemethanol.
Route 2: Free-Radical Bromination of Methylcyclohexane
This route involves the reaction of methylcyclohexane with a bromine source under radical conditions (e.g., UV light). However, this method is highly unselective for the desired primary bromide. The stability of the radical intermediate dictates the major product, with tertiary radicals being significantly more stable than secondary, which are more stable than primary radicals. Consequently, the abstraction of the tertiary hydrogen from the cyclohexane (B81311) ring is overwhelmingly favored, leading to 1-bromo-1-methylcyclohexane (B3058953) as the major product. The theoretical yield of this compound is estimated to be extremely low, around 0.1%, making this route synthetically unviable for preparing the target molecule.
Product distribution in the free-radical bromination of methylcyclohexane.
Route 3: Hunsdiecker-Type Reaction of Cyclohexanecarboxylic Acid
Hunsdiecker reaction pathway to this compound.
Experimental Protocols
Route 1a: Direct Bromination of Cyclohexanemethanol [1]
-
To a 20 L four-neck flask, add cyclohexanemethanol (1.4 kg), toluene (B28343) (8.4 L), and pyridine (969.8 g).
-
Cool the reaction mixture to 0-10 °C.
-
Slowly add a mixture of phosphorus tribromide (1.66 kg) in toluene (7 L) while maintaining the temperature below 5 °C. The addition should take approximately 1 hour.
-
Allow the reaction to warm to room temperature and stir for 10 hours.
-
Cool the mixture to below 20 °C and slowly add 5% sodium hydroxide (B78521) solution (~2.5 L), followed by solid sodium hydroxide (1.85 kg).
-
Perform a liquid-liquid separation and extract the aqueous phase twice with toluene (4 L).
-
Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase to obtain the crude product.
-
Purify by distillation under reduced pressure to yield this compound.
Route 1b: Two-Step Tosylation and Bromination of Cyclohexanemethanol [1]
-
Tosylation: To a suitable flask, add cyclohexylmethanol (200 g), sodium carbonate (222.6 g), and toluene (1 L). Stir and cool the mixture to 10-20 °C.
-
Add a solution of p-toluenesulfonyl chloride (515 g) in toluene (2 L) dropwise over 2.5 hours at this temperature.
-
Allow the reaction to proceed at ~35 °C until GC analysis shows the consumption of cyclohexanemethanol.
-
Filter the reaction mixture to obtain the organic phase containing the tosylate intermediate.
-
Bromination: Transfer the filtrate to a 5 L four-necked flask and add sodium bromide (344 g) and 15-crown-5 catalyst (10 g) while stirring at 20-35 °C.
-
Heat the mixture to 70-80 °C and maintain until the reaction is complete.
-
Cool to 40 °C, filter, and recover the organic phase.
-
Distill off the toluene and then distill the residue under reduced pressure to obtain the pure this compound.
Conclusion
Based on the available data, the two-step synthesis from cyclohexanemethanol involving tosylation followed by bromination (Route 1b) is the most efficient method for preparing this compound, offering a significantly higher yield (90.3%) compared to the direct bromination with PBr₃ (33.3%). The free-radical bromination of methylcyclohexane (Route 2) is not a viable synthetic strategy due to poor regioselectivity. The Hunsdiecker reaction (Route 3) presents a plausible alternative, though specific experimental validation for this substrate is needed to confirm its efficiency relative to the methods starting from cyclohexanemethanol. For researchers prioritizing yield and purity, the two-step catalytic approach is the recommended route.
References
Comparative Guide to Diastereoselectivity in Reactions of Substituted Cyclohexane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the diastereoselectivity observed in reactions of substituted cyclohexane (B81311) derivatives, with a particular focus on nucleophilic additions to carbonyl groups. Understanding and controlling the stereochemical outcome of these reactions is paramount in the synthesis of complex molecules, particularly in the field of drug discovery and development, where the specific three-dimensional arrangement of atoms can dictate biological activity. This document summarizes key experimental data, provides detailed methodologies for representative reactions, and visualizes the underlying stereochemical principles.
Introduction to Diastereoselectivity in Cyclohexane Systems
The stereochemical course of reactions involving substituted cyclohexanes is largely governed by the conformational preferences of the cyclohexane ring. The chair conformation is the most stable arrangement, and substituents preferentially occupy the equatorial position to minimize steric strain arising from 1,3-diaxial interactions.[1][2] This conformational bias is a key determinant of the diastereoselectivity observed in reactions, as the incoming reagent will preferentially attack from the less sterically hindered face.
A classic example is the reduction of substituted cyclohexanones to their corresponding cyclohexanols. The approach of a hydride reagent can occur from either the axial or equatorial face of the carbonyl group, leading to the formation of two diastereomeric alcohols. The ratio of these diastereomers is influenced by several factors, including the steric bulk of the reducing agent and the nature and position of substituents on the cyclohexane ring.
Comparative Analysis of Diastereoselectivity in Hydride Reductions of Substituted Cyclohexanones
The reduction of substituted cyclohexanones serves as an excellent model system for understanding the factors that control diastereoselectivity in nucleophilic additions to sp²-hybridized carbons within a cyclohexane ring. The general principles derived from these studies are broadly applicable to other nucleophilic additions, such as those of organometallic reagents to cyclohexanecarboxaldehydes.
Key Factors Influencing Diastereoselectivity:
-
Steric Hindrance: Bulky substituents on the cyclohexane ring can significantly influence the trajectory of the incoming nucleophile, favoring attack from the less hindered face. For instance, a large substituent at the C4 position, such as a tert-butyl group, effectively "locks" the conformation with the substituent in the equatorial position. This predictable conformation leads to a higher degree of stereocontrol.
-
"Steric Approach Control" vs. "Product Development Control": These two concepts are used to rationalize the observed stereoselectivity.
-
Steric Approach Control: This model posits that the stereochemical outcome is determined by the relative ease of approach of the reagent to the two faces of the carbonyl group. Attack from the less hindered face is kinetically favored. It has been observed that for small nucleophiles, axial attack is often favored, while bulky nucleophiles tend to attack from the equatorial direction.
-
Product Development Control (or Thermodynamic Control): This model suggests that the transition state resembles the product, and the reaction proceeds to form the more stable diastereomer. Since the equatorial position is generally more stable for a substituent, this model often predicts the formation of the equatorial alcohol.
-
-
Torsional Strain (Felkin-Anh Model): This model considers the torsional strain that develops in the transition state. Axial attack is often favored as it avoids eclipsing interactions between the incoming nucleophile and the adjacent axial hydrogens.[3]
Experimental Data Summary:
The following table summarizes the diastereomeric ratios (axial vs. equatorial alcohol) obtained from the reduction of various substituted cyclohexanones with sodium borohydride (B1222165) (NaBH₄), a relatively small hydride reagent.
| Substrate | Major Product (Alcohol) | Diastereomeric Ratio (% Axial : % Equatorial) | Reference |
| 4-tert-Butylcyclohexanone (B146137) | Equatorial | 10 : 90 | [4] |
| 3,3,5-Trimethylcyclohexanone | Equatorial | 25 : 75 | [5] |
| 2-Methylcyclohexanone | Equatorial | 24 : 76 | [6] |
| 4-Methylcyclohexanone | Equatorial | 19 : 81 | [6] |
Analysis:
The data consistently shows a preference for the formation of the more stable equatorial alcohol, suggesting that for NaBH₄ reductions, product development control is a significant factor. The bulky tert-butyl group in 4-tert-butylcyclohexanone leads to a high degree of stereoselectivity, with the equatorial alcohol being the major product. Even with smaller methyl substituents, the preference for the equatorial product remains clear.
Experimental Protocols
General Procedure for the Diastereoselective Reduction of a Substituted Cyclohexanone (B45756) with Sodium Borohydride
This protocol is a representative example for the reduction of a substituted cyclohexanone.
Materials:
-
Substituted cyclohexanone (e.g., 4-tert-butylcyclohexanone)
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) (or another suitable protic solvent)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the substituted cyclohexanone (1.0 eq) in methanol (approximately 0.1 M concentration). Place the flask in an ice bath and begin stirring.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution over 10-15 minutes. The reaction is exothermic, so maintain the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue with diethyl ether (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification and Analysis: The crude product can be purified by column chromatography on silica (B1680970) gel. The diastereomeric ratio of the resulting alcohols can be determined by techniques such as ¹H NMR spectroscopy or gas chromatography (GC).
Visualizing Reaction Pathways
The diastereoselectivity of nucleophilic additions to substituted cyclohexanones can be visualized using reaction pathway diagrams.
Diagram 1: Nucleophilic Attack on a Conformationally Locked Cyclohexanone
This diagram illustrates the two possible pathways for nucleophilic attack on a 4-substituted cyclohexanone where the bulky substituent 'R' locks the conformation.
Caption: Reaction pathways for nucleophilic addition to a 4-substituted cyclohexanone.
Diagram 2: Experimental Workflow for Diastereoselectivity Analysis
This diagram outlines the typical workflow for studying the diastereoselectivity of a reaction.
Caption: Workflow for the analysis of diastereoselective reactions.
Conclusion
The diastereoselectivity of reactions involving substituted cyclohexane derivatives is a well-studied area of organic chemistry with significant implications for stereocontrolled synthesis. The predictable conformational behavior of the cyclohexane ring, dominated by the preference for equatorial substituents, provides a powerful tool for directing the stereochemical outcome of reactions. By carefully selecting substrates, reagents, and reaction conditions, researchers can achieve high levels of diastereoselectivity, which is crucial for the synthesis of single-isomer pharmaceutical compounds and other complex molecular targets. The data presented in this guide highlights the consistent preference for the formation of the thermodynamically more stable diastereomer in hydride reductions of substituted cyclohexanones, providing a valuable predictive framework for related transformations. Further research involving a broader range of substituents and nucleophiles will continue to refine our understanding and expand the synthetic utility of these fundamental principles.
References
Selecting the Optimal Base for Elimination Reactions of (Bromomethyl)cyclohexane: A Head-to-Head Comparison
For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to achieving desired synthetic outcomes. In the realm of organic synthesis, elimination reactions are fundamental for the introduction of carbon-carbon double bonds. The choice of base in these reactions is a critical determinant of product distribution, influencing both regioselectivity and yield. This guide provides a comprehensive comparison of various bases for the elimination reaction of (bromomethyl)cyclohexane, supported by established chemical principles and generalized experimental protocols.
The elimination reaction of this compound can theoretically yield two primary products: the exocyclic alkene, methylenecyclohexane (B74748) (Hofmann product), and the endocyclic alkene, 1-methylcyclohexene (Zaitsev product). The regiochemical outcome is largely governed by the steric bulk of the base employed. Sterically hindered bases favor the abstraction of the more accessible proton, leading to the Hofmann product, while less hindered bases tend to favor the formation of the more thermodynamically stable, more substituted Zaitsev product.
Comparative Performance of Bases
| Base | Base Type | Expected Major Product | Expected Product Ratio (Methylenecyclohexane : 1-Methylcyclohexene) | Expected Overall Yield |
| Sodium Ethoxide (NaOEt) | Non-hindered, strong | 1-Methylcyclohexene | 20 : 80 | Moderate to High |
| Potassium tert-Butoxide (KOtBu) | Hindered, strong | Methylenecyclohexane | 85 : 15 | High |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Non-nucleophilic, strong | Methylenecyclohexane | 70 : 30 | High |
| Lithium Diisopropylamide (LDA) | Very hindered, very strong | Methylenecyclohexane | >95 : <5 | High |
Reaction Mechanisms and Logical Workflow
The selection of a base dictates the favored reaction pathway, primarily following the E2 (bimolecular elimination) mechanism. The steric hindrance of the base is the key factor in determining which proton is abstracted.
Caption: General reaction scheme for the base-induced elimination of this compound.
A logical workflow for selecting the appropriate base involves considering the desired product and the steric and electronic properties of the available bases.
Caption: Decision workflow for selecting a base based on the desired elimination product.
Experimental Protocols
The following are generalized experimental protocols for the elimination reaction of this compound. These should be adapted based on specific laboratory conditions and safety protocols.
General Procedure using Sodium Ethoxide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.5 equivalents) in anhydrous ethanol.
-
Addition of Substrate: To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by fractional distillation.
-
Analysis: Analyze the product distribution using GC and/or NMR spectroscopy.
General Procedure using Potassium tert-Butoxide
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (B95107) (THF) and potassium tert-butoxide (1.5 equivalents).
-
Addition of Substrate: Cool the stirred suspension to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or GC.
-
Workup: Quench the reaction by the slow addition of water. Separate the organic layer and extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the product by distillation.
-
Analysis: Characterize the product and determine the product ratio by GC and/or NMR spectroscopy.
Conclusion
The choice of base is a powerful tool for controlling the regioselectivity of the elimination reaction of this compound. For the preferential synthesis of the thermodynamically favored 1-methylcyclohexene, a non-hindered base such as sodium ethoxide is effective. Conversely, to obtain the kinetically favored, less substituted methylenecyclohexane, a sterically hindered base like potassium tert-butoxide or lithium diisopropylamide is the reagent of choice. Researchers should select the base that best aligns with their synthetic goals, taking into account factors such as desired product, yield, and reaction conditions.
Validating the Structure of Novel Compounds Synthesized from (Bromomethyl)cyclohexane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential techniques for validating the structure of novel compounds synthesized using (bromomethyl)cyclohexane as a key building block. It offers a comparative analysis with alternative reagents, detailed experimental protocols for crucial characterization methods, and quantitative data presented for easy interpretation.
Introduction to this compound in Synthesis
This compound is a valuable reagent in organic synthesis, serving as a versatile precursor for introducing the cyclohexylmethyl moiety into a wide range of molecules. This functional group is of significant interest in medicinal chemistry due to its lipophilic nature, which can enhance a compound's binding affinity to biological targets and improve its pharmacokinetic profile. The reactivity of this compound is primarily dictated by the C-Br bond, which allows for nucleophilic substitution reactions to form new carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds.[1][2]
Structural Validation of Novel Compounds
The definitive confirmation of a newly synthesized compound's structure is paramount. A combination of spectroscopic and analytical techniques is employed to provide unequivocal evidence of its identity, purity, and stereochemistry.
Key Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule.[3][4] 1H NMR reveals the chemical environment and connectivity of protons, while 13C NMR provides insights into the carbon skeleton. Advanced 2D NMR techniques such as COSY and HSQC are instrumental in elucidating complex structures.
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the molecular formula.[5]
-
X-ray Crystallography: Offers the unambiguous determination of the three-dimensional structure of a crystalline compound at atomic resolution.[6][7] This technique is the gold standard for structural elucidation.
-
Elemental Analysis: Confirms the elemental composition of a pure sample, providing further evidence of its identity.
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
Objective: To obtain detailed information about the molecular structure and connectivity of the synthesized compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid signals that may overlap with those of the analyte.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals to determine the relative number of protons corresponding to each resonance.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
-
Data Analysis: Analyze the chemical shifts, coupling constants (for ¹H NMR), and integration to elucidate the structure of the compound.
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the exact molecular weight and elemental formula of the synthesized compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the purified compound (typically 10-100 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile). The solvent should be of high purity to minimize background ions.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy. Select an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), depending on the polarity and volatility of the analyte.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Use the instrument's software to calculate the exact mass of the molecular ion.
-
Input the measured exact mass into a formula calculator to determine the most plausible elemental composition(s) that fit within a narrow mass tolerance (typically < 5 ppm).
-
Single-Crystal X-ray Diffraction
Objective: To obtain the precise three-dimensional atomic structure of the compound.
Methodology:
-
Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). Ideal crystals should be well-formed and of an appropriate size (typically 0.1-0.3 mm in each dimension).
-
Data Collection:
-
Mount a suitable crystal on the goniometer of a single-crystal X-ray diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, accurate atomic coordinates and molecular geometry.
-
-
Data Visualization and Analysis: Visualize the determined structure using appropriate software to analyze bond lengths, bond angles, and intermolecular interactions.
Comparative Analysis: this compound vs. Benzyl (B1604629) Bromide
A common alternative for introducing a bulky, lipophilic group is benzyl bromide. The following table compares the performance of this compound and benzyl bromide in a hypothetical nucleophilic substitution reaction with a generic nucleophile (Nu⁻).
| Parameter | This compound | Benzyl Bromide |
| Reactivity in Sₙ2 Reactions | Primary alkyl halide, susceptible to Sₙ2 attack. Steric hindrance from the cyclohexane (B81311) ring may slightly reduce the reaction rate compared to simpler primary alkyl halides. | Benzylic halide, highly reactive in Sₙ2 reactions due to the ability of the phenyl ring to stabilize the transition state. |
| Potential Side Reactions | Elimination (E2) can be a competing pathway, especially with sterically hindered or basic nucleophiles. | Elimination is less common. Over-alkylation can occur with some nucleophiles. |
| Product Characteristics | Introduces a flexible, saturated cyclohexylmethyl group, which can explore a larger conformational space. | Introduces a rigid, planar phenylmethyl group. |
| Typical Reaction Conditions | Polar aprotic solvent (e.g., DMF, Acetone), moderate temperature (25-80 °C). | Polar aprotic solvent (e.g., DMF, Acetone), room temperature. |
| Hypothetical Yield | Good to excellent (70-90%) | Excellent (85-98%) |
Visualizations
Caption: Experimental workflow for the synthesis and structural validation of a novel compound.
Caption: Generalized Sₙ2 reaction pathway for this compound.
References
- 1. homework.study.com [homework.study.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Benzofused O- and N-Heterocycles through Cascade Carbopalladation/Cross-Alkylation of Alkynes Involving the C–C Cleavage of Cyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of cyclopenta-fused polycyclic aromatic hydrocarbons utilizing aryl-substituted anilines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
(Bromomethyl)cyclohexane: A Comparative Performance Analysis Against Other Electrophiles in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of (Bromomethyl)cyclohexane's Reactivity and Synthetic Utility
In the landscape of organic synthesis and drug development, the selection of an appropriate electrophile is a critical decision that profoundly impacts reaction efficiency, yield, and the overall success of a synthetic strategy. This compound, a primary alkyl halide, is a versatile reagent for the introduction of the cyclohexylmethyl moiety, a common structural motif in pharmaceuticals. This guide provides a comprehensive, data-driven comparison of the performance of this compound against other commonly employed primary electrophiles, namely n-butyl bromide, neopentyl bromide, and benzyl (B1604629) bromide. The analysis focuses on their reactivity in bimolecular nucleophilic substitution (SN2) reactions, a cornerstone of C-N and C-O bond formation in medicinal chemistry.
Executive Summary: Reactivity at a Glance
The reactivity of primary alkyl halides in SN2 reactions is predominantly governed by steric hindrance at the electrophilic carbon center. Less sterically hindered electrophiles allow for easier backside attack by a nucleophile, leading to a faster reaction rate. Based on established principles of physical organic chemistry and available kinetic data, the relative reactivity of the selected electrophiles in SN2 reactions is summarized below.
| Electrophile | Structure | Relative SN2 Reaction Rate (Qualitative) | Key Considerations |
| n-Butyl Bromide | CH₃(CH₂)₃Br | Fast | Standard unhindered primary alkyl halide. |
| This compound | C₆H₁₁CH₂Br | Moderate | Steric bulk of the cyclohexyl group adjacent to the reaction center. |
| Benzyl Bromide | C₆H₅CH₂Br | Moderate to Fast | Phenyl group offers some steric hindrance but the benzylic position can stabilize the transition state. |
| Neopentyl Bromide | (CH₃)₃CCH₂Br | Very Slow | Exceptionally high steric hindrance from the bulky t-butyl group.[1][2] |
Quantitative Comparison of Reaction Rates
To provide a more quantitative assessment, the following table compiles relative rate constants for the SN2 reaction of these electrophiles with a common nucleophile, the azide (B81097) ion, in acetone. While direct comparative studies under identical conditions are scarce, the data presented is collated from various kinetic studies and normalized to n-butyl bromide for illustrative purposes.
Table 1: Relative Rate Constants for the SN2 Reaction with Azide in Acetone at 25°C
| Electrophile | Relative Rate Constant (krel) | Reference |
| n-Butyl Bromide | 1.0 | Foundational Data |
| This compound | ~0.1 - 0.3 | Estimated based on steric effects |
| Benzyl Bromide | ~0.8 - 1.2 | [3] |
| Neopentyl Bromide | ~1 x 10⁻⁵ | [1] |
Note: The relative rate for this compound is an estimation based on the known steric effects of the cyclohexyl group compared to a linear alkyl chain and the established principles of SN2 reactivity.
The Underlying Mechanism: A Look at the SN2 Pathway
The bimolecular nucleophilic substitution (SN2) reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. This mechanism is characteristic of primary and, to a lesser extent, secondary alkyl halides.
Caption: The concerted SN2 reaction mechanism.
The rate of the SN2 reaction is highly sensitive to the steric environment around the electrophilic carbon. Bulky substituents hinder the approach of the nucleophile, increasing the activation energy of the transition state and thus slowing down the reaction.
Experimental Protocol: A Competitive Reaction to Determine Relative Reactivity
To empirically determine the relative reactivity of this compound and other primary alkyl halides, a competitive reaction can be performed. This protocol is designed to allow two electrophiles to compete for a limited amount of a common nucleophile. The product ratio, determined by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy, will directly reflect the relative reaction rates.
Materials:
-
This compound
-
n-Butyl bromide (or other primary alkyl halide for comparison)
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Internal standard for GC/NMR analysis (e.g., dodecane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve equimolar amounts of this compound and the competing electrophile (e.g., n-butyl bromide) in anhydrous acetone.
-
Addition of Nucleophile: To this solution, add a sub-stoichiometric amount of sodium iodide (e.g., 0.5 equivalents relative to the total electrophile concentration). The limited amount of nucleophile ensures that the electrophiles are in competition.
-
Reaction: Stir the reaction mixture at a constant temperature (e.g., 50°C) for a set period. The reaction progress can be monitored by TLC.
-
Workup: After the designated time, cool the reaction mixture to room temperature. Quench the reaction by adding water. Extract the organic products with a suitable solvent like diethyl ether. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Analysis: Carefully remove the solvent under reduced pressure. Analyze the resulting product mixture by GC or ¹H NMR spectroscopy to determine the ratio of the two alkyl iodide products. This ratio is directly proportional to the relative reactivity of the starting alkyl bromides.
Caption: Workflow for the competitive SN2 reaction.
Discussion and Implications for Drug Development
The data and principles outlined in this guide demonstrate that while this compound is a viable primary electrophile for SN2 reactions, its reactivity is tempered by the steric bulk of the adjacent cyclohexyl ring. In comparison to a linear primary alkyl halide like n-butyl bromide, it is expected to react more slowly. This has important implications for process development in pharmaceutical synthesis. Longer reaction times or more forcing conditions (e.g., higher temperatures) may be necessary to achieve high conversions when using this compound.
Conversely, the significantly lower reactivity of neopentyl bromide highlights the profound impact of steric hindrance, rendering it an unsuitable substrate for most practical SN2 applications. Benzyl bromide, while also sterically more demanding than n-butyl bromide, benefits from electronic stabilization of the SN2 transition state by the phenyl ring, making it a relatively reactive primary electrophile.
For drug development professionals, understanding these reactivity trends is crucial for selecting the appropriate building blocks and optimizing reaction conditions to ensure efficient and scalable synthetic routes to target molecules. The choice between this compound and other electrophiles will depend on a balance of desired reactivity, the steric and electronic nature of the nucleophile, and the overall synthetic strategy.
References
Safety Operating Guide
Proper Disposal of (Bromomethyl)cyclohexane: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Compliant Disposal of a Halogenated Organic Compound
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. (Bromomethyl)cyclohexane, a brominated hydrocarbon, is classified as a hazardous waste and requires specific disposal procedures. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the compliant management of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is crucial to adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (neoprene is a suitable option), safety goggles or a face shield, and a lab coat.
-
Ventilation: All handling of this compound and its waste must be conducted within a certified chemical fume hood to minimize the risk of inhalation.
-
Ignition Sources: this compound is a flammable liquid.[1] Keep it away from heat, sparks, open flames, and other potential ignition sources.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, as these can cause vigorous reactions.[1]
Data Presentation: Disposal Parameters
The primary disposal method for halogenated organic compounds like this compound is high-temperature incineration.[2][3][4] Key quantitative parameters for this disposal method are summarized below.
| Parameter | Value/Requirement | Regulation/Guideline |
| Waste Classification | Halogenated Organic Waste | EPA / Local Regulations |
| Incineration Temperature | ≥ 1100 °C | European Industrial Emission Directive (for waste with >1% halogenated organic substances)[5][6][7] |
| Destruction and Removal Efficiency (DRE) | ≥ 99.99% | EPA Regulations (40 CFR Part 264.340-264.347)[8] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of segregation, collection, labeling, and professional removal.
-
Segregation: At the point of generation, it is imperative to segregate waste containing this compound from all other waste streams. Do not mix it with non-halogenated organic solvents, aqueous solutions, acids, or solid waste.[4]
-
Waste Container Selection: Use a designated, leak-proof container that is chemically compatible with halogenated organic compounds. The container must have a secure screw-top cap to prevent the escape of vapors.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound." If the container holds a mixture, list all components and their approximate percentages.
-
Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and situated away from ignition sources.
-
Disposal Request: Once the waste container is nearly full (do not overfill), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Adhere to your organization's specific procedures for waste pickup.
Experimental Protocols: Laboratory-Scale Neutralization (for educational/research purposes only)
While incineration is the standard disposal method, understanding the chemical reactivity of this compound can be instructive. A potential laboratory-scale degradation method involves nucleophilic substitution (specifically, an E2 elimination reaction) using a strong base like sodium hydroxide (B78521) to convert it to a less hazardous alkene (1-methylcyclohexene).[9][10] This procedure should only be performed by trained personnel in a controlled laboratory setting for research or educational purposes and not as a substitute for professional waste disposal.
Objective: To demonstrate the degradation of this compound via an E2 elimination reaction.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) solution (e.g., 2 M in ethanol)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar and magnetic stirrer
-
Appropriate work-up and extraction solvents (e.g., water, diethyl ether)
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
In a chemical fume hood, place the this compound waste into a round-bottom flask equipped with a stir bar.
-
Slowly add an excess of the ethanolic sodium hydroxide solution to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete (as determined by monitoring), cool the mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with a suitable organic solvent like diethyl ether to separate the organic product from the aqueous layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Filter to remove the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude alkene product.
-
The resulting product and any residual waste from this procedure must still be collected and disposed of as hazardous waste through the proper channels.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. reddit.com [reddit.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. zerowasteeurope.eu [zerowasteeurope.eu]
- 6. basel.int [basel.int]
- 7. faolex.fao.org [faolex.fao.org]
- 8. epa.gov [epa.gov]
- 9. brainly.com [brainly.com]
- 10. m.youtube.com [m.youtube.com]
Personal protective equipment for handling (Bromomethyl)cyclohexane
Essential Safety and Handling Guide for (Bromomethyl)cyclohexane
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations. The following procedural guidance is based on current safety data sheets and chemical hazard information.
Hazard Summary
This compound is classified as a hazardous substance and requires careful handling.[1][2] Key hazards include its flammability and its potential to cause irritation to the skin, eyes, and respiratory system.[1][2]
| Hazard Classification | Description |
| Flammable Liquid | The vapor can form explosive mixtures with air and may travel to an ignition source and flash back.[1][3] |
| Skin Irritant | Causes skin irritation upon contact.[2] Prolonged contact with wet clothing should be avoided.[1] |
| Eye Irritant | Causes serious eye irritation and potential damage.[1][2] |
| Respiratory Irritant | Inhalation of vapors, mists, or fumes may cause respiratory irritation and potential lung damage.[1][2] High concentrations can lead to dizziness and drowsiness.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the recommended equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[2] | To protect against splashes and vapors that can cause serious eye irritation.[2] |
| Skin & Body Protection | Gloves: Chemically resistant gloves (e.g., Neoprene, PVC).[1] Glove suitability depends on the frequency and duration of contact.[1] Clothing: Wear appropriate protective clothing, such as a lab coat or overalls, to prevent skin exposure.[1][2] A PVC apron may be necessary for larger quantities.[1] Footwear: Safety footwear or rubber gumboots.[1] | To prevent skin contact, which can cause irritation.[1][2] Contaminated clothing should be removed immediately and washed before reuse.[2][3] |
| Respiratory Protection | All work should be conducted in a well-ventilated area or a chemical fume hood.[1][2] If ventilation is inadequate or exposure limits may be exceeded, use a NIOSH/MSHA approved respirator with an organic vapor filter (Type A, Brown, conforming to EN14387).[2] | To prevent the inhalation of vapors which are irritating to the respiratory system and may cause other health effects.[1][2] |
Quantitative Safety Data
The following data points are essential for risk assessment and safe handling protocols.
| Property | Value |
| Flash Point | 57 °C / 134.6 °F (closed cup)[3] |
| Specific Gravity | 1.269 g/mL at 25 °C[1] |
| Boiling Point | 76 - 77 °C / 168.8 - 170.6 °F (@ 26 mmHg)[3] |
| Vapor Density | >1 (Heavier than air)[1] |
| EPA Hazardous Waste # | D001 (Ignitability)[1] |
Operational and Disposal Plan
Adherence to a strict operational workflow is crucial for safety. The following sections provide step-by-step guidance for handling, emergency response, and disposal.
Handling and Storage Protocol
-
Ventilation: Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood, to prevent vapor accumulation.[1][2]
-
Ignition Sources: Keep the chemical away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[1][2][4] Implement a strict "No Smoking" policy in the handling area.[1][2]
-
Equipment: Use explosion-proof electrical, ventilating, and lighting equipment.[2][3] Employ non-sparking tools for all transfers and operations.[2]
-
Static Discharge: Take precautionary measures against static discharge.[2][3] Ensure all containers and receiving equipment are properly grounded and bonded during transfer.[2][3]
-
Personal Contact: Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[1]
-
Storage: Store in original, tightly closed containers in a cool, dry, and well-ventilated area.[1][2][4] The storage location should be a designated flammable liquid storage area, away from incompatible materials such as strong oxidizing agents and strong bases.[1][2]
Emergency Response Plan
Spill Response:
-
Evacuate and Isolate: Immediately clear the area of all personnel and move upwind.[1]
-
Remove Ignition Sources: Eliminate all potential ignition sources from the vicinity of the spill.[1][2]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wear full PPE, including respiratory protection for large spills.[1] Prevent the spill from entering drains or waterways.[1]
-
Absorption: Soak up the spill using an inert absorbent material such as sand, silica (B1680970) gel, or universal binder.[2]
-
Collection: Collect the absorbed material and spill residue into a suitable, labeled, and sealed container for hazardous waste disposal.[2]
First Aid Measures:
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[2][3] Remove contact lenses if present and easy to do.[2][3] Seek medical attention if eye irritation persists.[2][3]
-
Skin Contact: Take off immediately all contaminated clothing.[2][3] Wash the affected skin area with soap and plenty of water.[3] If skin irritation occurs, get medical advice.[2]
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[2][3] If the person feels unwell or breathing is difficult, call a poison center or physician.[2][3]
-
Ingestion: Clean the mouth with water and seek medical attention.[3] Do NOT induce vomiting.[5][6]
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.[1]
-
Waste Collection: Collect all waste, including contaminated gloves, absorbent materials, and empty containers, in a suitable, clearly labeled, and tightly sealed container.
-
Regulatory Compliance: All waste disposal must be handled in strict accordance with all applicable local, state, and federal regulations.[1][2]
-
Disposal Method: Dispose of the waste through an approved and licensed professional waste disposal service.[2][4] Do not pour down the drain or mix with general waste.[1]
Chemical Handling and Emergency Workflow
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | 2550-36-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Safe Handling and Storage Guidelines for Cyclohexane | Aure Chemical [aurechem.com]
- 6. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
